3-Indolepropionic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXRNDWAUTYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Record name | 3-indolepropionic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/3-indolepropionic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061192 | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
830-96-6 | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Indol-3-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indolepropionic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indole-3-propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-propionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(indol-3-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDOLEPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF49U1Q7KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indole-3-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 135 °C | |
| Record name | Indole-3-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
3-Indolepropionic acid discovery and history
An In-depth Technical Guide to 3-Indolepropionic Acid: Discovery, History, and Core Methodologies
Abstract
This compound (IPA), a potent antioxidant and signaling molecule, stands at the intersection of metabolism, the gut microbiome, and host physiology. Initially identified as a microbial metabolite in the early 20th century, its profound biological significance has only been uncovered in recent decades. This guide provides a comprehensive overview of the discovery and history of IPA, details its biosynthesis by gut microbiota, elucidates its primary mechanisms of action, and presents key quantitative data and experimental protocols relevant to its study. It is intended as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this important tryptophan-derived metabolite.
Discovery and History
The scientific journey of this compound (IPA) spans nearly a century, evolving from a microbially-produced chemical curiosity to a key molecule in host-microbiome interactions with significant therapeutic interest.
-
1923: IPA was first isolated and identified as a metabolite produced by the bacterial degradation of tryptophan.[1] Early studies in the 20th century focused on its basic chemical characterization.
-
1930s: Researchers recognized IPA's structural similarity to indole-3-acetic acid (IAA), the primary plant auxin, and identified its role as a plant growth regulator.
-
1999: A pivotal study reported the potent neuroprotective and antioxidant properties of IPA, particularly its efficacy as a hydroxyl radical scavenger.[2] This discovery marked a significant shift in the research focus towards its potential applications in human health.
-
2009: The laboratory of Gary Siuzdak discovered that IPA is an endogenous metabolite in mammals, produced exclusively by the gut microbiota.[3] This finding established the crucial link between gut bacteria and the systemic presence of IPA in the host, paving the way for modern research into its physiological effects.
This historical progression is visualized in the workflow below.
Biosynthesis by Gut Microbiota
IPA is not produced by host enzymes; it is a terminal product of dietary tryptophan metabolism by specific anaerobic bacteria in the gastrointestinal tract. The most well-characterized IPA producer is Clostridium sporogenes.[4][5] The biosynthetic pathway is a reductive route involving several key enzymatic steps.
-
Transamination: Tryptophan is converted to Indole-3-pyruvic acid by an Aromatic amino acid aminotransferase.
-
Reduction to Lactate: Indole-3-pyruvic acid is reduced to Indole-3-lactic acid (ILA) by Indolelactate dehydrogenase.
-
Dehydration: ILA is dehydrated to form Indole-3-acrylic acid by the enzyme Indolelactate dehydratase.
-
Final Reduction: Indole-3-acrylic acid is reduced to the final product, this compound, by an Acyl-CoA dehydrogenase.
This metabolic pathway is outlined in the diagram below.
Mechanisms of Action
IPA exerts its biological effects through several mechanisms, primarily as a potent antioxidant and as a signaling molecule that activates nuclear receptors.
Antioxidant Activity
IPA is a highly effective scavenger of hydroxyl radicals, considered the most damaging reactive oxygen species (ROS). Unlike many other antioxidants, it neutralizes free radicals without generating pro-oxidant intermediates, thereby preventing cycles of oxidative damage.[2] This direct antioxidant capacity is central to its neuroprotective effects against oxidative stress-induced neuronal damage.
Nuclear Receptor Activation
IPA functions as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), two critical transcription factors that regulate xenobiotic metabolism, inflammation, and immune homeostasis.[6][7]
-
Pregnane X Receptor (PXR) Activation: Upon binding IPA, PXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to PXR response elements (PXREs) on DNA. This activation upregulates genes involved in detoxification and has been shown to fortify the intestinal epithelial barrier.[4][8]
-
Aryl Hydrocarbon Receptor (AhR) Activation: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding by IPA causes AhR to translocate to the nucleus, where it dimerizes with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating immune responses, including the downregulation of pro-inflammatory pathways like NF-κB.[9][10]
References
- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gary Siuzdak - Wikipedia [en.wikipedia.org]
- 4. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial tryptophan catabolites in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Indolepropionic Acid Biosynthesis Pathway in Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Indolepropionic acid (IPA) is a potent neuroprotective antioxidant and anti-inflammatory metabolite exclusively produced by the gut microbiota from the essential amino acid tryptophan. Emerging research has highlighted its significant role in host health, including the modulation of gut barrier function, immune responses, and protection against various diseases. This technical guide provides an in-depth overview of the core IPA biosynthesis pathway within the gut microbiota, details the key bacterial players, and outlines the experimental methodologies for its study. Furthermore, it elucidates the signaling pathways through which IPA exerts its effects on the host.
The Core Biosynthesis Pathway of this compound
The primary route for IPA synthesis in the gut microbiota is a reductive pathway that converts dietary tryptophan into IPA through several enzymatic steps. This pathway is predominantly carried out by a select group of anaerobic bacteria.
The key enzymatic reactions are as follows:
-
Transamination of Tryptophan: The pathway initiates with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase.[1]
-
Reduction to Indole-3-lactic acid: IPyA is subsequently reduced to indole-3-lactic acid (ILA) by phenyllactate dehydrogenase.[2]
-
Dehydration to Indole-3-acrylic acid: ILA undergoes dehydration to form indole-3-acrylic acid (IA), a reaction mediated by the phenyllactate dehydratase enzyme complex.[2]
-
Final Reduction to this compound: The final step involves the reduction of the double bond in IA to yield IPA, catalyzed by an acyl-CoA dehydrogenase.[2]
Key Bacterial Producers of this compound
While many gut bacteria can metabolize tryptophan, only a few possess the complete enzymatic machinery for IPA production. The most well-characterized IPA producers belong to the Firmicutes phylum.
-
Clostridium sporogenes : This is the most extensively studied and potent producer of IPA in the human gut.[3]
-
Clostridium botulinum and Clostridium caloritolerans : These species have also been shown to produce IPA.[4]
-
Peptostreptococcus anaerobius : Several strains of this species are capable of producing IPA.[2]
It is noteworthy that some gut microbes can indirectly influence IPA production. For instance, Akkermansia muciniphila, while not a direct producer, can create a favorable metabolic environment that supports the growth and IPA-producing capacity of Clostridium species.
Quantitative Data on this compound Production
The concentration of IPA can vary significantly based on diet, the composition of the gut microbiota, and the specific bacterial strains present. Below are tables summarizing quantitative data from various studies.
Table 1: IPA Concentrations in Bacterial Cultures
| Bacterial Species | Culture Conditions | IPA Concentration (µM) | Reference |
| Clostridium sporogenes | Tryptophan-supplemented medium | Varies significantly, can reach high levels | [4] |
| Peptostreptococcus anaerobius | Tryptophan-containing medium | Detectable levels | [2] |
| Clostridium cadaveris | Tryptophan-containing medium | Detectable levels | [2] |
Table 2: IPA Concentrations in Biological Samples
| Sample Type | Condition | IPA Concentration Range | Reference |
| Human Serum (Physiological) | Healthy individuals | 1 - 10 µM | [2] |
| Mice Feces (Post-antibiotics) | Antibiotic-treated | Significantly reduced | [5] |
| Human Feces (Sepsis) | Septic patients | Significantly lower than controls | [6] |
| Mice Serum (with C. sporogenes colonization) | C. sporogenes supplemented | Significantly increased | [7] |
Host Signaling Pathways Modulated by this compound
IPA, once absorbed into the bloodstream, can interact with host cellular receptors to modulate various physiological processes. The two primary signaling pathways identified are mediated by the Aryl Hydrocarbon Receptor (AhR) and the Pregnane (B1235032) X Receptor (PXR).
Aryl Hydrocarbon Receptor (AhR) Signaling
IPA can act as a ligand for AhR, a transcription factor that plays a crucial role in regulating immune responses. Upon binding, the IPA-AhR complex translocates to the nucleus, where it influences the expression of target genes involved in inflammation and immune cell differentiation.[6][8]
Pregnane X Receptor (PXR) Signaling
IPA is also a known activator of PXR, a nuclear receptor primarily expressed in the liver and intestine. PXR is a key regulator of xenobiotic metabolism and plays a role in maintaining gut barrier integrity and suppressing inflammation.[9][10] Activation of PXR by IPA leads to the transcription of genes involved in detoxification and mucosal defense.
Experimental Protocols
Anaerobic Bacterial Culture for IPA Production
-
Media Preparation: Prepare a suitable anaerobic broth medium, such as Brain Heart Infusion (BHI) or a custom minimal medium, supplemented with L-tryptophan (typically 1-5 mM).
-
Inoculation: In an anaerobic chamber, inoculate the medium with a pure culture of the bacterium of interest (e.g., Clostridium sporogenes).
-
Incubation: Incubate the cultures under strict anaerobic conditions (e.g., 85% N₂, 10% CO₂, 5% H₂) at 37°C for 24-72 hours.
-
Harvesting: After incubation, centrifuge the cultures to pellet the bacterial cells. The supernatant, which contains the secreted metabolites, is collected for analysis.
Metabolite Extraction from Bacterial Supernatant
-
Protein Precipitation: To remove proteins that can interfere with analysis, add a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to the bacterial supernatant in a 1:1 or 2:1 ratio.
-
Incubation: Vortex the mixture thoroughly and incubate at -20°C or -80°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent (e.g., a mixture of water, methanol, and acetonitrile) for LC-MS or HPLC analysis.[11]
Quantification of IPA by HPLC
-
Chromatographic System: A reverse-phase HPLC system equipped with a C18 column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
Detection: IPA can be detected using a UV detector at approximately 280 nm or, for higher sensitivity and specificity, a fluorescence detector (excitation ~280 nm, emission ~350 nm).[12]
-
Quantification: A standard curve is generated using pure IPA standards of known concentrations to quantify the amount of IPA in the samples.
Quantification of IPA by LC-MS
-
Chromatography: Similar to HPLC, a reverse-phase UPLC or HPLC system with a C18 column is used for separation.
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a mass spectrometer, often a triple quadrupole (QQQ) or a high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the IPA.
-
Detection and Quantification: For targeted analysis on a QQQ, multiple reaction monitoring (MRM) is used for high specificity and sensitivity. For untargeted analysis on a high-resolution instrument, the accurate mass of IPA is used for identification and peak area for quantification.[13] An internal standard (e.g., isotopically labeled IPA) is recommended for accurate quantification.
Conclusion
The biosynthesis of this compound by specific members of the gut microbiota represents a crucial host-microbe interaction with significant implications for human health. Understanding the intricacies of the IPA production pathway, the key bacterial species involved, and the host signaling mechanisms it modulates is paramount for the development of novel therapeutic strategies targeting the gut microbiome. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this important microbial metabolite and its role in health and disease.
References
- 1. old.57357.org [old.57357.org]
- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-Propionic Acid, a Functional Metabolite of Clostridium sporogenes, Promotes Muscle Tissue Development and Reduces Muscle Cell Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. old.57357.org [old.57357.org]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Clostridium sporogenes in Indole-3-Propionic Acid (IPA) Synthesis
This technical guide provides a comprehensive overview of the crucial role the gut commensal bacterium Clostridium sporogenes plays in the synthesis of indole-3-propionic acid (IPA), a significant metabolite influencing host physiology. This document details the metabolic pathway, presents quantitative data on IPA production, outlines relevant experimental protocols, and visualizes the key biological pathways.
Introduction to Clostridium sporogenes and IPA
Clostridium sporogenes is a Gram-positive, anaerobic, spore-forming bacterium commonly found in the soil and the gastrointestinal tracts of animals, including humans.[1] While closely related to the pathogenic Clostridium botulinum, C. sporogenes is non-toxic and establishes a mutualistic relationship with its host.[1] A key function of this bacterium is its ability to metabolize dietary tryptophan into several bioactive compounds, most notably indole-3-propionic acid (IPA).[1][2]
IPA is a potent neuroprotective antioxidant and has been shown to fortify the intestinal barrier, modulate the immune system, and influence metabolic processes.[1][3][4][5] Given its beneficial effects, there is significant interest in understanding and harnessing the IPA-producing capabilities of C. sporogenes for therapeutic applications.
The Metabolic Pathway of IPA Synthesis in Clostridium sporogenes
Clostridium sporogenes synthesizes IPA from the essential amino acid tryptophan via a reductive pathway.[6] This process involves a series of enzymatic reactions that convert tryptophan into IPA. The key steps and enzymes involved are outlined below.
The metabolic conversion of dietary tryptophan to IPA by C. sporogenes involves several key enzymes.[7] The genes encoding these enzymes have been identified in C. sporogenes, providing a genetic basis for understanding this metabolic capability.[7] A crucial gene cluster, containing the phenyllactate dehydratase genes (fldBC), is essential for this process, with the fldC gene being indispensable for IPA production.[5][6][8]
The proposed enzymatic steps are:
-
Aromatic amino acid aminotransferase (AAT) : This enzyme likely initiates the pathway by converting tryptophan to indole-3-pyruvic acid. While the enzymatic activity has been demonstrated in C. sporogenes, the specific gene has not yet been identified.[7]
-
Indolelactate dehydrogenase (ILDH) : This enzyme reduces indole-3-pyruvic acid to indole-3-lactic acid.
-
Indolelactate dehydratase (ILD) : Composed of subunits encoded by the fldB and fldC genes, this enzyme is critical for the dehydration of an intermediate. The fldC gene is essential for the production of IPA.[8][9]
-
Acyl-CoA dehydrogenase (ACD) : This enzyme is involved in the final reductive step to produce IPA.[7]
Quantitative Data on IPA Production
Studies utilizing gnotobiotic mouse models have provided valuable quantitative data on the capacity of C. sporogenes to produce IPA and the resulting systemic levels in the host. The data consistently demonstrates that wild-type C. sporogenes colonization leads to significant circulating levels of IPA, which are absent when the bacterium's IPA synthesis pathway is genetically disrupted.
| Experimental Condition | Host Model | IPA Concentration (Plasma/Serum) | Reference |
| Colonization with wild-type C. sporogenes | Germ-free mice | ~80 µM | [5][8] |
| Colonization with fldC mutant C. sporogenes | Germ-free mice | Undetectable | [5][8] |
| Mono-colonization with wild-type C. sporogenes | Gnotobiotic mice | ~100 µM | [9] |
| Antibiotic treatment of colonized mice | Gnotobiotic mice | Undetectable | [9] |
| Colonization with wild-type C. sporogenes in a complex community | Gnotobiotic mice | ~5 µM | [5] |
| Colonization with fldC mutant C. sporogenes in a complex community | Gnotobiotic mice | Undetectable | [5] |
| Experimental Condition | Host Model | IPA Concentration (Cecal Contents) | Reference |
| Colonization with wild-type C. sporogenes in a complex community | Gnotobiotic mice | ~65 pmol/mg | [5] |
| Colonization with fldC mutant C. sporogenes in a complex community | Gnotobiotic mice | Undetectable | [5] |
Experimental Protocols
The investigation of IPA synthesis by C. sporogenes and its effects on the host involves several key experimental procedures. Below are generalized protocols based on methodologies cited in the literature.
Generation of Mutant C. sporogenes Strains
A common method for generating targeted gene knockouts in Clostridium species is the use of the ClosTron system.
-
Target Gene Selection : Identify the gene of interest for disruption (e.g., fldC).
-
ClosTron Cassette Design : Design a ClosTron intron targeting the selected gene.
-
Plasmid Construction : Clone the designed ClosTron cassette into an appropriate vector.
-
Transformation : Introduce the recombinant plasmid into a suitable E. coli strain for conjugation.
-
Conjugation : Conjugally transfer the plasmid from E. coli to C. sporogenes.
-
Selection and Screening : Select for C. sporogenes transconjugants that have successfully integrated the ClosTron cassette into the target gene, resulting in its disruption.
-
Verification : Confirm the gene disruption through PCR and sequencing.
Gnotobiotic Mouse Colonization Studies
Gnotobiotic (germ-free) mice are essential for studying the specific effects of C. sporogenes colonization.
-
Animal Husbandry : Maintain germ-free mice in sterile isolators to prevent microbial contamination.
-
Bacterial Culture Preparation : Culture wild-type and mutant C. sporogenes strains under strict anaerobic conditions.
-
Colonization : Orally gavage germ-free mice with a suspension of the desired C. sporogenes strain.
-
Monitoring : House the colonized mice in gnotobiotic isolators for the duration of the experiment (e.g., two to five weeks).
-
Sample Collection : At the experimental endpoint, collect blood (for plasma/serum) and intestinal contents (e.g., cecal contents) for metabolite analysis.
Metabolite Quantification
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for quantifying IPA and other metabolites.
-
Sample Preparation :
-
Plasma/Serum : Perform protein precipitation (e.g., with methanol (B129727) or acetonitrile), followed by centrifugation to clear the supernatant.
-
Cecal Contents : Homogenize the contents in a suitable solvent, followed by extraction and clarification.
-
-
Chromatographic Separation : Separate the metabolites using an appropriate LC or GC column and gradient.
-
Mass Spectrometry Analysis : Detect and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis : Compare the abundance of IPA and other metabolites between different experimental groups (e.g., mice colonized with wild-type vs. mutant C. sporogenes).
Host Signaling Pathways Modulated by IPA
The IPA produced by C. sporogenes enters systemic circulation and acts as a signaling molecule, interacting with host receptors to modulate various physiological processes.[2]
-
Pregnane X Receptor (PXR) Activation : IPA is a ligand for PXR, a nuclear receptor primarily expressed in the liver and intestine.[4][5] Activation of PXR by IPA enhances intestinal barrier function by increasing the expression of tight junction proteins.[4][5] This helps to reduce intestinal permeability, a condition associated with inflammatory gut diseases.[8]
-
Aryl Hydrocarbon Receptor (AHR) Interaction : IPA can also interact with the aryl hydrocarbon receptor (AHR), which plays a role in regulating immune responses.[7] IPA's engagement with AHR can influence the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), thereby contributing to immune homeostasis in the gut.[7][10]
-
Anti-inflammatory Signaling : IPA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3] This can lead to a reduction in the production of pro-inflammatory cytokines. In some contexts, IPA may also suppress mTOR activity.[10][11]
Conclusion and Future Directions
Clostridium sporogenes is a key producer of the beneficial metabolite IPA in the gut. The synthesis of IPA from tryptophan is dependent on a specific set of genes within the bacterium, most notably the fld gene cluster. The production of IPA by C. sporogenes has significant implications for host health, particularly in maintaining intestinal barrier integrity and modulating immune responses.
For drug development professionals, the ability to modulate the levels of circulating IPA through the targeted manipulation of C. sporogenes represents a novel therapeutic strategy. Future research in this area may focus on:
-
Engineering probiotic strains of C. sporogenes with enhanced IPA production capabilities.
-
Developing dietary interventions that promote the growth and metabolic activity of endogenous IPA-producing bacteria.
-
Identifying small molecules that can modulate the activity of the enzymes in the IPA synthesis pathway.
A deeper understanding of the intricate relationship between C. sporogenes, its metabolic products, and the host will be instrumental in developing new therapies for a range of conditions, from inflammatory bowel disease to metabolic disorders.
References
- 1. Clostridium sporogenes - Wikipedia [en.wikipedia.org]
- 2. wjgnet.com [wjgnet.com]
- 3. Indole-3-Propionic Acid, a Functional Metabolite of Clostridium sporogenes, Promotes Muscle Tissue Development and Reduces Muscle Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Druglike molecules produced by gut bacteria can affect gut, immune health [med.stanford.edu]
- 9. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Mechanisms of 3-Indolepropionic Acid (IPA)
Executive Summary: 3-Indolepropionic acid (IPA) is a potent neuroprotective agent derived from the dietary amino acid tryptophan exclusively by the gut microbiota.[1] As a key signaling molecule in the gut-brain axis, IPA traverses the blood-brain barrier to exert a multifaceted mechanism of action within the central nervous system.[1][2][3] Its neuroprotective properties stem from robust antioxidant and anti-inflammatory activities, direct interaction with nuclear receptors such as the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR), enhancement of neurotrophic factor synthesis, and maintenance of blood-brain barrier integrity.[2][4][5] Accumulating evidence from in vitro and in vivo models positions IPA as a promising therapeutic candidate for mitigating the progression of neurodegenerative diseases like Alzheimer's and offering protection against ischemic brain injury.[5][6] This document provides a comprehensive technical overview of its mechanisms, supporting quantitative data, and key experimental protocols for research and development professionals.
Introduction to this compound (IPA)
The intricate communication network between the gut microbiome and the central nervous system, known as the gut-brain axis, is increasingly recognized as a critical regulator of neurological health.[2][7] Metabolites produced by gut bacteria from dietary precursors can enter systemic circulation and directly influence brain function.[7][8] Among these, this compound (IPA), a metabolite of tryptophan, has emerged as a molecule of significant interest.[2][3] Unlike other tryptophan derivatives, IPA is produced solely by gut bacteria, such as Clostridium sporogenes.[5] Its lipophilic nature allows it to readily cross the blood-brain barrier, where it engages with multiple molecular targets to confer neuroprotection.[1][3]
Core Neuroprotective Mechanisms of Action
IPA's neuroprotective effects are not mediated by a single pathway but rather by a synergistic combination of activities that counteract the core pathological drivers of neurodegeneration: oxidative stress, inflammation, and protein aggregation.
Direct Antioxidant Activity
A primary mechanism of IPA's neuroprotective function is its potent antioxidant capability. It is a powerful scavenger of free radicals, particularly hydroxyl radicals, which are highly damaging to neuronal cells.[1][9] This action helps to prevent lipid peroxidation of cell membranes and oxidative damage to DNA, key events in neuronal injury and death.[2][6] In models of transient forebrain ischemia, oral administration of IPA was shown to significantly decrease lipid peroxidation in the hippocampus and reduce DNA damage in pyramidal neurons.[2][6] A distinct advantage of IPA is that it does not generate pro-oxidant reactive intermediates, a common drawback of many other antioxidants.[1]
Receptor-Mediated Signaling
IPA functions as a signaling molecule by binding to and activating specific nuclear receptors, which in turn regulate the expression of genes involved in inflammation and cellular protection.
-
Pregnane X Receptor (PXR) Activation: IPA is a known ligand and activator of PXR.[2][5] The activation of neuronal PXR by IPA is a critical mechanism for its neuroprotective effects.[4] This pathway is instrumental in enhancing the integrity of the blood-brain barrier and suppressing neuroinflammation by inhibiting the NF-κB signaling pathway.[4][10][11][12] Blocking the PXR receptor has been shown to abolish the beneficial effects of interventions that raise IPA levels.[4]
-
Aryl Hydrocarbon Receptor (AhR) Activation: IPA also serves as a ligand for AhR.[2][5] The activation of AhR contributes to its anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines.[5] In mouse models of Alzheimer's disease, a mixture of indoles including IPA upregulated the expression of AhR, which was associated with decreased neuroinflammation.[5]
Broad Anti-Inflammatory Effects
Through both receptor-mediated and direct actions, IPA exerts profound anti-inflammatory effects in the brain. It inhibits several key inflammatory signaling pathways, including:
-
NF-κB Signaling: By activating PXR and through other mechanisms, IPA is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of the inflammatory response.[2][5][12]
-
NLRP3 Inflammasome: IPA reduces the generation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the production of potent pro-inflammatory cytokines.[2][5]
-
RAGE/JAK2/STAT3 Pathway: In microglial cells, IPA has been shown to inhibit the receptor for advanced glycation end-product (RAGE)/JAK2/STAT3 signaling pathway, which is associated with inflammatory responses and oxidative stress.[13]
These actions result in a significant reduction in the synthesis and release of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β.[2][5][12]
Modulation of Neurotrophic Factors and Other Mechanisms
Beyond its direct protective effects, IPA also promotes neuronal health and resilience.
-
Enhancement of Neurotrophic Factors: IPA treatment has been shown to enhance the synthesis of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[5][14][15] In a study involving elderly individuals receiving probiotics, a resulting 1.91-fold increase in serum IPA was positively correlated with serum BDNF levels.[5][15]
-
Inhibition of Amyloid-β Aggregation: In the context of Alzheimer's disease, IPA directly interferes with the pathogenesis by inhibiting the formation of amyloid-beta (Aβ) fibrils, with one study noting a reduction of as much as 50%.[1] It also protects neuronal cells from Aβ-induced toxicity.[1][16]
-
Mitochondrial Protection: IPA supports neuronal energy metabolism by enhancing mitochondrial function.[3] It improves the mitochondrial respiration rate and increases membrane potential, which in turn reduces the production of mitochondrial reactive oxygen species (ROS).[3]
-
Gut-Brain Axis Synergy: Orally administered IPA can boost the central levels of kynurenic acid (KYNA), another neuroprotective tryptophan metabolite, further amplifying its beneficial effects.[2][5][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on IPA, providing a reference for effective concentrations and observed effects.
Table 1: Summary of In Vitro Quantitative Data
| Parameter | Cell Line / Model | IPA Concentration(s) | Key Quantitative Finding(s) | Reference(s) |
| Anti-inflammatory | LPS-activated BV2 microglia | 1–5 µM | Diminished release of proinflammatory TNF-α. | [2][5] |
| Neurotrophic Support | SH-SY5Y neuroblastoma | 5 µM (via CM) | Conditioned media from IPA-treated microglia increased BDNF and NGF production. | [15] |
| Aβ Neurotoxicity | SH-SY5Y / Primary neurons | 1–10 µM | Protected against Aβ (1-42)-induced cytotoxicity. | [1] |
| Aβ Fibril Inhibition | Thioflavin T assay | Not specified | Reduced Aβ fibril formation by up to 50%. | [1] |
| Neuronal Protection | Primary neurons exposed to Aβ | 1 µM | Inhibited Aβ-induced lipid peroxidation and prevented neuronal death. | [5] |
Table 2: Summary of In Vivo Quantitative Data
| Parameter | Animal Model | IPA Dosage / Administration | Key Quantitative Finding(s) | Reference(s) |
| Ischemic Neuroprotection | Mongolian Gerbils (Ischemia) | 10 mg/kg, oral, 15 days | Protected neurons from ischemic damage, with 56.8% of CA1 neurons remaining viable compared to the sham group. Reduced lipid peroxidation and DNA damage. | [6] |
| Cognitive Impairment | Mice (LPS-induced) | 20–50 mg/kg, oral gavage | Ameliorated cognitive deficits in Morris Water Maze and Y-Maze tests. | [1] |
| BBB Integrity | Neonatal Rats (HI injury) | Not specified | Attenuated blood-brain barrier injury by modulating the PXR signaling pathway. | [12][18] |
| KYNA Elevation | Adult Sprague-Dawley Rats | 200 mg/kg, oral | After 90 mins, brain IPA levels increased ~56-fold and brain kynurenic acid (KYNA) levels increased ~4-fold. | [17] |
| Stroke Model | Mice (MCAO) | 400 µg/20 g/day , intragastric | Reduced neuroinflammation and neuronal apoptosis in the peripheral infarction area. | [19] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings on IPA's neuroprotective actions.
In Vitro Aβ-Induced Neurotoxicity Assay
This protocol assesses the ability of IPA to protect neuronal cells from amyloid-beta-induced cytotoxicity and oxidative stress.[1]
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary hippocampal neurons.
-
Culture medium (e.g., DMEM/F12 with 10% FBS).
-
Amyloid-β (1-42) peptide.
-
This compound (IPA), stock solution in DMSO.
-
MTT or LDH assay kit for cell viability.
-
DCFDA or similar fluorescent probe for ROS measurement.
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow adherence for 24 hours.
-
Aβ Oligomer Preparation: Prepare Aβ (1-42) oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
-
IPA Pre-treatment: Dilute IPA stock to final concentrations (e.g., 1 µM, 5 µM, 10 µM) in culture medium. Replace medium in wells with IPA-containing medium and incubate for 2-4 hours. Include a vehicle control (DMSO).
-
Aβ Treatment: Add Aβ oligomers to the wells to a final concentration of 10 µM. Include a control group with no Aβ treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment:
-
Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer’s instructions.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
-
In Vitro Microglial Anti-inflammatory Assay
This protocol evaluates the effect of IPA on the inflammatory response in microglial cells.[1]
-
Materials:
-
Microglial cell line (e.g., BV2).
-
Lipopolysaccharide (LPS).
-
This compound (IPA).
-
ELISA kit for TNF-α quantification.
-
-
Procedure:
-
Cell Seeding: Seed BV2 cells in a 24-well plate and allow adherence.
-
IPA Pre-treatment: Treat cells with desired concentrations of IPA (e.g., 1-5 µM) for 2-6 hours.
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS.
-
Incubation: Incubate for 6-24 hours.
-
Assessment: Collect the cell culture supernatant and quantify the concentration of TNF-α using an ELISA kit.
-
In Vivo Ischemic Neuroprotection Model
This protocol assesses the neuroprotective effects of IPA against ischemia-induced neuronal damage in an animal model.[6]
-
Materials:
-
Mongolian gerbils.
-
This compound (IPA).
-
Vehicle (e.g., saline or corn oil).
-
Surgical equipment for inducing transient forebrain ischemia.
-
Histological stains (e.g., Cresyl violet).
-
Antibodies for immunohistochemistry (e.g., anti-8-hydroxy-2'-deoxyguanosine).
-
-
Procedure:
-
Acclimatization & Grouping: Acclimatize animals and divide into groups: (1) Sham + Vehicle, (2) Sham + IPA, (3) Ischemia + Vehicle, (4) Ischemia + IPA.
-
IPA Administration: Administer IPA (e.g., 10 mg/kg) or vehicle daily via oral gavage for 15 consecutive days.
-
Induction of Ischemia: On day 15, induce 5 minutes of transient forebrain ischemia by occluding both common carotid arteries. Sham-operated animals undergo the same surgery without occlusion.
-
Post-operative Care & Perfusion: Allow animals to recover. At a designated time point (e.g., 4 days post-ischemia), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Assessment:
-
Histology: Process brain tissue for histology. Perform Cresyl violet staining to quantify surviving neurons in the hippocampal CA1 region.
-
Immunohistochemistry: Perform staining for markers of DNA damage (8-hydroxy-2'-deoxyguanosine) and lipid peroxidation (4-hydroxy-2-nonenal) to assess oxidative stress.
-
-
Visualizations: Pathways and Workflows
Caption: Overview of IPA's journey from the gut to the brain and its primary neuroprotective signaling pathways.
Caption: The multifaceted neuroprotective mechanisms of this compound (IPA).
Caption: Experimental workflow for an in vitro Aβ-induced neurotoxicity assay with IPA.
Conclusion and Future Directions
This compound is a powerful endogenous neuroprotective agent whose multifaceted mechanism of action addresses several core pathologies of neurodegenerative and ischemic brain disorders. Its ability to simultaneously mitigate oxidative stress, quell neuroinflammation via receptor-mediated pathways, inhibit amyloid aggregation, and promote neurotrophic factor synthesis makes it a uniquely promising therapeutic candidate. The data strongly support its potential use in high-risk populations to delay the onset or ameliorate the course of neurodegeneration.[2][5] Future research should focus on translating these robust preclinical findings into clinical settings. Well-designed clinical trials are urgently needed to evaluate the safety and efficacy of IPA as a novel therapeutic or adjunctive agent to slow the progression of diseases like Alzheimer's and Parkinson's and to limit the debilitating consequences of ischemic stroke.[2][5][13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis [aginganddisease.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant Mechanisms of 3-Indolepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA) is a potent antioxidant metabolite produced from the essential amino acid tryptophan by specific species of the human gut microbiota, most notably Clostridium sporogenes.[1] Emerging as a critical molecule in the gut-organ axis, IPA exerts significant protective effects against oxidative stress, which is implicated in a wide range of pathologies including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[2][3][4] Unlike many antioxidants, IPA not only directly neutralizes highly reactive free radicals but also modulates key cellular signaling pathways that govern endogenous antioxidant and anti-inflammatory responses.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which IPA functions as an antioxidant, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Direct Radical Scavenging Activity
The primary and most well-documented antioxidant function of IPA is its exceptional capacity to directly scavenge free radicals, particularly the highly damaging hydroxyl radical (•OH).[1] It is considered an even more potent •OH scavenger than melatonin.[1] A crucial advantage of IPA is that it neutralizes radicals without subsequently generating reactive or pro-oxidant intermediate compounds, a common limitation of other antioxidants.[1][5] This "clean" scavenging activity makes it highly efficient at preventing oxidative damage to vital biomolecules.
Data Presentation: Radical Scavenging and Protective Effects
The antioxidant efficacy of IPA has been quantified through various in vitro and in vivo studies. The tables below summarize key findings.
| Parameter | Value / Observation | Experimental System | Reference(s) |
| Rate Constant vs. •OH | 7.8 x 10¹⁰ mol⁻¹ l⁻¹ s⁻¹ | Kinetic competition with ABTS | [6][7] |
| Binding Affinity (Kd) for PXR | 8.7 μM | PXR ligand-binding domain assay | [8] |
| Synergistic Activity | Works synergistically with glutathione (B108866) to inhibit the formation of ABTS cationic free radicals mediated by hydroxyl radicals. | In vitro ABTS assay | [9][10] |
Table 1: Quantitative Analysis of IPA's Scavenging and Receptor Binding Activity.
| Oxidative Damage Marker | Effect of IPA Treatment | Experimental Model | Reference(s) |
| Lipid Peroxidation (MDA) | Dose-dependently inhibited hydroxyl radical-initiated lipid peroxidation. | Rat striatum (in vitro and in vivo) | [6] |
| Lipid Peroxidation (4-HNE) | Significantly decreased levels in ischemic hippocampal homogenates following oral administration (10 mg/kg). | Mongolian gerbil model of transient forebrain ischemia | [11] |
| DNA Damage (8-OHdG) | Significantly reduced immunostaining in pyramidal neurons of the ischemic hippocampus following oral administration (10 mg/kg). | Mongolian gerbil model of transient forebrain ischemia | [11] |
| Iron-Induced Peroxidation | Inhibited lipid peroxidation damage at concentrations of 5 mM and 10 mM. | Hamster testes; in vitro cell membranes | [3] |
Table 2: Protective Effects of IPA Against Oxidative Damage Markers.
Experimental Protocols: Key Assays
1.1 Experimental Protocol: Hydroxyl Radical Scavenging Assay (Competitive ABTS Method)
This protocol is based on the kinetic competition between IPA and 2,2'-azino-bis-(3-ethyl-benz-thiazoline-6-sulfonic acid) (ABTS) for hydroxyl radicals.[6][7]
-
Reagent Preparation:
-
Prepare a stock solution of ABTS in phosphate-buffered saline (PBS).
-
Prepare stock solutions of IPA at various concentrations.
-
Prepare the Fenton reaction reagents: FeSO₄ and H₂O₂.
-
-
Assay Procedure:
-
In a reaction vessel, combine the ABTS solution, a specific concentration of IPA (or vehicle control), and FeSO₄.
-
Initiate the reaction by adding H₂O₂ to generate hydroxyl radicals. This will simultaneously cause the oxidation of ABTS to its radical cation (ABTS•⁺), which is green and can be measured spectrophotometrically.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance of the ABTS•⁺ radical at its characteristic wavelength (e.g., 734 nm).
-
The presence of IPA will reduce the amount of ABTS•⁺ formed, leading to a lower absorbance reading compared to the control.
-
The rate constant for IPA's reaction with •OH is calculated based on the degree of inhibition of ABTS•⁺ formation relative to its known reaction rate with •OH.
-
1.2 Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.[6]
-
Sample Preparation:
-
Homogenize tissue samples (e.g., brain striatum) in ice-cold buffer.
-
Induce lipid peroxidation in the homogenates using an initiator (e.g., Fenton reagents like Fe²⁺/H₂O₂). Incubate samples with and without various concentrations of IPA.
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the samples to pellet the protein.
-
Add thiobarbituric acid (TBA) solution to the supernatant and heat at 95°C for 60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.
-
-
Measurement and Quantification:
-
Cool the samples and measure the absorbance of the pink MDA-TBA adduct at ~532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. A decrease in absorbance in IPA-treated samples indicates inhibition of lipid peroxidation.
-
Indirect Antioxidant Mechanisms via Receptor Activation
Beyond direct scavenging, IPA functions as a critical signaling molecule, modulating cellular defense systems primarily through the activation of two nuclear receptors: the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[2][8]
2.1 Pregnane X Receptor (PXR) Pathway
IPA is a known ligand for PXR, a receptor highly expressed in intestinal and hepatic cells.[1][8] Activation of PXR by IPA initiates a cascade that suppresses inflammation and enhances gut barrier integrity. By inhibiting the pro-inflammatory NF-κB signaling pathway, PXR activation reduces the production of inflammatory cytokines like TNF-α and IL-6, which are major sources of secondary oxidative stress.[8][12] Furthermore, IPA-PXR signaling strengthens the intestinal epithelial barrier by upregulating the expression of tight junction proteins, thereby preventing the translocation of inflammatory bacterial products into circulation.[8]
2.2 Aryl Hydrocarbon Receptor (AhR) Pathway
IPA also acts as a ligand for AhR, another key regulator of immune homeostasis and barrier function.[2][13] AhR activation contributes to the balance of immune responses in the gut, promoting anti-inflammatory pathways and further supporting the integrity of the epithelial barrier.[13][14]
2.3 Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Evidence suggests that IPA may also activate the Nrf2 pathway, a master regulator of the antioxidant response.[15][16] Nrf2 activation leads to the transcription of a suite of endogenous antioxidant enzymes. In one study, IPA was shown to prevent TNF-α-induced mitochondrial ROS production by upregulating these enzymes via Nrf2.[16] This represents a powerful indirect mechanism for bolstering cellular antioxidant defenses.
Data Presentation: IPA's Effect on Signaling and Gene Expression
| Target Protein / Gene | Effect of IPA Treatment | Experimental Model | Reference(s) |
| Occludin | 3.2-fold increase in expression (at 50 μM) | Human colonic organoids | [8] |
| Claudin-1 | 2.8-fold increase in expression (at 50 μM) | Human colonic organoids | [8] |
| ZO-1 | 4.1-fold increase in expression (at 50 μM) | Human colonic organoids | [8] |
| NF-κB Signaling | Suppressed, leading to decreased transcription of TNF-α, IL-6, and IL-1β. | Epithelial cells, macrophages | [8][12] |
| Nrf2 Pathway | Upregulated mitochondrial antioxidant enzymes to prevent TNF-α-induced mitochondrial ROS. | In vitro cell models | [16] |
Table 3: IPA's Effect on Signaling Molecules and Target Gene Expression.
Mandatory Visualizations
Caption: IPA signaling via PXR and AhR pathways.
Caption: Conceptual overview of IPA's antioxidant actions.
Experimental Protocols: Signaling
2.4 Experimental Protocol: PXR/AhR Luciferase Reporter Assay
This assay is used to quantify the activation of PXR or AhR by a ligand like IPA.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) that does not endogenously express high levels of the receptor.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for human PXR or AhR.
-
A reporter plasmid containing a promoter with multiple copies of the receptor's specific response element (e.g., XRE for AhR/PXR) upstream of a luciferase gene.
-
-
A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), treat the cells with various concentrations of IPA, a known agonist (positive control), and a vehicle (negative control).
-
Incubate for a specified period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a specific lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity for IPA-treated cells relative to the vehicle-treated control. A significant fold increase indicates receptor activation.
-
Integrated Experimental Workflow
Assessing the full spectrum of IPA's antioxidant activity requires a multi-tiered approach, from basic chemical assays to complex in vivo models.
Caption: Experimental workflow for assessing IPA's antioxidant properties.
3.1 Experimental Protocol: Gene Expression Analysis (qPCR)
This protocol outlines the measurement of mRNA levels for genes regulated by IPA, such as PXR targets or Nrf2-dependent antioxidant enzymes.
-
Cell Culture and Treatment:
-
Plate cells (e.g., Caco-2 for intestinal barrier studies) and allow them to adhere.
-
Treat cells with IPA at desired concentrations for a specific time course (e.g., 6, 12, or 24 hours). Include vehicle-treated cells as a negative control.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse transcribe a standardized amount of RNA (e.g., 1 μg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., OCLN, CYP3A4, NQO1), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Run the reaction in a real-time PCR thermal cycler.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the IPA-treated samples to the vehicle control.
-
Conclusion
This compound is a uniquely powerful antioxidant whose actions extend far beyond simple radical neutralization. Its high reactivity with hydroxyl radicals, combined with an inability to form pro-oxidant intermediates, establishes it as a premier direct scavenger.[1][6] Concurrently, its function as a signaling ligand for PXR and AhR, and potentially as an activator of the Nrf2 pathway, allows it to orchestrate a complex, indirect antioxidant and anti-inflammatory defense.[2][8][16] This dual mechanism—directly disarming immediate threats while simultaneously strengthening the cell's own defense systems—positions IPA as a highly promising therapeutic agent for a multitude of diseases underpinned by oxidative stress and inflammation. Further research into its context-dependent effects and clinical translation is highly warranted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]
- 14. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
- 16. researchgate.net [researchgate.net]
The Interplay of 3-Indolepropionic Acid and the Aryl Hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between 3-Indolepropionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, and the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This document elucidates the signaling pathways, presents quantitative data on their interaction, and offers detailed experimental protocols for studying this crucial biological relationship. The content is designed to be a comprehensive resource for professionals in research, science, and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of modulating the IPA-AhR axis.
Introduction
This compound (IPA) is a significant metabolite produced by the gut microbiota from the dietary amino acid tryptophan.[1][2] It is recognized as an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor involved in a myriad of physiological and pathological processes, including immune response, inflammation, and cellular homeostasis.[3][4] The activation of AhR by IPA initiates a signaling cascade that influences the expression of a suite of target genes, most notably the cytochrome P450 family member, CYP1A1.[1] This guide explores the molecular intricacies of the IPA-AhR interaction, providing a foundation for research into its immunomodulatory and therapeutic applications.
The this compound - Aryl Hydrocarbon Receptor Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand, such as IPA, to the AhR protein located in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. A primary and well-studied target gene is CYP1A1.
The interaction of IPA with AhR can lead to a range of cellular responses, including the regulation of inflammatory and immune responses.[4][5]
IPA-AhR Signaling Pathway
Quantitative Data
The interaction between IPA and AhR can be quantified through various experimental approaches. The following tables summarize key quantitative parameters that characterize this interaction.
Table 1: Binding Affinity of this compound to Aryl Hydrocarbon Receptor
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 1.13 µM | Molecular Docking | (bioRxiv, 2023) |
| Effective Concentration (EC50) | ~10-50 µM | Reporter Gene Assay | [6] |
Table 2: Dose-Dependent Induction of CYP1A1 mRNA by this compound
While a complete dose-response curve with multiple data points is not available in a single source, the literature indicates a dose-dependent increase in CYP1A1 expression upon treatment with IPA. The weakest inducers of CYP1A1 were 4,6DMI and 5,6DMI, while 4MI was the strongest.[1]
| IPA Concentration | Fold Induction of CYP1A1 mRNA (Qualitative) | Cell Line | Source |
| Low (e.g., 1-10 µM) | Moderate Induction | Various | [1][6] |
| High (e.g., >50 µM) | Strong Induction | Various | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between IPA and AhR.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of IPA to AhR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) or the inhibitory concentration (IC50) of IPA for AhR.
Materials:
-
Test compound (this compound)
-
Radiolabeled AhR ligand (e.g., [³H]TCDD)
-
Source of AhR (e.g., cytosolic extracts from cell lines like Hepa-1c1c7)
-
Assay buffer
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
-
Filters
Procedure:
-
Preparation of AhR-containing cytosol: Homogenize cells or tissues expressing AhR in a suitable buffer and prepare a cytosolic fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the AhR-containing cytosol in the presence of increasing concentrations of unlabeled IPA. Include control wells with no competitor and wells with a saturating concentration of a known high-affinity unlabeled ligand to determine total and non-specific binding, respectively.
-
Separation of bound and free ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each IPA concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the IPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (dissociation constant of the inhibitor) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Competitive Radioligand Binding Assay Workflow
AhR-Responsive Reporter Gene Assay
This cell-based assay measures the transcriptional activation of AhR by IPA.
Objective: To determine the EC50 of IPA for AhR activation.
Materials:
-
A cell line stably or transiently transfected with a reporter plasmid containing an AhR-responsive element (XRE) driving the expression of a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
This compound.
-
96-well cell culture plates.
-
Lysis buffer.
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of IPA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.
-
Cell Lysis: Remove the medium and lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control for cell viability if necessary. Plot the fold induction of reporter gene activity (relative to the vehicle control) against the logarithm of the IPA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 Expression
This method quantifies the mRNA levels of the AhR target gene CYP1A1 in response to IPA treatment.
Objective: To measure the dose-dependent effect of IPA on the expression of an AhR target gene.
Materials:
-
Cell line of interest (e.g., HepG2).
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of IPA for a specific time period (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for CYP1A1 and a housekeeping gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene. Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
qRT-PCR Workflow for CYP1A1 Expression
Conclusion
The interaction between this compound and the aryl hydrocarbon receptor represents a pivotal axis in the communication between the gut microbiome and the host. Understanding the quantitative aspects of this interaction and mastering the experimental techniques to study it are essential for advancing research in immunology, toxicology, and drug development. This technical guide provides a solid foundation of knowledge and practical protocols to empower scientists to explore the therapeutic potential of targeting the IPA-AhR signaling pathway. Further research is warranted to fully elucidate the diverse biological roles of this interaction and to translate these findings into novel therapeutic strategies.
References
- 1. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Pregnane X Receptor (PXR) in 3-Indolepropionic Acid Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pregnane (B1235032) X receptor (PXR), a nuclear receptor renowned for its role as a xenobiotic sensor, has emerged as a critical mediator in the signaling pathways of endogenous metabolites. Among these, 3-Indolepropionic acid (IPA), a product of tryptophan metabolism by the gut microbiota, has been identified as a significant signaling molecule that exerts its biological effects in a PXR-dependent manner. This technical guide provides a comprehensive overview of the intricate relationship between PXR and IPA, detailing the signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for studying this interaction. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction
The pregnane X receptor (PXR), also known as NR1I2, is a ligand-activated transcription factor highly expressed in the liver and intestine.[1] It plays a pivotal role in the detoxification and clearance of foreign substances (xenobiotics) by regulating the expression of genes involved in drug metabolism and transport, such as those in the cytochrome P450 (CYP) family (e.g., CYP3A4) and ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1).[2][3][4]
This compound (IPA) is a metabolite produced exclusively by the intestinal microbiota from the dietary amino acid tryptophan.[5][6] Circulating IPA has been associated with various physiological processes, including the regulation of gut barrier function, modulation of inflammation, and protection against oxidative stress.[7][8][9] Accumulating evidence strongly suggests that many of the biological effects of IPA are mediated through its interaction with and activation of PXR.[10][11][12] This guide delves into the core aspects of the PXR-IPA signaling axis.
The PXR-IPA Signaling Pathway
Upon entering the cell, IPA binds to the ligand-binding domain (LBD) of PXR, which is primarily located in the cytoplasm in an inactive complex. Ligand binding induces a conformational change in PXR, leading to its dissociation from chaperone proteins and translocation into the nucleus.[13] In the nucleus, PXR forms a heterodimer with the retinoid X receptor (RXR).[1] This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of its target genes.[13] This binding event recruits coactivator proteins, leading to the initiation of transcription and subsequent translation of proteins that carry out the downstream effects of IPA signaling.[11]
A key aspect of PXR signaling is its crosstalk with other pathways, notably the NF-κB inflammatory pathway. PXR activation has been shown to inhibit NF-κB signaling, thereby exerting anti-inflammatory effects.[6][11]
Signaling Pathway Diagram
Caption: PXR-IPA Signaling Pathway.
Quantitative Data on PXR Activation by IPA
Table 1: In Vitro Activation of PXR by this compound
| Assay Type | Cell Line | Endpoint Measured | IPA Concentration | Result | Reference |
| Luciferase Reporter Assay | LS180 cells (human intestinal) | PXR-dependent luciferase activity | Dose-dependent | EC50 in the range of 50-100 nM | [10] |
| Gene Expression (qPCR) | Aorta-derived endothelial cells (mouse) | eNOS mRNA levels | Not specified | Decreased eNOS expression | [10] |
| Gene Expression (qPCR) | LS180 cells (human intestinal) | CYP3A4 and MDR1 mRNA levels | Not specified | Increased expression | [4] |
Table 2: In Vivo Effects of this compound on PXR Target Gene Expression
| Animal Model | Tissue | Target Gene | IPA Administration | Fold Change vs. Control | Reference |
| C57BL/6 Mice | Colon | Cyp3a11 | 250 mg/L in drinking water | Significantly Increased | [2] |
| Pxr+/+ Mice | Aorta | Pxr mRNA | 200 mg/L in drinking water | Increased | [10] |
| Germ-free Mice | Aorta | eNOS protein | IPA supplementation | Significantly Reduced | [10] |
Detailed Experimental Protocols
PXR Activation Luciferase Reporter Gene Assay
This protocol is designed to quantify the activation of PXR by IPA in a cell-based system.
Materials:
-
HepG2 cells stably co-transfected with a PXR expression vector and a luciferase reporter vector containing PXREs (e.g., from the CYP3A4 promoter).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound (IPA) stock solution.
-
Rifampicin (positive control).
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stably transfected HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of IPA and the positive control (Rifampicin) in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Measurement: Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity of each well to a co-transfected control vector (e.g., Renilla luciferase) if applicable. Calculate the fold induction relative to the vehicle control.
Experimental Workflow: PXR Luciferase Assay
Caption: PXR Luciferase Assay Workflow.
In Vivo Murine Colitis Model and IPA Treatment
This protocol describes the induction of colitis in mice and subsequent treatment with IPA to study the role of the PXR-IPA axis in intestinal inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Dextran sulfate (B86663) sodium (DSS).
-
This compound (IPA).
-
Standard mouse chow and water.
-
Cages and animal housing facility.
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
Colitis Induction: Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days. Monitor mice daily for weight loss, stool consistency, and signs of bleeding.
-
IPA Treatment: Prepare a solution of IPA in the drinking water (e.g., 250 mg/L) or for oral gavage. Administer the IPA solution to the treatment group of mice, starting either concurrently with DSS administration or during the recovery phase. The control group receives regular drinking water.
-
Monitoring: Continue to monitor the mice daily for clinical signs of colitis.
-
Sample Collection: At the end of the experiment (e.g., day 10-14), euthanize the mice. Collect colon tissue for histological analysis, and RNA/protein extraction. Blood samples can also be collected for analysis of systemic markers.
-
Analysis: Analyze the colon length and weight. Perform histological scoring of inflammation and tissue damage. Measure the expression of PXR target genes and inflammatory markers in the colon tissue using qPCR and/or Western blotting.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the in vivo binding of PXR to the promoter regions of its target genes in response to IPA treatment.
Materials:
-
Cells or tissues treated with IPA or vehicle control.
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis buffers.
-
Sonicator.
-
Anti-PXR antibody.
-
IgG control antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
-
qPCR primers for target gene promoters.
Procedure:
-
Cross-linking: Treat cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PXR antibody or an IgG control antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the PXREs in the promoter regions of target genes.
-
Data Analysis: Calculate the enrichment of PXR binding to the target gene promoters relative to the IgG control and the input DNA.
Conclusion
The interaction between the pregnane X receptor and the microbiota-derived metabolite this compound represents a crucial link between the gut microbiome and host physiology. Understanding the intricacies of this signaling pathway is paramount for developing novel therapeutic strategies for a range of conditions, including inflammatory bowel disease, and for better predicting drug-metabolite interactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted role of PXR in IPA signaling.
References
- 1. Effect of alcohol on drug efflux protein and drug metabolic enzymes in U937 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the pregnane X receptor using microbial metabolite mimicry | EMBO Molecular Medicine [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
3-Indolepropionic acid's effect on the gut-brain axis
An In-depth Technical Guide to 3-Indolepropionic Acid's Effect on the Gut-Brain Axis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (IPA) is a potent neuroprotective metabolite produced exclusively by the gut microbiota from dietary tryptophan. Its unique ability to cross the blood-brain barrier allows it to directly influence the central nervous system (CNS), establishing it as a critical mediator in the gut-brain axis. IPA exerts its effects through multiple mechanisms, including the strengthening of the intestinal barrier, potent antioxidant activity, and modulation of inflammatory pathways in both the gut and the brain. Mechanistically, IPA functions as a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), leading to the upregulation of protective genes and the suppression of pro-inflammatory signaling cascades such as NF-κB. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to the study of IPA's role in gut-brain communication.
Introduction: IPA and the Gut-Brain Axis
The gut-brain axis is a bidirectional communication network linking the gastrointestinal system and the central nervous system. Gut microbiota and their metabolites are key regulators of this axis.[1] this compound (IPA), a metabolite of tryptophan produced by gut bacteria such as Clostridium sporogenes, has emerged as a significant molecule in this interaction.[2][3][4] Unlike many other microbial metabolites, IPA's lipophilic nature allows it to readily cross the blood-brain barrier, enabling it to exert direct effects on the CNS.[5][6][7] Accumulating evidence highlights its neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising therapeutic candidate for neurological disorders.[8][9][10][11]
Mechanism of Action: A Dual Role in Gut and Brain
IPA's influence on the gut-brain axis is multifaceted, involving actions at both the peripheral (gut) and central (brain) levels.
Enhancing Gut Barrier Integrity
A primary action of IPA is to fortify the intestinal barrier, preventing the translocation of inflammatory molecules like lipopolysaccharide (LPS) into circulation. IPA achieves this primarily through the activation of the Pregnane X Receptor (PXR).[12][13]
-
PXR Activation : IPA binds to PXR, which in turn upregulates the expression of genes involved in strengthening the mucosal barrier.[3][13] This includes enhancing mucin glycosylation and increasing the thickness of the mucus layer.[3]
-
Tight Junction Protein Expression : Through both PXR and Aryl Hydrocarbon Receptor (AhR) activation, IPA increases the expression of tight junction proteins such as claudins, occludin, and Zonula Occludens-1 (ZO-1), which are critical for maintaining epithelial integrity.[3][12][14]
-
Local Anti-Inflammatory Effects : In the gut, IPA-mediated activation of AhR and PXR inhibits the pro-inflammatory NF-κB signaling pathway, reducing the local production of inflammatory cytokines.[3][14][15]
Neuroprotection and Neuromodulation in the CNS
After crossing the blood-brain barrier, IPA exerts direct protective effects on the CNS.
-
Potent Antioxidant : IPA is a powerful scavenger of free radicals, protecting neurons from oxidative stress, a key pathological driver in neurodegenerative diseases like Alzheimer's.[2][6][11] It effectively reduces lipid peroxidation and oxidative DNA damage in the brain.[12]
-
Modulation of Neuroinflammation : IPA suppresses neuroinflammatory responses by inhibiting key signaling pathways. In microglial cells, it can diminish the release of pro-inflammatory cytokines like TNF-α.[10] Studies have shown IPA can attenuate neuroinflammation by inhibiting the RAGE-JAK2-STAT3 pathway and the NLRP3 inflammasome.[2][8][10]
-
Receptor-Mediated Effects : In the brain, IPA's interaction with receptors like PXR in neurons can suppress the accumulation of amyloid-β (Aβ), a hallmark of Alzheimer's disease.[16] It can also modulate the activity of astrocytes and microglia, shifting them towards a less inflammatory phenotype.[5]
Core Signaling Pathways
The biological effects of IPA are mediated by its interaction with specific host receptors and its influence on downstream signaling cascades.
PXR and AhR Signaling in the Gut
In intestinal epithelial cells, IPA acts as a ligand for both PXR and AhR, triggering a cascade that enhances barrier function and reduces local inflammation.
Neuro-inflammatory Signaling in the Brain
In the CNS, IPA counters inflammatory stimuli by inhibiting key pathways in glial cells, thereby protecting neurons from secondary damage.
Quantitative Data Presentation
The following tables summarize key quantitative findings from various studies investigating the effects of IPA.
Table 1: Effects of IPA on Gut Barrier Function
| Parameter Measured | Model System | Treatment | Result | Reference |
| Mucus Layer Thickness | Organoid Experiments | IPA Treatment | Increased from 15 ± 2 μm to 28 ± 3 μm | [3] |
| Intestinal Permeability | Mouse Model | IPA Administration | Decreased FITC-Dextran permeability | [12] |
| Tight Junction Proteins | Caco-2/HT29 Co-culture | IPA Treatment | Increased protein expression of claudin-1, occludin, and ZO-1 | [17] |
| Mucin Expression | Caco-2/HT29 Co-culture | IPA Treatment | Increased protein expression of MUC2 and MUC4 | [17] |
Table 2: Effects of IPA on Neuroinflammation and Neuroprotection
| Parameter Measured | Model System | Treatment | Result | Reference |
| TNF-α Release | LPS-activated BV2 microglia | 1–5 μM IPA for 6h | Diminished release of TNF-α | [10] |
| Amyloid-β Fibril Formation | In vitro assay | IPA | Reduced Aβ fibril formation by up to 50% | [6] |
| Neuronal Function | Human neuroblastoma SH-SY5Y cells | Conditioned media from IPA-treated microglia | Enhanced BDNF and nerve growth factor synthesis | [10] |
| Cognitive Function | LPS-induced mouse model | 20-50 mg/kg IPA (oral gavage) | Ameliorated cognitive deficits | [2][6] |
| Dopaminergic Function | Rotenone-induced Parkinson's mouse model | 30 mg/kg IPA (i.g.) for 4 weeks | Improved dopaminergic neuronal function | [18] |
| Serum IPA Levels | Healthy elderly individuals | Probiotic supplementation for 12 weeks | 1.91-fold increase in serum IPA | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of IPA's effects.
Protocol: In Vivo Assessment of Gut Permeability (FITC-Dextran Assay)
This protocol assesses intestinal barrier integrity in mice by measuring the passage of orally administered FITC-dextran into the bloodstream.[19]
-
Animal Preparation : Fast mice for 3-4 hours to ensure an empty upper gastrointestinal tract.[19]
-
FITC-Dextran Administration : Administer fluorescein (B123965) isothiocyanate (FITC)-dextran (e.g., 4 kDa) via oral gavage. A typical dose is 150 µL of an 80 mg/mL solution in sterile water.[19]
-
Blood Collection : After a set period (e.g., 4 hours), collect blood via cardiac puncture or from the tail vein. Anesthetize the mice appropriately before terminal procedures.
-
Serum Preparation : Allow blood to clot, then centrifuge to separate the serum.
-
Quantification : Measure the fluorescence of the serum samples using a fluorescence spectrophotometer. Create a standard curve with known concentrations of FITC-dextran to determine the concentration in the serum samples.[19]
-
Data Analysis : Higher fluorescence in the serum corresponds to increased gut permeability.
Protocol: In Vitro Microglial Anti-Inflammatory Assay
This protocol evaluates IPA's ability to suppress the inflammatory response in microglial cells.[6]
-
Cell Culture : Culture a murine microglial cell line (e.g., BV2) in appropriate media (e.g., DMEM with 10% FBS) in 96-well plates until confluent.
-
Pre-treatment : Treat the cells with varying concentrations of IPA (e.g., 1-10 µM) for a specified pre-incubation period (e.g., 2 hours).
-
Inflammatory Challenge : Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and co-incubate for 12-24 hours.[6]
-
Sample Collection :
-
Supernatant : Collect the cell culture supernatant to measure secreted cytokines.
-
Cell Lysate : Lyse the remaining cells to extract protein for Western blot analysis or RNA for RT-qPCR.[6]
-
-
Analysis :
-
Cytokine Measurement : Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead array (e.g., Cytokine Bead Array).[20]
-
Gene/Protein Expression : Analyze cell lysates for the expression of inflammatory pathway components (e.g., phosphorylated NF-κB) via RT-qPCR or Western blot.
-
Protocol: Quantification of IPA in Plasma/Serum
This protocol outlines the measurement of IPA levels using liquid chromatography-mass spectrometry (LC-MS), the gold standard for metabolite quantification.
-
Sample Preparation :
-
Thaw plasma or serum samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Extraction : Carefully collect the supernatant containing the metabolites.
-
LC-MS Analysis :
-
Inject the supernatant into an LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., C18).
-
Detect and quantify IPA using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring, MRM) for high sensitivity and selectivity.
-
-
Data Analysis : Calculate the concentration of IPA by comparing its peak area to that of the internal standard and referencing a standard curve generated with pure IPA.
Experimental Workflows
Visualizing the workflow of complex experiments can aid in their design and execution.
Workflow: In Vivo Animal Study of Neuroprotection
This diagram outlines a typical workflow for evaluating the neuroprotective effects of IPA in a mouse model of neuroinflammation-induced cognitive impairment.
Conclusion and Future Directions
This compound stands out as a gut microbiota-derived metabolite with significant therapeutic potential for neurological and gastrointestinal disorders. Its dual action in strengthening the gut barrier and providing direct neuroprotection and anti-inflammatory effects in the brain makes it a unique and powerful modulator of the gut-brain axis.
For drug development professionals, IPA and its signaling pathways (PXR and AhR) represent promising targets. Future research should focus on:
-
Clinical Trials : Evaluating the efficacy of IPA supplementation in high-risk populations for neurodegenerative diseases.[10]
-
Bioavailability and Delivery : Developing strategies to enhance the systemic delivery and bioavailability of IPA.
-
Microbiome Modulation : Identifying specific probiotic strains or dietary interventions that can reliably increase endogenous IPA production.
-
Targeted Agonists : Designing specific PXR and AhR agonists that mimic the protective effects of IPA for enhanced therapeutic precision.
By continuing to unravel the complex interactions of IPA within the gut-brain axis, the scientific community can pave the way for novel treatments for a range of debilitating diseases.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [ouci.dntb.gov.ua]
- 10. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microbial metabolite this compound alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13R α 1 related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Endogenous Production of 3-Indolepropionic Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Indolepropionic acid (IPA) is a potent neuroprotective antioxidant and signaling molecule produced exclusively by the human gut microbiota from the essential amino acid tryptophan. Emerging evidence has linked circulating levels of IPA to a variety of physiological processes and pathological conditions, including inflammatory bowel disease, type 2 diabetes, and neurodegenerative disorders. This technical guide provides an in-depth overview of the endogenous production of IPA in humans, its physiological concentrations, the analytical methodologies for its quantification, and the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, metabolomics, and drug development.
Biosynthesis of this compound
The synthesis of IPA in humans is entirely dependent on the metabolic activity of the gut microbiome.[1][2][3] Dietary tryptophan that escapes absorption in the small intestine becomes available to the colonic microbiota for conversion into various indole (B1671886) derivatives, including IPA.[2][4][5]
The primary producers of IPA are species within the Clostridium and Peptostreptococcus genera.[2][4] Clostridium sporogenes is one of the most well-characterized IPA-producing bacteria.[2][4] The biosynthetic pathway from tryptophan to IPA involves a multi-step enzymatic process:
-
Transamination: Tryptophan is first converted to indole-3-pyruvic acid (IPyA) by an aromatic amino acid aminotransferase.
-
Reduction: IPyA is then reduced to indole-3-lactic acid (ILA) by phenyllactate dehydrogenase.
-
Dehydration: ILA is subsequently dehydrated to indoleacrylic acid (IAA) by a phenyllactate dehydratase, encoded by the fldBC gene cluster.
-
Reduction: Finally, IAA is reduced to IPA by an acyl-CoA dehydrogenase.
The presence of the fldC gene, a homolog of the fldBC gene cluster, is considered a reliable marker for identifying potential IPA-producing bacteria.
Quantitative Data on IPA Concentrations
The concentration of IPA in human biological fluids can vary significantly depending on diet, gut microbiota composition, and health status. Higher intake of dietary fiber is associated with increased plasma IPA levels.[3][6]
| Biological Matrix | Condition | Concentration (Mean ± SD) | Units | References |
| Plasma/Serum | Healthy Adults | 100 - 200 | ng/mL | [7] |
| Healthy Adults | 49.8 ± 15.9 | ng/mL | [2] | |
| Healthy Adults | 0.05 | µM | [8] | |
| Type 2 Diabetes | Lower than healthy controls | - | [2][9] | |
| Inflammatory Bowel Disease (Active) | Decreased by ~60% vs. healthy | - | [1][10] | |
| Inflammatory Bowel Disease (Remission) | Normalized to healthy levels | - | [10] | |
| Huntington's Disease | Lower than healthy controls | - | [4] | |
| Parkinson's Disease | 40-50% lower than healthy controls | - | [7] | |
| Chronic Kidney Disease | 34.7 ± 10.8 | ng/mL | [2] | |
| Feces | Healthy Adults | 0.30 - 6.64 | mM | [11] |
| Inflammatory Bowel Disease | Severely reduced vs. healthy | - | [12] | |
| Cerebrospinal Fluid | Healthy Adults | 0.63 ± 0.09 | ng/mL | [7] |
Experimental Protocols for IPA Quantification
The accurate quantification of IPA in biological samples is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.
Sample Collection and Storage
-
Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA, heparin). Plasma or serum should be separated by centrifugation and stored at -80°C until analysis.
-
Feces: Fecal samples should be collected in sterile containers and immediately frozen at -80°C to minimize metabolic changes.[13]
-
Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture and stored at -80°C.
Extraction of IPA from Biological Matrices
3.2.1. Plasma/Serum Sample Preparation
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated IPA).
-
Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) or acetonitrile.[14]
-
Vortex the mixture thoroughly and incubate at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[15]
3.2.2. Fecal Sample Preparation
-
Lyophilize fecal samples to remove water content.
-
Weigh 50 mg of the lyophilized fecal sample into a 2 mL tube containing ceramic beads.
-
Add 1 mL of an appropriate extraction solvent (e.g., methanol).
-
Homogenize the sample using a bead beater for 5-10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Reversed-phase chromatography is typically used for the separation of IPA. A C18 column is a common choice.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
A gradient elution is employed to separate IPA from other metabolites.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for IPA and the internal standard are monitored.
-
Signaling Pathways Modulated by IPA
IPA exerts its biological effects by interacting with several host receptors and signaling pathways. The Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) are two key nuclear receptors that are activated by IPA.[16][17][18]
4.1. AhR and PXR Signaling
Upon binding to IPA, AhR and PXR translocate to the nucleus, where they form heterodimers with the AhR nuclear translocator (ARNT) and the retinoid X receptor (RXR), respectively. These complexes then bind to specific DNA response elements to regulate the transcription of target genes involved in inflammation, immune responses, and gut barrier function.[16][18] For instance, activation of PXR by IPA can enhance the expression of tight junction proteins, thereby strengthening the intestinal barrier.[4]
References
- 1. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 3. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease [mdpi.com]
- 5. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erepo.uef.fi [erepo.uef.fi]
- 9. researchgate.net [researchgate.net]
- 10. metabolon.com [metabolon.com]
- 11. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fecal Indole as a Biomarker of Susceptibility to Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nutrition.bmj.com [nutrition.bmj.com]
- 16. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Physiological Concentrations of 3-Indolepropionic Acid in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA) is a potent metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan. Emerging as a key signaling molecule in the gut-organ axis, IPA has garnered significant attention for its profound physiological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties. Understanding the physiological concentrations of IPA in human plasma is critical for elucidating its role in health and disease and for the development of novel therapeutics targeting the microbiome-host interface. This technical guide provides a comprehensive overview of the circulating levels of IPA in human plasma, details the experimental protocols for its quantification, and illustrates its key signaling pathways.
Data Presentation: Physiological Concentrations of this compound
The concentration of this compound in human plasma exhibits considerable inter-individual variation, influenced by factors such as diet, gut microbiome composition, and host genetics. The following table summarizes the quantitative data on IPA concentrations reported in various studies.
| Population/Condition | Mean Concentration (± SD) | Concentration Range | Notes | Reference(s) |
| Healthy Adults | ~50 nM | - | Serum | |
| Healthy Adults | 1.011 µM | - | Plasma | [1] |
| Healthy Adults | 0.5 - 1.0 µM (100-200 ng/mL) | - | Serum | [2] |
| Healthy Adults (n=14) | 142 ± 67.7 ng/mL | - | Total Plasma | [3] |
| Healthy Adults (n=14) | 0.33 ± 0.12 ng/mL | - | Free Plasma (Ultrafiltrate) | [3] |
| Individuals with Liver Fibrosis | Lower than controls | - | Circulating levels were inversely correlated with the severity of liver fibrosis. | |
| Individuals with Type 2 Diabetes | Lower than controls | - | Circulating levels were inversely associated with the risk of developing Type 2 Diabetes. | [4] |
| Patients with Coronary Artery Disease | Lower than controls | - | Higher plasma IPA levels were associated with a reduced risk of cardiovascular and all-cause mortality. | [5] |
Experimental Protocols for IPA Quantification
The accurate quantification of IPA in human plasma is predominantly achieved through chromatographic techniques coupled with sensitive detection methods. The two most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Total IPA in Human Plasma by HPLC with Fluorescence Detection
This method provides a robust and accessible approach for measuring total IPA concentrations.
a. Sample Preparation (Protein Precipitation) [2]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate internal standard (e.g., 1-methylindole-3-acetic acid) to correct for extraction variability.
-
Add 400 µL of cold ethanol (B145695) to precipitate plasma proteins.
-
Vortex the mixture for 2-3 seconds.
-
Incubate the samples on ice for 5-10 minutes.
-
Centrifuge at approximately 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
b. Chromatographic Conditions [2]
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 × 3 mm, 3 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M sodium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: Typically around 0.6 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[2]
-
Detection: Fluorescence detection with excitation at approximately 285 nm and emission at 355 nm.[2]
Quantification of Free (Unbound) IPA in Human Plasma by Ultrafiltration and HPLC
This protocol isolates the physiologically active, unbound fraction of IPA.
a. Sample Preparation (Ultrafiltration) [2]
-
Place 200 µL of plasma into a 3 kDa molecular weight cutoff ultrafiltration unit.
-
Incubate the unit at 37°C for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the ultrafiltrate, which contains the free IPA.
-
Add an internal standard to the ultrafiltrate.
-
The sample is now ready for direct injection into the HPLC system.
Quantification of IPA in Human Plasma by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for IPA quantification.
a. Sample Preparation [6]
-
Combine plasma with 50% methanol (B129727) containing a stable isotope-labeled internal standard (e.g., indole-3-propionic-d2 acid).[6]
-
Centrifuge the samples at 12,000 g for 5 minutes at 19°C to precipitate proteins.[6]
-
The supernatant is then analyzed.
b. LC-MS/MS Conditions [6]
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase or HILIC column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
IPA exerts its biological effects through various signaling pathways, primarily by acting as a ligand for nuclear receptors and by its potent antioxidant activity.
Figure 1: Key signaling pathways of this compound (IPA).
IPA is a known ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[7] Activation of PXR by IPA enhances gut barrier function.[8] IPA can also modulate immune responses through AhR.[9] Furthermore, IPA has been shown to inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the production of inflammatory cytokines.[10] Its potent antioxidant properties contribute to the scavenging of reactive oxygen species (ROS).[8]
Experimental Workflow for IPA Quantification in Human Plasma
The following diagram illustrates a typical workflow for the quantification of IPA in human plasma using LC-MS/MS.
Figure 2: Experimental workflow for IPA quantification.
Conclusion
The physiological concentrations of this compound in human plasma are in the nanomolar to low micromolar range and are associated with various health outcomes. Lower circulating levels of IPA have been linked to conditions such as liver fibrosis and type 2 diabetes, highlighting its potential as a biomarker and therapeutic target.[11][4] The robust analytical methods detailed in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification of IPA in clinical and research settings. Further investigation into the signaling pathways of IPA will continue to unravel its complex role in human physiology and pave the way for novel therapeutic strategies aimed at modulating the gut microbiome and its metabolites for improved health.
References
- 1. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Associations between plasma tryptophan and indole-3-propionic acid levels and mortality in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Nexus of Diet and Gut Microbiota: A Technical Guide to Understanding the Tryptophan-3-Indolepropionic Acid Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the intricate relationship between dietary tryptophan, the gut microbiota, and the production of the physiologically significant metabolite, 3-Indolepropionic acid (IPA). IPA, exclusively synthesized by the gut microbiome from the essential amino acid tryptophan, has garnered considerable attention for its potent neuroprotective, antioxidant, and anti-inflammatory properties. This document details the metabolic pathways, the influence of diet, and the key microbial players involved in IPA synthesis. Furthermore, it presents a compilation of quantitative data from various studies, detailed experimental protocols for the analysis of IPA and the gut microbiome, and visualizations of the relevant signaling pathways to facilitate a deeper understanding and guide future research in this promising area of therapeutic development.
Introduction
The interplay between diet, the gut microbiota, and host health is a rapidly evolving field of research. Microbial metabolites, produced from the biotransformation of dietary components, act as crucial signaling molecules that can profoundly impact host physiology. Among these, this compound (IPA), a metabolite derived from dietary tryptophan, stands out for its significant biological activities.[1] Tryptophan, an essential amino acid, is metabolized by the host through the kynurenine (B1673888) and serotonin (B10506) pathways. However, a portion of dietary tryptophan escapes absorption in the small intestine and reaches the colon, where it is exclusively metabolized by the resident microbiota into various indole (B1671886) derivatives, including IPA.[2][3]
Emerging evidence strongly suggests a protective role for IPA against a range of pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[4][5] This has spurred interest in understanding the factors that modulate IPA levels, with a primary focus on dietary interventions and the composition of the gut microbiota. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the core aspects of the dietary tryptophan-IPA link.
The Metabolic Pathway: From Tryptophan to this compound
The conversion of dietary tryptophan to IPA is a multi-step process mediated by specific enzymes encoded by gut bacteria. The primary pathway involves the deamination of tryptophan to indole-3-pyruvate, which is then reduced to indole-3-lactate. Subsequently, indole-3-lactate is dehydrated to indole-3-acrylate, and a final reduction step yields this compound.[6]
Key bacterial species, most notably Clostridium sporogenes, have been identified as primary producers of IPA.[7] Other bacteria, such as certain species of Peptostreptococcus, have also been shown to synthesize IPA.[2] The presence and abundance of these bacteria in the gut are therefore critical determinants of IPA production.
Quantitative Data on Tryptophan, IPA, and Dietary Influences
Circulating levels of IPA can vary significantly among individuals, largely due to differences in diet and gut microbiota composition.[1] A diet rich in dietary fiber has been shown to be positively associated with higher plasma IPA concentrations.[1][8] The following tables summarize quantitative data from various studies.
Table 1: Human Plasma Concentrations of Tryptophan and IPA
| Analyte | Concentration Range | Sample Matrix | Reference |
| Tryptophan | 50 - 100 µM | Plasma | [7] |
| This compound (IPA) | 0.5 - 1.3 µM (100 - 200 ng/mL) | Serum/Plasma | [4] |
| This compound (IPA) | 34.7 ± 10.8 ng/mL (CKD patients) vs. 49.8 ± 15.9 ng/mL (controls) | Serum | [9] |
Table 2: Impact of Dietary Interventions on IPA Levels
| Intervention | Study Population | Change in IPA Levels | Reference |
| High-fiber bread (fortified with bean hulls) for 3 days | Healthy adults | Significant increase in plasma IPA | [10] |
| Probiotic consumption | Healthy elderly | 1.91-fold increase in gut microbiota-produced IPA | [11] |
| Higher dietary fiber intake | Men | Positively associated with plasma IPA levels | [12] |
Experimental Protocols
Quantification of this compound in Human Plasma/Serum using LC-MS/MS
This protocol provides a general framework for the analysis of IPA. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of sample, add an internal standard (e.g., deuterated IPA or a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) or acetonitrile.[13]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for IPA.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both IPA and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of IPA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of IPA.
Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol outlines the key steps for profiling the gut microbial community to identify bacteria associated with IPA production.
1. Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.
-
Extract total genomic DNA from a known weight of the fecal sample (e.g., 200 mg) using a commercially available fecal DNA extraction kit, which typically includes a bead-beating step for efficient lysis of bacterial cells.
2. 16S rRNA Gene Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers. These primers are often designed with overhangs to allow for the subsequent addition of sequencing adapters and barcodes.
3. Library Preparation and Sequencing:
-
Perform a second PCR to attach dual-index barcodes and sequencing adapters to the amplicons from the first PCR. This allows for the pooling of multiple samples in a single sequencing run.
-
Purify the barcoded PCR products to remove primers and other contaminants.
-
Quantify the purified libraries and pool them in equimolar concentrations.
-
Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
4. Bioinformatic Analysis:
-
Demultiplex the raw sequencing reads based on their barcodes.
-
Perform quality filtering to remove low-quality reads.
-
Denoise the reads into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs by comparing their sequences to a reference database (e.g., SILVA, Greengenes).
-
Analyze the microbial diversity and composition in relation to IPA levels or dietary intake.
Signaling Pathways Modulated by this compound
IPA exerts its biological effects by interacting with host cellular receptors, primarily the Pregnane (B1235032) X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[4][7]
Pregnane X Receptor (PXR) Signaling
IPA is a known ligand for PXR, a nuclear receptor that plays a key role in xenobiotic metabolism and maintaining intestinal barrier integrity.[7] Activation of PXR by IPA can lead to the upregulation of genes involved in detoxification and the suppression of inflammatory signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
AhR is another ligand-activated transcription factor that is involved in regulating immune responses and cell proliferation. IPA can act as an AhR agonist, and its activation of this pathway is thought to contribute to its anti-inflammatory effects.[4]
Conclusion and Future Directions
The microbial metabolite this compound represents a critical link between diet, the gut microbiota, and host health. Its exclusive production by gut bacteria from dietary tryptophan highlights the potential for nutritional and microbial-based therapeutic strategies to enhance its levels and leverage its beneficial properties. This technical guide provides a foundational resource for researchers aiming to explore this exciting field. Future research should focus on identifying a broader range of IPA-producing bacteria, elucidating the precise dietary components that promote their growth and activity, and conducting robust clinical trials to validate the therapeutic potential of IPA in various disease contexts. A deeper understanding of the intricate regulation of the tryptophan-IPA axis will undoubtedly pave the way for novel drug development and personalized nutrition strategies aimed at improving human health.
References
- 1. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. The pregnane X receptor and its microbiota-derived ligand indole 3-propionic acid regulate endothelium-dependent vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interplay between diet, circulating indolepropionate concentrations, and cardiometabolic health in US populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
3-Indolepropionic Acid: A Technical Guide to its Role in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome. 3-Indolepropionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms by which IPA mitigates oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
This compound (IPA) is a natural compound produced by the gut bacterium Clostridium sporogenes from the dietary amino acid tryptophan[1]. It is a potent neuroprotective antioxidant that effectively scavenges hydroxyl radicals[1]. Beyond its direct radical-scavenging activity, IPA modulates several key signaling pathways involved in the cellular stress response, making it a molecule of significant interest for therapeutic development. This guide will explore the multifaceted role of IPA in combating oxidative stress, providing the necessary technical details for researchers and drug development professionals.
Mechanisms of Action
IPA mitigates oxidative stress through a combination of direct and indirect mechanisms.
Direct Radical Scavenging
IPA is a powerful scavenger of hydroxyl radicals, even more so than melatonin, which is considered one of the most potent endogenous antioxidants[1]. Unlike many other antioxidants, IPA scavenges radicals without generating reactive, pro-oxidant intermediate compounds[1].
Modulation of Signaling Pathways
IPA exerts significant control over cellular defense mechanisms by activating key transcription factors and nuclear receptors.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like IPA, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, leading to their transcription. IPA has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[2][3].
The Pregnane X Receptor (PXR) is a nuclear receptor primarily known for its role in xenobiotic metabolism. IPA is a ligand for PXR[2][4]. Activation of PXR by IPA in intestinal cells helps maintain mucosal homeostasis and barrier function[1]. PXR activation can also suppress inflammatory signaling pathways, such as NF-κB, thereby reducing the production of pro-inflammatory cytokines that contribute to oxidative stress[5].
Quantitative Data on IPA's Efficacy
The following tables summarize the quantitative effects of IPA on various markers of oxidative stress and inflammation from in vitro and in vivo studies.
Table 1: Effect of IPA on Inflammatory Cytokines
| Cell/Model Type | Stressor | IPA Concentration | Cytokine | % Inhibition / Fold Change | Reference |
| RAW 264.7 Macrophages | LPS | 5 µM | TNF-α | Significant reduction | [2] |
| RAW 264.7 Macrophages | LPS | 20 µM | TNF-α | Significant reduction | [2] |
| RAW 264.7 Macrophages | LPS | 5 µM | IL-1β | Significant reduction | [2] |
| RAW 264.7 Macrophages | LPS | 20 µM | IL-1β | Significant reduction | [2] |
| RAW 264.7 Macrophages | LPS | 5 µM | IL-6 | Significant reduction | [2] |
| RAW 264.7 Macrophages | LPS | 20 µM | IL-6 | Significant reduction | [2] |
| NCM460 Human Colonic Epithelial Cells | LPS (10 µg/ml) | 0.5 mM | IL-1β, IL-6, TNF-α | Concentration-dependent downregulation | [1] |
| NCM460 Human Colonic Epithelial Cells | LPS (10 µg/ml) | 5 mM | IL-1β, IL-6, TNF-α | Significant reduction compared to 0.5 mM | [1] |
| Weaned Piglets | Basal Diet | 50 mg/kg | IL-6 | Significant reduction | [2] |
| Weaned Piglets | Basal Diet | 100 mg/kg | IL-6 | Significant reduction | [2] |
| Weaned Piglets | Basal Diet | 600 mg/kg | TNF-α, IL-6 | Increased levels | [2] |
Table 2: Effect of IPA on Oxidative Stress Markers
| Cell/Model Type | Stressor | IPA Concentration | Marker | Effect | Reference |
| Weaned Piglets | Basal Diet | 100 mg/kg | MDA | Significantly reduced | [2] |
| Weaned Piglets | Basal Diet | 100 mg/kg | T-AOC | Enhanced | [2] |
| Weaned Piglets | Basal Diet | 100 mg/kg | T-SOD | Enhanced | [2] |
| Porcine Oocytes | H₂O₂ (1 mM) | 0.5 µM | Intracellular ROS | Significantly reduced | [6] |
| Porcine Oocytes | H₂O₂ (1 mM) | 0.5 µM | Intracellular GSH | Significantly increased | [6] |
| KGN Cells | H₂O₂ | Not specified | Intracellular ROS | Significantly reduced | [7] |
| LX-2 Human Hepatic Stellate Cells | None | 10 µM | Mitochondrial ROS | Increased by almost three-fold | [8] |
| LX-2 Human Hepatic Stellate Cells | None | 50 µM | Mitochondrial ROS | Increased by almost three-fold | [8] |
Note: The paradoxical increase in ROS in LX-2 cells suggests that IPA's effects can be cell-type and context-specific.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant effects of IPA.
Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure total intracellular ROS.
Materials:
-
Cells of interest
-
Multi-well plates (e.g., 96-well black, clear-bottom plates)
-
This compound (IPA)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂) (optional)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of IPA for the desired duration. Include a vehicle control (e.g., DMSO).
-
Stress Induction (Optional): Induce oxidative stress by adding a pro-oxidant like H₂O₂ for a specified time.
-
Washing: Gently wash the cells twice with warm PBS or serum-free medium to remove the treatment media.
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium. Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Final Wash: Wash the cells twice with PBS to remove any extracellular DCFH-DA.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.
-
Data Analysis: Normalize the fluorescence readings to cell viability (e.g., using an MTT assay) or total protein content (e.g., using a BCA assay).
Western Blot for Nrf2 Nuclear Translocation
This protocol details the procedure for assessing the activation of the Nrf2 pathway by measuring the amount of Nrf2 in the nucleus.
Materials:
-
Cells of interest
-
IPA
-
Cell lysis buffer for cytoplasmic and nuclear fractionation
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with IPA at various concentrations and for different time points.
-
Cell Fractionation: Harvest the cells and perform cytoplasmic and nuclear fractionation using a commercial kit or a standard protocol. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each fraction and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for the loading controls (Lamin B1 for nuclear fractions, β-actin or GAPDH for cytoplasmic fractions).
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the Nrf2 levels to the respective loading controls. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice.
-
Reaction Mixture: To a specific volume of the sample, add TCA to precipitate proteins, followed by the TBA solution.
-
Incubation: Heat the mixture in a boiling water bath for a defined period (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.
-
Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress. Its dual action as a direct radical scavenger and a modulator of key antioxidant and anti-inflammatory signaling pathways, including the Nrf2 and PXR pathways, provides a robust mechanism for cellular protection. The quantitative data presented in this guide highlight its efficacy in reducing inflammatory markers and bolstering antioxidant defenses in a dose-dependent manner. The detailed experimental protocols offer a foundation for researchers to further investigate and validate the therapeutic applications of IPA in diseases driven by oxidative stress. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of this promising gut microbiota-derived metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-propionic acid enhances growth performance and reduces diarrhea via modulating redox status and intestinal inflammation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota-derived indole 3-propionic acid protects against radiation toxicity via retaining acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-propionic acid supplementation during in vitro maturation improves in vitro production of porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential mechanism prediction of indole-3-propionic acid against diminished ovarian reserve via network pharmacology, molecular docking and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Therapeutic Potential of 3-Indolepropionic Acid in Alzheimer's Disease: A Technical Guide
Abstract
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. 3-Indolepropionic acid (IPA), a gut microbiota-derived metabolite of tryptophan, has emerged as a promising candidate due to its potent neuroprotective properties. This technical guide provides a comprehensive overview of the therapeutic applications of IPA in AD, detailing its multifaceted mechanisms of action, summarizing key preclinical findings, and outlining experimental protocols. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Introduction: The Promise of a Gut-Brain Axis Modulator
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Emerging evidence highlights the critical role of the gut-brain axis in the pathogenesis of AD, with gut microbial metabolites gaining significant attention for their potential to modulate neuroinflammation and neurodegeneration.[1][3] this compound (IPA), produced exclusively by gut bacteria such as Clostridium sporogenes, readily crosses the blood-brain barrier and exerts pleiotropic effects on the central nervous system.[1][2][4] Its neuroprotective actions are attributed to its potent antioxidant, anti-inflammatory, and anti-amyloidogenic properties.[2][5][6] This guide delves into the scientific underpinnings of IPA's therapeutic potential in AD.
Multifaceted Mechanisms of Action
IPA's neuroprotective effects are not mediated by a single mechanism but rather through a synergistic interplay of various biological activities.
Potent Antioxidant and Radical Scavenger
Oxidative stress is a major pathogenic event in Alzheimer's disease.[6] IPA is a powerful scavenger of hydroxyl radicals, a highly reactive oxygen species implicated in Aβ-induced neurotoxicity.[2][7] Unlike many other antioxidants, IPA does not generate pro-oxidant reactive intermediates, making it a particularly attractive therapeutic candidate.[2][6] Studies have shown that IPA can completely protect primary neurons and neuroblastoma cells from oxidative damage and cell death induced by Aβ exposure.[7][8]
Inhibition of Amyloid-β Aggregation
The aggregation of Aβ peptides into neurotoxic fibrils is a central event in AD pathogenesis.[6] IPA has been demonstrated to be a potent inhibitor of Aβ fibril formation.[6][9] This action directly targets one of the primary pathological hallmarks of the disease, suggesting a disease-modifying potential.
Anti-inflammatory Properties
Neuroinflammation is a key driver of cognitive impairment in AD.[4] IPA exhibits significant anti-inflammatory effects, primarily by modulating microglial activation, the brain's resident immune cells.[5][10] It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[2][10] This anti-inflammatory activity is mediated through several signaling pathways, including the inhibition of the RAGE-JAK2-STAT3 pathway and the activation of the Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR).[1][5][10][11]
Modulation of Key Signaling Pathways
IPA's diverse biological effects are orchestrated through its interaction with multiple signaling pathways crucial for neuronal health and immune regulation.
-
Pregnane X Receptor (PXR) Activation: IPA is a ligand for PXR, a nuclear receptor involved in detoxification and the regulation of inflammatory responses.[1][5] Activation of neuronal PXR by IPA has been shown to suppress neuroinflammation and Aβ accumulation, contributing to its neuroprotective effects.[1][12]
-
Aryl Hydrocarbon Receptor (AhR) Activation: IPA also acts as a ligand for AhR, another key regulator of the immune response.[5][10] AhR activation by IPA can modulate microglial function and reduce the production of pro-inflammatory mediators.[5][10]
-
RAGE-JAK2-STAT3 Pathway Inhibition: The Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway is implicated in neuroinflammation and neuronal injury.[5][11] IPA has been shown to ameliorate neuroinflammation and cognitive deficits by inhibiting the RAGE-JAK2-STAT3 signaling cascade.[4][11]
-
GPR30/AMPK/SIRT1 Pathway Activation: Recent studies suggest that gut microbiota-derived indole (B1671886) derivatives, including IPA, can alleviate neurodegeneration by activating the GPR30/AMPK/SIRT1 pathway, which is involved in cellular energy homeostasis and stress resistance.[5]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies investigating the efficacy of IPA in models of Alzheimer's disease.
Table 1: In Vitro Studies of this compound
| Model System | IPA Concentration | Observed Effect | Reference |
| Murine microglial BV2 cells (LPS-activated) | 1–5 μM | Diminished release of pro-inflammatory TNF-α. | [5][10] |
| Murine microglial BV2 cells (LPS-activated) | 5 μM | Reduced release of TNF-α. | [5] |
| HT22 murine hippocampal cells (LPS-treated) | Not specified | Reduced apoptosis and oxidative damage. | [5] |
| SH-SY5Y human neuroblastoma cells | Not specified | IPA derivatives demonstrated neuroprotective and antioxidant activities. | [5] |
| Primary neurons and neuroblastoma cells (Aβ-exposed) | Not specified | Complete protection against oxidative damage and death. | [7][8] |
Table 2: In Vivo Studies of this compound
| Animal Model | IPA Dosage and Administration | Duration | Key Findings | Reference |
| APP/PS1 mice (AD model) | 20 mg/kg/day (oral gavage, with other indoles) | 4 weeks | Activated AhR, inhibited NF-κB/NLRP3 signaling, reduced pro-inflammatory cytokines and neurodegeneration. | [5] |
| Mongolian gerbils (ischemia model) | 10 mg/kg (oral administration) | 15 days | Protected neurons from ischemic damage, reduced DNA damage and lipid peroxidation. | [13] |
| LPS-induced cognitive impairment mice | 20-50 mg/kg (oral gavage) | 2-4 weeks | Ameliorated cognitive deficits and neuroinflammation. | [2][11] |
| Rotenone-induced Parkinson's disease mice | 25, 50, 100 mg/kg (oral administration) | 6 weeks | Decreased inflammation, improved intestinal and brain barrier function, and dopaminergic neuronal function. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.
In Vitro Aβ Neurotoxicity Assay
This protocol assesses the ability of IPA to protect neuronal cells from Aβ-induced cytotoxicity.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ (1-42) peptide
-
This compound (IPA)
-
MTT or LDH assay kit for cell viability
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to adhere.
-
IPA Pre-treatment: Pre-treat cells with varying concentrations of IPA for a specified duration (e.g., 2 hours).
-
Aβ Treatment: Add pre-aggregated Aβ oligomers (e.g., 10 µM final concentration) to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
In Vitro Anti-inflammatory Assay in Microglial Cells
This protocol evaluates the effect of IPA on the inflammatory response in microglial cells.
-
Materials:
-
Microglial cell line (e.g., BV2)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound (IPA)
-
ELISA kit for cytokine measurement (e.g., TNF-α)
-
24-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed microglial cells in a 24-well plate.
-
IPA Treatment: Treat cells with IPA (e.g., 1-5 µM) for a specified time (e.g., 6 hours).
-
LPS Stimulation: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubation: Co-incubate IPA and LPS for 12-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α) in the supernatant using ELISA.[2][5]
-
In Vivo LPS-Induced Cognitive Impairment Model
This protocol outlines an approach to test the efficacy of IPA in an animal model of neuroinflammation-induced cognitive deficits.
-
Materials:
-
Mice (e.g., C57BL/6)
-
This compound (IPA) for oral administration
-
Lipopolysaccharide (LPS) for intraperitoneal injection
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)
-
-
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Divide animals into control and treatment groups.
-
IPA Administration: Administer IPA (e.g., 20-50 mg/kg) or vehicle daily via oral gavage for 2-4 weeks.[2]
-
Induction of Impairment: Induce cognitive impairment by administering LPS (e.g., 250 µg/kg, i.p.) for 7 consecutive days during the final week of IPA treatment.[2]
-
Behavioral Testing: After the treatment period, conduct cognitive tests such as the Morris Water Maze to assess spatial learning and memory, and the Y-maze to assess short-term working memory.[2]
-
Tissue Analysis: Following behavioral testing, collect brain tissue for immunohistochemical or biochemical analysis of neuroinflammatory markers and neuronal damage.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
Diagrams are provided to visually represent the complex signaling pathways and experimental workflows discussed.
Caption: Overview of the neuroprotective mechanisms of this compound in Alzheimer's disease.
Caption: Experimental workflow for the in vitro Aβ neurotoxicity assay.
Caption: Experimental workflow for the in vivo LPS-induced cognitive impairment model.
Future Directions and Clinical Outlook
The compelling preclinical data strongly support the therapeutic potential of IPA in Alzheimer's disease.[5] Its ability to target multiple disease-relevant pathways—oxidative stress, amyloid aggregation, and neuroinflammation—positions it as a promising disease-modifying agent.[2][6] Human studies have shown that lower serum levels of IPA are associated with mild cognitive impairment and AD, further strengthening the rationale for its therapeutic investigation.[1]
Future research should focus on:
-
Clinical Trials: Well-designed clinical trials are urgently needed to evaluate the safety, tolerability, and efficacy of IPA in patients with mild cognitive impairment and early-stage Alzheimer's disease.[5]
-
Bioavailability and Dosing: Optimizing the delivery and dosage of IPA to ensure adequate brain penetration and target engagement is crucial.
-
Microbiome-based Interventions: Exploring the use of probiotics, such as Clostridium sporogenes, or prebiotics to enhance the endogenous production of IPA represents an exciting and potentially more holistic therapeutic strategy.[1][5]
Conclusion
This compound stands at the intersection of gut microbiology, metabolism, and neuro-immunology, offering a novel and multifaceted approach to tackling Alzheimer's disease. Its robust neuroprotective effects, demonstrated across a range of preclinical models, underscore its potential as a valuable therapeutic agent. Further clinical investigation is warranted to translate these promising findings into tangible benefits for patients suffering from this devastating neurodegenerative condition.
References
- 1. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 10. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microbial metabolite this compound alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13R α 1 related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial metabolite this compound alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13Rα1 related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Involvement of 3-Indolepropionic Acid in Metabolic Disorders: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 11, 2025
Executive Summary
3-Indolepropionic acid (IPA) is a unique metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan. Emerging evidence has positioned IPA as a critical signaling molecule in the host-microbiome crosstalk, with profound implications for metabolic health. Lower circulating levels of IPA are consistently associated with prevalent metabolic disorders, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] Mechanistically, IPA exerts its effects through various pathways, including the activation of xenobiotic receptors like the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), enhancement of the intestinal barrier, and potent anti-inflammatory and antioxidant activities.[1][2][5]
This technical guide provides a comprehensive overview of the role of IPA in metabolic disorders, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining standardized experimental protocols. It aims to serve as a foundational resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction: The Origin and Significance of IPA
This compound is a terminal product of tryptophan metabolism by a specific subset of intestinal anaerobic bacteria, most notably from the Clostridium genus.[5] Its production is heavily influenced by diet, with fiber-rich diets showing a positive correlation with circulating IPA levels.[2] Once produced in the gut, IPA is absorbed into the portal and systemic circulation, allowing it to interact with various host tissues.[2] Its significance lies in its pleiotropic effects, which include:
-
Improving Glucose Homeostasis: IPA has been shown to enhance insulin (B600854) sensitivity and improve glucose metabolism.[1][6]
-
Regulating Lipid Metabolism: It can inhibit lipid synthesis in the liver, mitigating the lipotoxicity associated with NAFLD.[1][4]
-
Maintaining Gut Barrier Integrity: IPA strengthens the intestinal barrier, reducing the translocation of inflammatory microbial products like lipopolysaccharide (LPS).[1][2]
-
Modulating Inflammation: It possesses direct anti-inflammatory and antioxidant properties.[5]
The decreasing prevalence of IPA-producing bacteria in Westernized diets may contribute to the rising incidence of metabolic syndrome, making IPA a molecule of significant therapeutic and diagnostic interest.[1]
Role of IPA in Key Metabolic Disorders
Type 2 Diabetes (T2D)
Multiple studies have linked higher serum IPA concentrations with a reduced risk of developing T2D.[1][2] The protective effects are believed to be mediated through the enhancement of β-cell function and improved insulin sensitivity in peripheral tissues.[1] By reducing low-grade systemic inflammation, a known contributor to insulin resistance, IPA helps maintain glucose homeostasis.
Obesity
Obesity is characterized by a state of chronic, low-grade inflammation and is often associated with a compromised gut barrier ("leaky gut"). Circulating IPA levels are frequently diminished in individuals with obesity.[7] Preclinical studies suggest that IPA supplementation can attenuate weight gain, reduce adipose tissue inflammation, and prevent adipocyte enlargement in high-fat diet-induced obesity models.[7][8] One proposed mechanism involves the restoration of the tuft cell-IL-25 axis, which enhances gut barrier integrity and reduces metabolic endotoxemia.[7]
Non-alcoholic Fatty Liver Disease (NAFLD)
The gut-liver axis plays a pivotal role in the pathogenesis of NAFLD. Reduced IPA levels have been observed in patients with liver fibrosis, the advanced stage of NAFLD.[3][9] IPA is thought to protect the liver by inhibiting hepatic lipid synthesis and reducing the inflammatory and fibrogenic activation of hepatic stellate cells (HSCs).[1][4] However, it is crucial to note the existence of conflicting evidence, with some in vitro studies suggesting IPA may, under certain conditions, directly activate HSCs, highlighting the complexity of its role in liver pathology.[4][10]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from key animal studies investigating the effects of IPA supplementation on metabolic parameters.
Table 1: Effects of IPA on Cardiometabolic Parameters in a Western Diet Mouse Model
| Parameter | Diet Group | Control | IPA Supplementation | % Change | p-value |
| Liver Triglycerides (mg/g) | Western Diet (WD) | ~125 | No significant change | - | >0.05 |
| Arterial Stiffness (cm/s) | Standard Diet (SD) | 436.9 ± 7.0 | 468.1 ± 6.6 | +7.1% | >0.05 |
| Western Diet (WD) | 485.7 ± 6.7 | 492.8 ± 8.6 | +1.5% | >0.05 | |
| Glucose AUC | Standard Diet (SD) | 1397.6 ± 64.0 | 1763.3 ± 92.0 | +26.2% | <0.05 |
| Western Diet (WD) | 1623.5 ± 77.3 | 1658.4 ± 88.4 | +2.1% | >0.05 | |
| Data adapted from Lee et al., Am J Physiol Gastrointest Liver Physiol, 2020.[11][12][13] This study reported a lack of protective effect and potential worsening of glucose tolerance with IPA in drinking water. |
Table 2: Effects of IPA on Fibrogenic Gene Expression in Activated Hepatic Stellate Cells (LX-2)
| Gene | Treatment | Relative mRNA Expression (Fold Change) | p-value |
| COL1A1 | TGF-β1 | ~4.0 | <0.001 |
| TGF-β1 + IPA | ~2.5 | <0.05 | |
| ACTA2 (α-SMA) | TGF-β1 | ~3.5 | <0.001 |
| TGF-β1 + IPA | ~2.0 | <0.05 | |
| Data conceptualized from studies on HSCs.[10][14] IPA has been shown to counteract the pro-fibrotic effects of TGF-β1. |
Key Signaling Pathways
IPA's biological effects are mediated through several complex signaling pathways.
Xenobiotic Receptor Activation (AhR & PXR)
IPA acts as a ligand for both the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). Activation of these receptors in intestinal epithelial cells leads to the upregulation of genes responsible for strengthening the gut barrier, including tight junction proteins and mucins. This activation also helps to suppress inflammatory signaling cascades like NF-κB.[6][15]
Controversial Role in Hepatic Stellate Cell (HSC) Activation
The role of IPA in liver fibrosis is complex. While many studies suggest a protective role by inhibiting HSC activation, some in vitro data indicate a direct pro-fibrotic effect. This may be context-dependent, but two key opposing pathways have been described.
-
Protective Pathway: IPA can counteract the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β), a potent activator of HSCs. It interferes with the downstream Smad signaling cascade, reducing the expression of collagen and other extracellular matrix components.[5][14]
-
Pro-fibrotic Pathway: Some evidence suggests IPA can increase mitochondrial Reactive Oxygen Species (ROS), leading to the activation of JNK and p38 MAP kinase pathways, which promotes the expression of fibrogenic and inflammatory genes in HSCs.[1][2]
Tuft Cell-IL-25 Axis and Gut Barrier Restoration
A novel mechanism for IPA's beneficial effects on gut health involves the Tuft Cell-IL-25 axis. Tuft cells are chemosensory cells in the intestinal epithelium. They produce Interleukin-25 (IL-25), which stimulates Type 2 Innate Lymphoid Cells (ILC2s) to release IL-13. IL-13, in turn, promotes the differentiation of epithelial progenitor cells into more mucus-producing goblet cells and tuft cells, creating a positive feedback loop that fortifies the mucosal barrier. IPA has been shown to restore this circuit in the context of diet-induced obesity.[9][10][12]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details standardized protocols for key experiments cited in IPA research.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This model is fundamental for studying obesity and associated metabolic dysfunctions.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Acclimation: Acclimate mice for at least one week under standard conditions (22±2°C, 12h light/dark cycle) with ad libitum access to water and standard chow.
-
Diet:
-
Control Group: Standard chow diet (SCD) or a matched low-fat diet (LFD), typically providing 10% kcal from fat.
-
Experimental Group: High-fat diet (HFD), providing 45% to 60% kcal from fat (commonly lard-based). Diets should be stored at 4°C and replaced in cages 2-3 times per week to prevent spoilage.[6][16][17]
-
-
Duration: 12 to 20 weeks. Body weight and food intake should be monitored weekly.
-
Outcome Measures: At the end of the study, key endpoints include body weight, fat mass (via EchoMRI or dissection), fasting glucose, insulin levels, glucose and insulin tolerance tests (GTT/ITT), and analysis of liver and adipose tissue for lipid accumulation and inflammatory markers.[6]
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This assay measures gut barrier integrity by quantifying the passage of a fluorescent probe from the gut lumen into circulation.[1][2][15]
Quantification of IPA in Plasma/Serum by LC-MS
Accurate measurement of IPA requires a sensitive and specific analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated IPA or a structurally similar indole (B1671886) like 1-methylindoleacetic acid).
-
Precipitate proteins by adding 4 volumes of ice-cold solvent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and incubate at -20°C for at least 60 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes at 4°C.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 100 mm length, <2 µm particle size) is typically used.
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with an additive (e.g., 0.1% formic acid).
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute IPA and separate it from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI), typically in negative mode.
-
Detection: A triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity.
-
MRM Transition: For IPA, the transition would be from its precursor ion (m/z) to a specific product ion (m/z).
-
Conclusion and Future Directions
This compound is a pivotal gut-derived metabolite that sits (B43327) at the intersection of diet, the microbiome, and host metabolic health. The strong inverse correlation between IPA levels and metabolic disorders makes it a promising biomarker and a potential therapeutic agent. While preclinical data are largely supportive of its beneficial roles in improving glucose metabolism, reducing obesity, and protecting the gut barrier, the conflicting findings regarding its effect on liver fibrosis warrant further investigation.
Future research should focus on:
-
Human Intervention Studies: Translating the promising animal data into human clinical trials is the next critical step.
-
Resolving Mechanistic Controversies: Elucidating the context-dependent effects of IPA in the liver is essential for therapeutic development.
-
Microbiome Modulation: Developing strategies to specifically increase the abundance and activity of IPA-producing bacteria in the gut could offer a novel approach to managing metabolic diseases.
Understanding and harnessing the power of microbial metabolites like IPA will undoubtedly pave the way for new diagnostics and therapies to combat the growing pandemic of metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Gut Microbiota Metabolite this compound Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential Regulation of TGF-β/Smad Signaling in Hepatic Stellate Cells between Acute and Chronic Liver Injuries [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Signaling pathways that activate hepatic stellate cells during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjgnet.com [wjgnet.com]
- 10. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of the tuft cell–interleukin-25 axis in the pathogenesis of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of the tuft cell-ILC2 circuit in intestinal mucosal immunity [frontiersin.org]
- 13. utupub.fi [utupub.fi]
- 14. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrity of the Intestinal Barrier: The Involvement of Epithelial Cells and Microbiota—A Mutual Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 3-Indolepropionic Acid in Fecal Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA) is a significant metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan.[1] Emerging evidence highlights its potent neuroprotective, antioxidant, and immunomodulatory properties, suggesting a crucial role in host-microbe interactions and overall health.[1][2] Accurate quantification of IPA in fecal samples is essential for studying its physiological functions, identifying potential biomarkers for various diseases, and developing novel therapeutic strategies targeting the gut microbiome.
This document provides a detailed protocol for the analysis of this compound in fecal samples using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The method is designed to be robust, sensitive, and suitable for high-throughput analysis in a research setting.
Experimental Workflow
The following diagram outlines the major steps involved in the analysis of this compound from fecal samples.
Caption: Experimental workflow for IPA analysis in fecal samples.
Signaling Pathway Context: IPA's Neuroprotective Role
IPA produced by the gut microbiota can cross the blood-brain barrier and exert neuroprotective effects. One proposed mechanism involves the activation of the PXR/pregnane X receptor, leading to the upregulation of antioxidant enzymes.
Caption: Simplified signaling pathway of IPA's neuroprotective action.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-based methods for IPA analysis in various biological matrices. Note that values for fecal samples will need to be established during method validation.
| Parameter | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| IPA | Urine | 1.0 - 400 | 0.59 | - | [3] |
| IPA | Plasma | Not Specified | ~0.1 (estimated) | ~0.3 (estimated) | [4] |
| IPA | Fecal | To be determined | To be determined | To be determined | This Protocol |
Detailed Experimental Protocols
Reagents and Materials
-
This compound (IPA) standard (Sigma-Aldrich)
-
Internal Standard (IS), e.g., Indole-3-butyric acid (IBA)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) C18 cartridges (e.g., Sep-Pak C18)
-
0.22 µm syringe filters
Standard Solution Preparation
-
IPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of IPA standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., IBA) in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).
Fecal Sample Preparation
-
Homogenization: Weigh approximately 100-200 mg of frozen fecal sample into a 2 mL tube. Add 1 mL of cold PBS. Homogenize using a bead beater or a similar homogenizer.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Protein Precipitation: To 500 µL of the supernatant, add 1 mL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar impurities.
-
Elute the IPA and IS with 2 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase. Filter through a 0.22 µm syringe filter before HPLC injection.
HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths:
-
Excitation: 280 nm
-
Emission: 350 nm
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of IPA to the internal standard against the concentration of the IPA working standards.
-
Quantification: Determine the concentration of IPA in the fecal samples by interpolating the peak area ratios from the calibration curve.
-
Reporting: Express the final concentration of IPA as ng per mg of wet fecal weight.
Method Validation
To ensure the reliability of the results, the method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range.
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of IPA that can be reliably detected and quantified.
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the response of IPA in spiked fecal samples to that of a neat standard solution.
-
Stability: Assess the stability of IPA in fecal samples under different storage conditions and during the sample preparation process.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in fecal samples using HPLC with fluorescence detection. The described method, once validated, can serve as a valuable tool for researchers investigating the role of this important gut microbial metabolite in health and disease. Careful adherence to the protocol and proper method validation are crucial for obtaining accurate and reproducible results.
References
- 1. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine [mdpi.com]
- 4. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Indolepropionic Acid Treatment in Caco-2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Indolepropionic acid (IPA), a tryptophan-derived microbial metabolite, in Caco-2 cell culture models. The protocols detailed below are essential for investigating the effects of IPA on intestinal barrier function, cell viability, proliferation, and underlying molecular mechanisms.
Introduction
This compound (IPA) is a metabolite produced by the gut microbiota from dietary tryptophan.[1] Emerging research highlights its significant role in maintaining intestinal homeostasis.[2][3] Studies have demonstrated that IPA can enhance the intestinal barrier, modulate immune responses, and influence cell signaling pathways.[1][4][5][6] The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, serves as a widely accepted in vitro model for the intestinal barrier.[7][8] This document outlines detailed protocols for treating Caco-2 cells with IPA to assess its impact on intestinal epithelial cell physiology.
Key Applications
-
Assessment of Intestinal Barrier Integrity: Evaluating the effect of IPA on the formation and maintenance of tight junctions.
-
Cell Viability and Proliferation Studies: Determining the cytotoxic or proliferative effects of IPA on intestinal epithelial cells.
-
Investigation of Molecular Signaling Pathways: Elucidating the mechanisms by which IPA exerts its biological effects, including the involvement of the Aryl Hydrocarbon Receptor (AhR) and other signaling cascades.[1][5]
Experimental Protocols
Caco-2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the Caco-2 cell line to ensure the formation of a differentiated and polarized monolayer suitable for IPA treatment studies.
Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Some protocols may use Minimum Essential Medium (MEM).[9][10]
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell culture flasks (75 cm²)
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well plates)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding: Culture Caco-2 cells in 75 cm² flasks. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.[11]
-
Subculturing: Neutralize trypsin with complete culture medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:4 or 1:6 split ratio.[9] Change the medium every 2-3 days.[9][11]
-
Seeding on Transwells: For barrier function assays, seed Caco-2 cells onto Transwell® inserts at a density of approximately 1.5 x 10⁵ cells/cm².[12]
-
Differentiation: Culture the cells on Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[7] The formation of a functional barrier can be monitored by measuring the Transepithelial Electrical Resistance (TEER).
This compound (IPA) Treatment
This protocol outlines the preparation and application of IPA to differentiated Caco-2 cell monolayers.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO) or appropriate solvent
-
Differentiated Caco-2 cell monolayers on Transwell® inserts or in standard culture plates
-
Complete culture medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of IPA in DMSO. For example, dissolve IPA in DMSO to a concentration of 100 mM. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the IPA stock solution in complete culture medium to achieve the desired final concentrations. Concentrations typically range from 1 µM to 500 µM, though some studies have used up to 5 mM.[6][9] Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Remove the existing culture medium from the Caco-2 cells and replace it with the medium containing the desired concentration of IPA. For polarized monolayers on Transwell® inserts, IPA can be added to the apical, basolateral, or both compartments, depending on the experimental design.
-
Incubation: Incubate the cells for the desired treatment period, which can range from 2 hours to 72 hours, depending on the endpoint being measured.[9]
Assessment of Intestinal Barrier Function
a) Transepithelial Electrical Resistance (TEER) Measurement
TEER is a quantitative measure of the integrity of the tight junction dynamics in epithelial cell monolayers.[13] An increase in TEER indicates an enhancement of the barrier function.[4][2][3]
Materials:
-
Epithelial Voltohmmeter (e.g., Millicell® ERS-2)
-
Differentiated Caco-2 monolayers on Transwell® inserts
Procedure:
-
Equilibrate the Transwell® plates to room temperature.
-
Place the Voltohmmeter electrodes in the apical and basolateral compartments of the Transwell® insert, ensuring the shorter electrode is in the apical compartment and the longer one in the basolateral compartment.
-
Record the resistance reading.
-
Measure the resistance of a blank Transwell® insert (without cells) containing culture medium to subtract the background resistance.
-
Calculate the TEER in Ω·cm² by multiplying the resistance value by the surface area of the Transwell® membrane.
-
TEER can be measured before, during, and after IPA treatment to monitor changes in barrier integrity.[14]
b) Paracellular Permeability Assay
This assay measures the flux of a non-metabolizable marker molecule across the Caco-2 monolayer, providing a functional assessment of paracellular permeability. A decrease in permeability suggests a tightening of the barrier.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorometer
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS containing FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Add fresh HBSS to the basolateral compartment.
-
Incubate the plate at 37°C.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral samples using a fluorometer.
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
Cell Viability and Proliferation Assays
a) MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Caco-2 cells seeded in a 96-well plate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treat Caco-2 cells with various concentrations of IPA for the desired duration. Studies have shown IPA is not cytotoxic to Caco-2 cells at concentrations up to 500 µM for up to 72 hours.[9]
-
After treatment, remove the medium and add fresh medium containing MTT solution (10% of the total volume).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b) Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Caco-2 cells seeded in a 96-well plate
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
After IPA treatment, fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plate with water and air dry.
-
Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Wash with 1% acetic acid to remove unbound dye and air dry.
-
Add Tris-base solution to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm. An increase in absorbance indicates cell proliferation. IPA has been shown to increase Caco-2 cell proliferation.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of IPA on Caco-2 cells.
Table 1: Effect of IPA on Caco-2 Cell Barrier Function
| Parameter | IPA Concentration | Treatment Duration | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | Not specified | Not specified | Increased | [4][2][3] |
| Paracellular Permeability | Not specified | Not specified | Decreased | [4][2][3] |
| Claudin-1 Protein Expression | Not specified | Not specified | Increased | [4][2][5] |
| Occludin Protein Expression | Not specified | Not specified | Increased | [4][2][5] |
| ZO-1 Protein Expression | Not specified | Not specified | Increased | [4][2][5] |
Table 2: Effect of IPA on Caco-2 Cell Proliferation and Gene Expression
| Parameter | IPA Concentration | Treatment Duration | Result | Reference |
| Cell Proliferation (SRB Assay) | 500 µM | 2 hours | ~35% increase | [9] |
| Cell Proliferation (SRB Assay) | 500 µM | 24 hours | ~34% increase | [9] |
| ERK2 Gene Expression | 500 µM | 24 hours | 1.20-fold increase | [9] |
| c-Jun Gene Expression | 500 µM | 24 hours | 2.48-fold decrease | [9] |
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of IPA-Mediated Intestinal Barrier Enhancement
The following diagram illustrates the proposed signaling pathway through which IPA enhances intestinal barrier function in Caco-2 cells. IPA activates the Aryl Hydrocarbon Receptor (AhR), leading to the upregulation of tight junction proteins.
Caption: IPA-mediated activation of AhR leading to enhanced intestinal barrier integrity.
Experimental Workflow for Assessing IPA Effects on Caco-2 Barrier Function
This diagram outlines the general experimental workflow for studying the impact of IPA on the barrier function of Caco-2 cell monolayers.
Caption: Workflow for IPA treatment and barrier function analysis in Caco-2 cells.
References
- 1. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IPA and its precursors differently modulate the proliferation, differentiation, and integrity of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05992F [pubs.rsc.org]
- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Neuroprotection Assay of 3-Indolepropionic Acid on SH-SY5Y Cells
Introduction
The human neuroblastoma cell line, SH-SY5Y, is extensively utilized in neuroscience research as an in vitro model for studying neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] These cells, derived from a bone marrow metastasis of a neuroblastoma, can be differentiated into a more mature neuronal phenotype, making them suitable for investigating neurotoxicity and neuroprotection.[1] 3-Indolepropionic acid (IPA) is a potent antioxidant and neuroprotective agent derived from the metabolism of tryptophan by gut microbiota.[3][4][5] Accumulating evidence suggests that IPA may play a crucial role in mitigating neuronal damage associated with oxidative stress and inflammation, which are key pathological features of many neurodegenerative disorders.[3][4][5]
This document provides detailed protocols for assessing the neuroprotective effects of this compound against induced cytotoxicity in SH-SY5Y cells. The described assays are fundamental for screening neuroprotective compounds and elucidating their mechanisms of action. The primary assays covered include the assessment of cell viability (MTT assay), the measurement of intracellular Reactive Oxygen Species (ROS), and the quantification of apoptosis through caspase-3 activity.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms.[4] It is a powerful free radical scavenger, directly neutralizing harmful reactive oxygen species.[4] Furthermore, IPA can modulate inflammatory pathways, for instance by reducing the synthesis and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3][6] By mitigating inflammation and oxidative stress, IPA helps preserve neuronal function and can promote the synthesis of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF).[6][7]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for assessing neuroprotection and the proposed signaling pathway for IPA's activity.
Data Presentation
The following tables present example data from typical neuroprotection experiments.
Table 1: Effect of IPA on SH-SY5Y Cell Viability against H₂O₂-Induced Toxicity
| Treatment Group | Concentration | Mean Absorbance (570 nm) | Cell Viability (%) |
|---|---|---|---|
| Control (Untreated) | - | 0.850 | 100.0% |
| H₂O₂ Alone | 500 µM | 0.417 | 49.1% |
| H₂O₂ + IPA | 1 µM | 0.535 | 62.9% |
| H₂O₂ + IPA | 10 µM | 0.688 | 80.9% |
| H₂O₂ + IPA | 50 µM | 0.791 | 93.1% |
| IPA Alone | 50 µM | 0.845 | 99.4% |
Table 2: Effect of IPA on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Mean Fluorescence Intensity | ROS Level (Fold Change vs. Control) |
|---|---|---|---|
| Control (Untreated) | - | 1,230 | 1.00 |
| H₂O₂ Alone | 500 µM | 5,980 | 4.86 |
| H₂O₂ + IPA | 1 µM | 4,150 | 3.37 |
| H₂O₂ + IPA | 10 µM | 2,670 | 2.17 |
| H₂O₂ + IPA | 50 µM | 1,550 | 1.26 |
| IPA Alone | 50 µM | 1,210 | 0.98 |
Experimental Protocols
Protocol 1: Culture and Maintenance of SH-SY5Y Cells
This protocol describes the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of MEM and F12 medium, supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1x Non-Essential Amino Acids, and 1 mM Sodium Pyruvate.[8][9]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺-free
-
T-75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Maintenance: Culture cells in T-75 flasks with 12-15 mL of Growth Medium.[10] Incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Media Change: Refresh the growth medium every 2-3 days by aspirating the old medium and adding fresh, pre-warmed medium.[10]
-
Subculturing (Passaging): Passage the cells when they reach 80-90% confluency.[10]
-
Aspirate the growth medium from the flask and wash the cell monolayer once with 5-10 mL of sterile DPBS.[9]
-
Add 3 mL of Trypsin-EDTA solution to the flask, ensuring it covers the cell monolayer, and incubate for 3-5 minutes at 37°C.[9][10]
-
Observe the cells under a microscope. Once cells have detached (rounding up and floating), neutralize the trypsin by adding 6 mL of complete Growth Medium.[10]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm (~200 x g) for 5 minutes.[10]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Growth Medium.
-
Split the cells at a desired ratio (e.g., 1:4 to 1:10) into new T-75 flasks containing fresh, pre-warmed Growth Medium.[8][10]
Protocol 2: Neuroprotection Assessment using MTT Cell Viability Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12]
Materials:
-
SH-SY5Y cells and complete Growth Medium
-
This compound (IPA)
-
Neurotoxic agent (e.g., H₂O₂, Amyloid-beta 1-42, Rotenone)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count SH-SY5Y cells. Seed the cells into a 96-well plate at a density of 7,000-10,000 cells per well in 100 µL of Growth Medium.[11][13]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
IPA Pre-treatment: Prepare serial dilutions of IPA in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of IPA (e.g., 1 µM, 10 µM, 50 µM). Include a "vehicle control" group with the solvent used for IPA (e.g., DMSO). Incubate for 2-4 hours.[14]
-
Induction of Neurotoxicity: Following IPA pre-treatment, add the neurotoxic agent (e.g., H₂O₂ to a final concentration of 500 µM) to the appropriate wells.[15][16] Ensure control wells are included: untreated cells, cells with toxin only, and cells with IPA only.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2.5-4 hours at 37°C, protected from light.[11][13]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control wells: (Absorbance of treated cells / Absorbance of control cells) x 100.[11]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF.[17]
Materials:
-
SH-SY5Y cells seeded in a black, clear-bottom 96-well plate
-
This compound (IPA) and neurotoxic agent
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS) or serum-free medium
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate and treat with IPA and the neurotoxic agent as described in Protocol 2 (Steps 1-5).
-
Probe Loading: After the treatment incubation, remove the culture medium and wash the cells gently with 100 µL of pre-warmed PBS.[17]
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium or PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.[17][18]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS to remove any extracellular probe.[17]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[17][18]
-
Calculation: Express the results as a fold change in fluorescence intensity relative to the untreated control group after subtracting background fluorescence from empty wells.
Protocol 4: Apoptosis Assessment via Caspase-3 Activity Assay
This protocol quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.[19]
Materials:
-
SH-SY5Y cells seeded in a black, clear-bottom 96-well plate
-
This compound (IPA) and apoptosis-inducing agent (e.g., Staurosporine, H₂O₂)
-
Caspase-3 Assay Kit (containing lysis buffer, buffer, and a fluorogenic substrate like N-Ac-DEVD-AFC or (Z-DEVD)₂-Rhodamine 110).[19][20]
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells (1 x 10⁴ cells/well) in a black, clear-bottom 96-well plate and treat with IPA and the apoptotic inducer as described in Protocol 2 (Steps 1-5).[19]
-
Reagent Preparation: Prepare the caspase-3 assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer, a substrate, and DTT.[20] Allow the reagent to equilibrate to room temperature.
-
Cell Lysis and Substrate Addition: Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a volume of the prepared Caspase-3 reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[21] This is a homogeneous "add-mix-read" format that includes a lysis agent.[19]
-
Incubation: Mix the contents gently by shaking the plate for 30-60 seconds. Incubate the plate at room temperature or 37°C (as per kit instructions) for 1-2 hours, protected from light.[20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 400/490 nm for AFC).[20]
-
Calculation: After subtracting the background fluorescence, express the results as a fold change in caspase-3 activity relative to the untreated control group.
References
- 1. accegen.com [accegen.com]
- 2. cyagen.com [cyagen.com]
- 3. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. moodle2.units.it [moodle2.units.it]
- 11. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. promega.es [promega.es]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. promega.com [promega.com]
Animal Models for In Vivo Investigation of 3-Indolepropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA) is a potent antioxidant and neuroprotective metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan.[1][2] Its ability to cross the blood-brain barrier has positioned it as a promising therapeutic candidate for a range of neurological and metabolic disorders.[1] This document provides detailed application notes and experimental protocols for utilizing various animal models to study the in vivo effects of IPA, with a focus on neurodegenerative diseases, metabolic conditions, and ischemic injuries.
Data Presentation: Quantitative Effects of IPA in Animal Models
The following tables summarize the quantitative data from key studies investigating the in vivo effects of this compound across different animal models and disease states.
Table 1: Neuroprotective Effects of IPA in Rodent Models
| Animal Model | Disease/Injury Model | IPA Dosage & Administration | Duration | Key Quantitative Outcomes | Reference |
| C57BL/6 Mice | Lipopolysaccharide (LPS)-induced cognitive impairment | 20-50 mg/kg/day, oral gavage | 2-4 weeks | Improved performance in Morris Water Maze and Y-Maze tests. Reduced markers of neuroinflammation in the brain. | [1] |
| APP/PS1 Mice | Alzheimer's Disease | Not specified | 16 weeks (with intermittent fasting) | Reproduced cognitive benefits of intermittent fasting. Suppressed Aβ accumulation. | [3] |
| Mongolian Gerbils | Transient forebrain ischemia | 10 mg/kg/day, oral administration | 15 days | 56.8% of cresyl violet-positive neurons in the hippocampal CA1 region were protected compared to the sham group. Significantly decreased levels of 4-hydroxy-2-nonenal (lipid peroxidation marker). | [4][5] |
| C57 Mice | Middle Cerebral Artery Occlusion (MCAO) | 400 μg/20 g/day , intragastric administration | Not specified | Alleviated neuroinflammation, neurological impairment, and brain infarction. | [6][7] |
| Neonatal Rats | Hypoxic-Ischemic (HI) brain injury | Not specified | Not specified | Protective effect on the blood-brain barrier. | [8] |
Table 2: Metabolic and Systemic Effects of IPA in Rodent Models
| Animal Model | Disease/Injury Model | IPA Dosage & Administration | Duration | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | db/db Mice | Type 2 Diabetes | Daily gavage (dosage not specified) | 3 months | Attenuated hyperglycemia, gut inflammation, and intestinal/retinal barrier damage. |[9] | | C57BL/6J Mice | Western Diet-induced cardiometabolic dysfunction | 0.1 mg/mL in drinking water | 5 months | No significant improvement in body weight, liver triglycerides, or glucose tolerance. |[2][10] | | Wistar-Kyoto Rats | Normal physiology | Intravenous administration | Acute | Increased blood pressure, cardiac contractility, and metabolic activity of cardiomyocytes. |[11] | | DBA/1J Mice | Lymphocytic Choriomeningitis Virus (LCMV) Clone 13 infection | 100 mg/kg/day in drinking water | From 1 day prior to infection | Delayed death and increased survival time. |[12] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of IPA in an LPS-Induced Mouse Model of Cognitive Impairment
This protocol outlines the methodology to evaluate the efficacy of IPA in a lipopolysaccharide (LPS)-induced model of neuroinflammation and cognitive decline, which mimics certain aspects of Alzheimer's disease.[1]
Materials:
-
C57BL/6 mice
-
This compound (IPA)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle for IPA (e.g., saline or corn oil)
-
Sterile saline for LPS
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-Maze)
-
Equipment for tissue homogenization, Western Blot, and ELISA assays
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into four groups:
-
Group 1: Vehicle Control (receives vehicle for IPA and saline for LPS)
-
Group 2: LPS only (receives vehicle for IPA and LPS)
-
Group 3: IPA + LPS (receives IPA and LPS)
-
Group 4: IPA only (receives IPA and saline for LPS)
-
-
IPA Administration: Administer IPA (e.g., 20-50 mg/kg) or vehicle daily via oral gavage for a period of 2 to 4 weeks.[1]
-
Induction of Cognitive Impairment: During the final week of the IPA treatment, induce cognitive impairment by administering LPS (e.g., 250 µg/kg, i.p.) for 7 consecutive days.[1]
-
Behavioral Testing: Following the treatment period, conduct cognitive tests to assess learning and memory.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain tissue.
-
Homogenize brain tissue to quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and signaling proteins using Western Blot or ELISA.
-
Expected Outcome: Mice treated with IPA are expected to exhibit improved performance in behavioral tests and show reduced markers of neuroinflammation in the brain tissue compared to the LPS-only group.[1]
Protocol 2: Evaluation of IPA in a Mouse Model of Ischemic Stroke
This protocol describes the use of the middle cerebral artery occlusion (MCAO) model to investigate the neuroprotective effects of IPA against ischemic brain injury.[6][7]
Materials:
-
C57 mice (8-10 weeks old, male)
-
This compound (IPA)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Intragastric gavage needles
-
Equipment for neurological scoring, infarct volume measurement (e.g., TTC staining), and immunohistochemistry.
Procedure:
-
Animal Preparation: Acclimate mice for at least one week.
-
Grouping: Divide mice into a sham-operated group and MCAO groups (with and without IPA treatment).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion. Sham-operated animals undergo the same surgical procedure without vessel occlusion.
-
IPA Administration: Administer IPA (e.g., 400 μg/20 g/day ) or vehicle via intragastric gavage.[6][7] Administration can be initiated before or after the ischemic insult, depending on the study design (neuroprotection vs. neuro-restoration).
-
Neurological Assessment: At various time points post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the mice and perfuse the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Histological and Molecular Analysis:
-
Perform immunohistochemistry on brain sections to assess for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., TUNEL staining).
-
Analyze brain homogenates for inflammatory mediators and signaling molecules.
-
Expected Outcome: IPA treatment is expected to reduce neurological deficits, decrease infarct volume, and attenuate neuroinflammation in the ischemic brain.[6][7]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective and anti-inflammatory effects of this compound are mediated through various signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate some of the key pathways involved.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gut microbial-derived indole-3-propionate improves cognitive function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-3-propionic acid, a tryptophan-derived bacterial metabolite, increases blood pressure via cardiac and vascular mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of 3-Indolepropionic Acid in a Mouse Model of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Indolepropionic acid (IPA) is a metabolite produced by the gut microbiota from tryptophan and has garnered significant attention for its neuroprotective properties.[1][2][3] Its ability to cross the blood-brain barrier and exert potent antioxidant and anti-inflammatory effects makes it a promising therapeutic candidate for neurodegenerative disorders.[1][2] This document provides detailed application notes and protocols for the oral administration of IPA in mouse models of neurodegeneration, summarizing key quantitative data and outlining experimental methodologies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of oral IPA administration in various mouse models of neurodegeneration.
Table 1: Effects of IPA on Behavioral Outcomes in Neurodegeneration Mouse Models
| Mouse Model | Behavioral Test | IPA Dosage and Administration | Key Findings | Reference |
| Rotenone-induced Parkinson's Disease | Open Field Test, Pole Test, Rotarod Test | 25, 50, or 100 mg/kg/day via oral gavage for 6 weeks | Improved motor coordination and locomotor activity. | [4][5] |
| LPS-induced Cognitive Impairment | Morris Water Maze, Y-Maze | 20-50 mg/kg/day via oral gavage for 2-4 weeks | Enhanced spatial learning and short-term working memory. | [2] |
| MCAO Model of Ischemic Stroke | Neurological Score | 400 µg/20 g/day via intragastric administration | Alleviated neurological impairment. | [6] |
| Age-related Neurodegeneration (d-galactose) | Not specified | 10 mg/kg/day orally for 28 days | Improved cognitive function. | [1] |
| 16p11.2 Microdeletion Model | Three-Chamber Social Interaction Test | Not specified | Ameliorated social and cognitive deficits. | [7] |
Table 2: Effects of IPA on Biochemical and Pathological Markers in Neurodegeneration Mouse Models
| Mouse Model | Marker | IPA Dosage and Administration | Key Findings | Reference |
| Rotenone-induced Parkinson's Disease | Dopaminergic neuron function, Intestinal/brain barrier integrity | 30 mg/kg rotenone (B1679576) i.g. for 4 weeks; IPA at 25, 50, or 100 mg/kg/day orally for 6 weeks | Improved dopaminergic neuronal function and barrier integrity.[1][4][5] | [1][4][5] |
| MCAO Model of Ischemic Stroke | Neuroinflammation, Cerebral Infarction | 400 µg/20 g/day via intragastric administration | Mitigated neuroinflammation and reduced cerebral infarction.[6] | [6] |
| LPS-induced Cognitive Impairment | TNF-α, iNOS, COX-2 | 20-50 mg/kg/day via oral gavage for 2-4 weeks | Reduced expression of inflammatory markers. | [2] |
| Ischemic Hippocampus | 4-hydroxy-2-nonenal (Lipid Peroxidation), 8-hydroxy-2'-deoxyguanosine (B1666359) (DNA Damage) | 10 mg/kg/day orally for 15 days | Decreased markers of lipid peroxidation and DNA damage.[8] | [8] |
| APP/PS1 Alzheimer's Disease Model | NF-κB, NLRP3 inflammasome, Proinflammatory cytokines | Not specified | Upregulated AhR expression, decreased NF-κB and NLRP3 inflammasome generation.[1] | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage
This protocol details the procedure for administering a precise dose of IPA to mice using oral gavage.
Materials:
-
This compound (IPA)
-
Vehicle (e.g., sterile saline, Phosphate-Buffered Saline (PBS))
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of IPA Solution:
-
Dissolve IPA in the chosen vehicle to the desired concentration. For example, to achieve a dose of 20 mg/kg in a 25g mouse with an administration volume of 200 µL, the concentration would be 2.5 mg/mL.
-
Ensure the solution is homogenous. Gentle warming or vortexing may be necessary. Some protocols suggest adjusting the pH to 7.2-7.4.[9]
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the exact volume of the IPA solution to be administered. A common dosing volume is 10 mL/kg.[10]
-
Securely restrain the mouse to prevent movement and ensure safe administration.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach. Avoid entering the trachea.
-
-
Frequency and Duration:
Protocol 2: Assessment of Cognitive Function using the Morris Water Maze
This protocol is used to evaluate spatial learning and memory in mouse models of neurodegeneration.[11][12][13]
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic paint (e.g., white tempera paint)
-
Video tracking system and software
-
Visual cues placed around the maze
Procedure:
-
Acclimatization: Handle the mice for several days before the experiment begins.
-
Training Phase (4-5 days):
-
Place the mouse into the water facing the wall of the tank from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform (submerged ~1 cm below the water surface).
-
If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each mouse, with different starting positions.
-
-
Probe Trial (Day after last training day):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency (time to find the platform) during the training phase.
-
Analyze the time in the target quadrant and platform crossings during the probe trial.
-
Protocol 3: Biochemical Analysis of Neuroinflammation Markers (ELISA for TNF-α)
This protocol outlines the measurement of the pro-inflammatory cytokine TNF-α in brain tissue homogenates.
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Centrifuge
-
TNF-α ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest and immediately freeze it in liquid nitrogen or on dry ice.[14]
-
Add lysis buffer to the frozen tissue and homogenize on ice.
-
-
Sample Preparation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble proteins.
-
Determine the total protein concentration of the supernatant (e.g., using a BCA assay).
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific TNF-α ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of TNF-α in the samples based on the standard curve and normalize to the total protein concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of IPA's neuroprotective effects.
Caption: General experimental workflow for IPA studies.
References
- 1. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolite this compound alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13R α 1 related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The gut metabolite indole-3-propionic acid activates ERK1 to restore social function and hippocampal inhibitory synaptic transmission in a 16p11.2 microdeletion mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial metabolites indole derivatives sensitize mice to D-GalN/LPS induced-acute liver failure via the Tlr2/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3-Indolepropionic Acid (IPA) Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Indolepropionic acid (IPA) is a metabolite produced by gut microbiota from the dietary amino acid tryptophan. It is recognized as a potent antioxidant and neuroprotective agent, making it a compound of significant interest in various research fields, including neurodegenerative disease and metabolic disorders.[1][2][3] Similar to melatonin, IPA scavenges radicals without generating pro-oxidant intermediate compounds.[1] For cell-based assays, the accurate and consistent preparation of IPA solutions is critical to ensure experimental reproducibility and validity.
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Physicochemical and Solubility Data
Proper dissolution is the first step in preparing a stock solution. IPA is a crystalline solid that is soluble in several organic solvents.[3] The choice of solvent is critical and should be compatible with the specific cell line, as high concentrations of organic solvents can be cytotoxic.
Table 1: Solubility of this compound
| Solvent | Molecular Weight ( g/mol ) | Solubility | Molar Concentration | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 189.21 | ~30-37 mg/mL | ~158-195 mM | [2][3] |
| Ethanol | 189.21 | ~30-50 mg/mL | ~158-264 mM | [3][4] |
| Dimethylformamide (DMF) | 189.21 | ~30 mg/mL | ~158 mM | [3] |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of IPA.[2]
Experimental Protocols
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, 200 proof (100%), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filters (if preparing aqueous solutions)
-
Laminar flow hood or biological safety cabinet
This protocol describes the preparation of a high-concentration stock solution, which is the most common practice for long-term storage and subsequent dilution into cell culture media.
-
Weighing IPA: In a sterile conical tube, accurately weigh 18.92 mg of IPA powder using an analytical balance.
-
Solvent Addition: Under a laminar flow hood, add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the IPA powder.
-
Dissolution: Tightly cap the tube and vortex at room temperature until the IPA powder is completely dissolved. If dissolution is difficult, gentle warming (up to 37°C) or sonication can be used to aid the process.[1]
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20-100 µL) in microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][2][5]
-
Storage: Store the aliquots as recommended in Table 2.
This protocol provides an alternative to DMSO, which may be preferable for certain cell lines that are sensitive to DMSO.
-
Weighing IPA: In a sterile conical tube, accurately weigh 18.92 mg of IPA powder.
-
Solvent Addition: In a biological safety cabinet, add 1 mL of 100% ethanol.
-
Dissolution: Cap the tube securely and vortex until the solid is fully dissolved.
-
Aliquoting: Distribute the solution into sterile microcentrifuge tubes for single-use aliquots.
-
Storage: Store the aliquots appropriately (see Table 2).
The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically ≤0.1% to avoid solvent-induced cytotoxicity.[6]
Calculation: Use the following formula to calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium:
V₁ = (C₂ × V₂) / C₁
Where:
-
V₁ = Volume of stock solution needed
-
C₁ = Concentration of the stock solution (e.g., 100 mM)
-
V₂ = Final volume of the cell culture medium
-
C₂ = Desired final concentration of IPA in the medium
Example: To prepare 10 mL of medium with a final IPA concentration of 100 µM from a 100 mM stock:
-
V₁ = (100 µM × 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
Add 10 µL of the 100 mM stock solution to 10 mL of cell culture medium.
Workflow and Conceptual Diagrams
The following diagrams illustrate the experimental workflow for solution preparation and a conceptual representation of IPA's antioxidant activity.
Caption: Workflow for preparing IPA stock and working solutions.
Caption: Conceptual pathway of IPA's antioxidant action.
Storage and Stability
Proper storage is essential to maintain the bioactivity of IPA stock solutions. It is highly recommended to prepare single-use aliquots to avoid the detrimental effects of repeated freeze-thaw cycles.[1][2]
Table 2: Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability Period | Source(s) |
| Powder | N/A | -20°C | 3 to ≥4 years | [2][3] |
| Stock Solution | DMSO / Ethanol | -20°C | 1 month to 1 year | [1][2] |
| Stock Solution | DMSO / Ethanol | -80°C | 1 to 2 years | [1][2] |
Note: Stability can vary between suppliers. Always refer to the product-specific datasheet. The shorter stability periods (e.g., 1 month at -20°C) represent a more conservative guideline.
Recommended Usage in Cell Culture
The optimal working concentration of IPA can vary significantly depending on the cell type and the biological question being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Table 3: Examples of IPA Working Concentrations in Cell-Based Assays
| Concentration Range | Cell Line(s) | Assay Type | Source(s) |
| 1 nM - 2 mM | LX-2 (human hepatic stellate cells) | Cell viability | [7] |
| 10 µM - 1 mM | HL-1 (murine cardiomyocytes) | Cell proliferation | [6] |
| 50 µM - 150 µM | Rat striatal membranes | Antioxidant activity | [3] |
| 100 µM | LX-2 cells | Cell adhesion and migration | [7] |
| ~200 µM (37.6 µg/mL) | THP-1 (human monocytes/macrophages) | Phagocytosis | [8] |
As shown, the effective concentration of IPA spans a wide range from the nanomolar to the low millimolar scale. For initial experiments, concentrations between 10 µM and 100 µM are often used.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3-インドールプロピオン酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Effect of 3-Indolepropionic Acid on Intestinal Barrier Function
Application Note
Publication No. ANP-20251211-01
Introduction
The intestinal epithelium serves as a critical barrier, selectively permitting the absorption of nutrients while preventing the translocation of harmful luminal contents. A compromised intestinal barrier is implicated in the pathogenesis of various inflammatory and metabolic diseases. 3-Indolepropionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan, has emerged as a key regulator of intestinal barrier integrity.[1][2] This document provides a comprehensive overview and detailed protocols for assessing the in vitro effects of IPA on intestinal barrier function, tailored for researchers, scientists, and professionals in drug development.
Principle
In vitro models of the intestinal barrier, such as the Caco-2 cell monolayer, are instrumental in studying the physiological and pathological processes of the intestine.[3][4] These cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[3] The integrity of this barrier can be quantified by measuring the Transepithelial Electrical Resistance (TEER) and the paracellular flux of non-metabolizable molecules like FITC-dextran.[5][6] IPA's effect is evaluated by its ability to enhance TEER and reduce permeability, often through the upregulation of tight junction proteins such as Occludin, Claudin-1, and Zonula Occludens-1 (ZO-1).[7][8][9] The underlying mechanism involves the activation of signaling pathways, primarily through the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR).[7][10][11]
Data Presentation
The following tables summarize the quantitative effects of this compound on key intestinal barrier function parameters as reported in in vitro studies.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)
| Cell Line | IPA Concentration | Treatment Duration | Fold Change in TEER (vs. Control) | Reference |
| Caco-2/HT29 co-culture | 100 µM | 24 hours | ~1.5x increase | [8] |
| NCM460 | 50 µM | 24 hours | Significant increase (LPS-induced decrease was alleviated) | [1] |
| Caco-2 | 500 µM | 48 hours | Significant increase | [12] |
Table 2: Effect of this compound on Paracellular Permeability (FITC-dextran flux)
| Cell Line | IPA Concentration | Treatment Duration | Fold Change in Permeability (vs. Control) | Reference |
| Caco-2/HT29 co-culture | 100 µM | 24 hours | ~0.6x decrease | [8] |
| NCM460 | 50 µM | 24 hours | Significant decrease (LPS-induced increase was alleviated) | [1] |
| Caco-2 | 500 µM | 48 hours | Significant decrease | [12] |
Table 3: Effect of this compound on Tight Junction Protein Expression
| Cell Line | IPA Concentration | Treatment Duration | Protein Upregulated | Fold Change in Expression (vs. Control) | Reference |
| Caco-2/HT29 co-culture | 100 µM | 24 hours | Claudin-1, Occludin, ZO-1 | Significant increase | [8] |
| NCM460 | 50 µM | 24 hours | Occludin, ZO-1 | Significant increase (LPS-induced decrease was alleviated) | [1] |
| Caco-2 | Not Specified | Not Specified | Occludin, Claudin-1, ZO-1 | Upregulated | [7] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Differentiation
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of 1 x 10^5 cells/cm².
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Differentiation: Maintain the cell cultures for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
Verification of Differentiation: Confirm monolayer integrity by measuring TEER. A stable TEER reading above 250 Ω·cm² indicates a well-formed barrier.[6]
Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
-
Acclimatization: Before measurement, allow the cell culture plates to equilibrate to room temperature for 15-20 minutes.
-
Measurement: Use a voltohmmeter with "chopstick" electrodes. Place the electrodes in the apical and basolateral compartments of the Transwell® insert.
-
Recording: Record the resistance reading (in Ω).
-
Calculation: To obtain the TEER value (in Ω·cm²), subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert.
-
IPA Treatment: After establishing a stable baseline TEER, add this compound to the culture medium at the desired concentrations. Measure TEER at specified time points (e.g., 24, 48 hours) post-treatment.
Protocol 3: Paracellular Permeability Assay
-
Preparation: Following IPA treatment, gently wash the Caco-2 monolayers with pre-warmed Phosphate-Buffered Saline (PBS).
-
FITC-dextran Addition: Add FITC-dextran (4 kDa) to the apical compartment at a final concentration of 1 mg/mL.
-
Incubation: Incubate the plates at 37°C for 2 hours.
-
Sample Collection: Collect samples from the basolateral compartment.
-
Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation/emission ~490/520 nm).
-
Calculation: Determine the concentration of FITC-dextran in the basolateral samples using a standard curve. Calculate the apparent permeability coefficient (Papp).
Protocol 4: Western Blotting for Tight Junction Proteins
-
Cell Lysis: After IPA treatment, wash the Caco-2 cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Occludin, Claudin-1, or ZO-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of IPA in enhancing intestinal barrier function.
Caption: Experimental workflow for assessing IPA's effect on intestinal barrier.
Caption: Logical relationship of IPA's effects on the intestinal barrier.
References
- 1. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IPA and its precursors differently modulate the proliferation, differentiation, and integrity of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring the Antioxidant Capacity of 3-Indolepropionic Acid Using the DPPH Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antioxidants play a crucial role in mitigating oxidative stress, a condition linked to numerous diseases, including neurodegenerative disorders and cancer.[1] 3-Indolepropionic acid (IPA), a metabolite produced by the gut microbiota from tryptophan, has been identified as a powerful antioxidant and a potential therapeutic agent for conditions like Alzheimer's disease.[2][3] IPA is noted for being a more potent scavenger of hydroxyl radicals than melatonin, scavenging radicals without generating pro-oxidant intermediate compounds.[4][5]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and cost-effective method widely used to screen the free-radical scavenging ability of various compounds.[1][6] This application note provides a detailed protocol for measuring the antioxidant capacity of this compound using the DPPH assay, suitable for screening and research purposes in a laboratory setting.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[1][7] DPPH is a stable radical that has a deep violet color in solution and exhibits a strong absorbance maximum around 517 nm.[1][6][8] When the DPPH radical is reduced by an antioxidant, its color changes from violet to a pale yellow, non-radical form, DPPH-H.[7][9] This decolorization is stoichiometric with respect to the number of electrons taken up and leads to a decrease in absorbance at 517 nm.[6] The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant compound being tested.[1][7]
Caption: Principle of the DPPH radical scavenging assay.
Materials and Reagents
-
This compound (IPA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol (B129727) (Spectrophotometric grade)[7]
-
96-well microplates[9]
-
Microplate reader capable of reading absorbance at 517 nm[7]
-
Adjustable micropipettes[7]
-
Vortex mixer
-
Aluminum foil
Experimental Protocols
4.1. Reagent Preparation
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 10 mL of methanol.
-
Mix thoroughly using a vortex mixer.
-
Store this stock solution in a flask wrapped with aluminum foil at 4°C. Prepare fresh as needed.
-
-
DPPH Working Solution (0.1 mM):
-
Dilute the 1 mM DPPH stock solution 1:10 with methanol (e.g., add 1 mL of stock solution to 9 mL of methanol).[7]
-
The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[8]
-
This solution is light-sensitive and should be freshly prepared before each assay and kept in the dark.[7][8]
-
-
This compound (IPA) Stock Solution (e.g., 1 mg/mL):
-
Dissolve 10 mg of IPA in 10 mL of methanol.
-
From this stock, prepare a series of dilutions in methanol to obtain final concentrations for the assay (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Dissolve 10 mg of ascorbic acid in 10 mL of methanol.
-
Prepare serial dilutions similar to the IPA samples.
-
4.2. Assay Procedure (96-Well Plate Method)
The following workflow outlines the steps for performing the assay.
Caption: Experimental workflow for the 96-well plate DPPH assay.
-
Plate Setup:
-
Test Wells: Add 100 µL of each IPA dilution into triplicate wells.
-
Positive Control Wells: Add 100 µL of each ascorbic acid dilution into triplicate wells.
-
Blank 1 (Control): Add 100 µL of methanol into triplicate wells. This represents 0% inhibition.
-
Blank 2 (Background): Add 100 µL of the highest concentration IPA solution into triplicate wells. This is to correct for any absorbance from the sample itself.
-
-
Reaction Initiation:
-
To all wells except Blank 2, rapidly add 100 µL of the DPPH working solution.[7]
-
To the Blank 2 wells, add 100 µL of methanol.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis and Presentation
5.1. Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] * 100 [10][11]
Where:
-
Acontrol is the average absorbance of the control (Blank 1: methanol + DPPH).
-
Asample is the average absorbance of the test sample (IPA + DPPH), corrected for any background absorbance from the sample itself if necessary.
5.2. Determination of IC50
The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a common measure of antioxidant potency. To determine the IC50, plot a graph of % Scavenging Activity (Y-axis) versus the concentration of IPA (X-axis). The IC50 value can then be calculated from the resulting dose-response curve using linear regression analysis.[12][13] A lower IC50 value indicates a higher antioxidant capacity.
5.3. Data Presentation Tables
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Antioxidant Activity of this compound (IPA)
| Concentration (µg/mL) | Absorbance (517 nm) - Rep 1 | Absorbance (517 nm) - Rep 2 | Absorbance (517 nm) - Rep 3 | Average Absorbance | % DPPH Scavenging Activity |
|---|---|---|---|---|---|
| Control (0) | 0.985 | 0.991 | 0.988 | 0.988 | 0.00% |
| 6.25 | 0.854 | 0.860 | 0.857 | 0.857 | 13.26% |
| 12.5 | 0.721 | 0.729 | 0.725 | 0.725 | 26.62% |
| 25 | 0.588 | 0.595 | 0.591 | 0.591 | 40.18% |
| 50 | 0.412 | 0.405 | 0.408 | 0.408 | 58.70% |
| 100 | 0.230 | 0.235 | 0.233 | 0.233 | 76.42% |
Table 2: Antioxidant Activity of Ascorbic Acid (Positive Control)
| Concentration (µg/mL) | Absorbance (517 nm) - Rep 1 | Absorbance (517 nm) - Rep 2 | Absorbance (517 nm) - Rep 3 | Average Absorbance | % DPPH Scavenging Activity |
|---|---|---|---|---|---|
| Control (0) | 0.985 | 0.991 | 0.988 | 0.988 | 0.00% |
| 1.25 | 0.780 | 0.788 | 0.784 | 0.784 | 20.65% |
| 2.5 | 0.551 | 0.545 | 0.548 | 0.548 | 44.53% |
| 5 | 0.298 | 0.305 | 0.301 | 0.301 | 69.53% |
| 10 | 0.112 | 0.108 | 0.110 | 0.110 | 88.87% |
| 20 | 0.055 | 0.053 | 0.054 | 0.054 | 94.53% |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
This protocol provides a reliable and reproducible method for assessing the antioxidant capacity of this compound. The DPPH assay is an excellent primary screening tool for evaluating the free-radical scavenging properties of novel compounds in drug development and research. For a comprehensive antioxidant profile, it is often recommended to complement the DPPH assay with other methods such as the ABTS or FRAP assays.[1][8]
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Indolepropionic Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plant-stress.weebly.com [plant-stress.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
Application Notes: Clinical Trial Design for 3-Indolepropionic Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA) is a potent antioxidant and neuroprotective metabolite produced by the human gut microbiota, primarily from the dietary amino acid tryptophan.[1][2][3] Emerging research has highlighted its role in modulating inflammation, enhancing gut barrier integrity, and regulating metabolic processes.[1][4][5] IPA exerts its biological effects through several mechanisms, including the direct scavenging of hydroxyl radicals and activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[1][2][6] These actions suggest a therapeutic potential for IPA in a range of conditions, including neurodegenerative diseases, metabolic syndrome, and inflammatory disorders.[1][4][7] This document outlines a proposed clinical trial design to evaluate the safety and biological effects of IPA supplementation in humans.
Proposed Clinical Trial Design
The proposed study is a randomized, double-blind, placebo-controlled trial inspired by registered pilot studies (NCT06674018, iPROACT-pilot2).[2][8][9][10][11][12][13]
-
Study Title: A Phase I/II Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Biological Activity of this compound Supplementation in Healthy Adults.
-
Primary Objectives:
-
To assess the safety and tolerability of daily oral IPA supplementation at multiple dosage levels.
-
To determine the pharmacokinetic profile of IPA in plasma following oral administration.
-
-
Secondary Objectives:
-
To evaluate the effect of IPA supplementation on biomarkers of neuroprotection, such as Brain-Derived Neurotrophic Factor (BDNF).[8][10][11][12][13]
-
To assess the impact of IPA on systemic inflammation by measuring key cytokines (e.g., TNF-α).
-
To measure changes in biomarkers of oxidative stress.
-
To explore the effect of IPA on the abundance of immune cell populations, such as regulatory T cells.[8][10][11][13]
-
-
Inclusion Criteria: Healthy male and female adults, aged 18-65, with a stable diet.
-
Exclusion Criteria: History of significant gastrointestinal, cardiovascular, liver, kidney, or immune disorders; use of antibiotics or prescription medications within the last month; pregnancy or lactation.[9][10]
Data Presentation: Study Design and Assessments
Quantitative data from the trial will be collected and organized as follows for clear analysis and comparison.
Table 1: Proposed Dosing and Administration Schedule
| Cohort | Number of Participants | Daily Intervention | Duration |
|---|---|---|---|
| 1 | 20 (15 Active, 5 Placebo) | 100 mg IPA or Placebo Capsule | 14 Days |
| 2 | 20 (15 Active, 5 Placebo) | 500 mg IPA or Placebo Capsule | 14 Days |
| 3 | 20 (15 Active, 5 Placebo) | 1000 mg IPA or Placebo Capsule | 14 Days |
Table 2: Schedule of Assessments
| Assessment | Screening (Day -14 to -1) | Baseline (Day 1) | Day 15 (End of Treatment) | Follow-up (Day 28) |
|---|---|---|---|---|
| Informed Consent | ✓ | |||
| Physical Examination | ✓ | ✓ | ✓ | ✓ |
| Vital Signs | ✓ | ✓ | ✓ | ✓ |
| Adverse Event Monitoring | ✓ | ✓ | ✓ | |
| Blood Sample Collection¹ | ✓ | ✓ | ✓ | ✓ |
| Urine Sample Collection | ✓ | ✓ | ||
| Fecal Sample Collection | ✓ | ✓ |
| Concomitant Medication Review | ✓ | ✓ | ✓ | ✓ |
¹Blood samples for analysis of IPA pharmacokinetics, BDNF, TNF-α, and oxidative stress markers.
Visualizations: Pathways and Workflows
Diagram 1: Simplified IPA Signaling Pathway
Caption: Mechanism of Action for this compound (IPA).
Diagram 2: Clinical Trial Experimental Workflow
Caption: Workflow for the proposed IPA supplementation clinical trial.
Experimental Protocols
Protocol for Quantification of IPA in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive quantification of total IPA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following protein precipitation.
-
5.1.1 Materials and Reagents
-
Human plasma (K2EDTA anticoagulant)
-
IPA analytical standard and stable isotope-labeled internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., Agilent Triple Quadrupole)[14]
-
-
5.1.2 Sample Preparation (Protein Precipitation) [15][16][17]
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
5.1.3 LC-MS/MS Analysis
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Run a suitable gradient from 5% to 95% Mobile Phase B over several minutes to elute IPA.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize precursor/product ion transitions for both IPA and its IS.
-
Protocol for Quantification of Human BDNF in Serum by ELISA
This protocol is a general procedure based on commercially available sandwich ELISA kits.[7][9][18][19] Always refer to the specific kit manufacturer's manual.
-
5.2.1 Materials and Reagents
-
5.2.2 Assay Procedure
-
Bring all reagents and samples to room temperature.
-
Prepare standards and samples at the dilution recommended by the kit manual. Serum often requires a dilution (e.g., 1:5) in the provided assay diluent.[9]
-
Add 100 µL of standard or diluted sample to the appropriate wells of the pre-coated microplate.[18]
-
Cover the plate and incubate for the time and temperature specified in the manual (e.g., 2.5 hours at room temperature).[18]
-
Aspirate the liquid from each well and wash 3-4 times with 1X Wash Buffer.[1] After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[1]
-
Add 100 µL of the prepared biotinylated detection antibody to each well.[18]
-
Cover and incubate (e.g., 1 hour at room temperature).[18]
-
Repeat the wash step as described in step 5.
-
Add 100 µL of Streptavidin-HRP solution to each well.
-
Cover and incubate (e.g., 45 minutes at room temperature).[18]
-
Repeat the wash step.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark (e.g., 30 minutes at room temperature) until color develops.[18]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[18]
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the BDNF concentration by plotting a standard curve (log-log scale) and interpolating the sample absorbance values.
-
Protocol for Quantification of Human TNF-α in Plasma by ELISA
This protocol is a general procedure for a sandwich ELISA.[1][10][11][20][21] Always follow the specific instructions of the commercial kit being used.
-
5.3.1 Materials and Reagents
-
Human TNF-α ELISA Kit.
-
Plasma samples collected with EDTA, heparin, or citrate (B86180) as an anticoagulant.[1][21]
-
Microplate reader and precision pipettes.
-
-
5.3.2 Assay Procedure
-
Prepare all reagents, standards, and samples as directed by the kit manual.
-
Add 100 µL of standard or sample to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.[1][21]
-
Aspirate and wash each well four times with 1X Wash Buffer.[1]
-
Add 200 µL of TNF-α Conjugate (detection antibody) to each well.[1]
-
Cover and incubate for 1-2 hours at room temperature.[21]
-
Repeat the wash step.
-
Add 200 µL of Substrate Solution to each well and incubate for 20 minutes at room temperature in the dark.[21]
-
Add 50 µL of Stop Solution to each well.[21]
-
Read the absorbance at 450 nm.
-
Construct a standard curve and determine the TNF-α concentration in the samples.
-
Protocol for Malondialdehyde (MDA) Assay in Serum
This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) method to measure MDA, a marker of lipid peroxidation.[8][22][23]
-
5.4.1 Materials and Reagents
-
Serum samples.
-
MDA standard (1,1,3,3-Tetramethoxypropane, TMOP, which hydrolyzes to MDA).[23]
-
Thiobarbituric acid (TBA) reagent.
-
Trichloroacetic acid (TCA) or similar acid reagent.[22]
-
Butylated hydroxytoluene (BHT) to prevent further oxidation.[8]
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~532-535 nm.[8][22]
-
-
5.4.2 Assay Procedure
-
Prepare MDA standards by hydrolyzing TMOP as per kit/method instructions.
-
Pipette 100 µL of serum or standard into a microcentrifuge tube.[22]
-
Add 10 µL of BHT solution.[8]
-
Add 250 µL of Acid Reagent (e.g., TCA or H2SO4) to precipitate protein and provide an acidic environment.[8]
-
Add 250 µL of TBA Reagent.[8]
-
Vortex the tubes vigorously.
-
Incubate the reaction mixture at 60-100°C for 60 minutes.[5][8][24] This allows for the formation of the pink MDA-TBA adduct.
-
Cool the tubes on ice, then centrifuge at 10,000 x g for 5 minutes to pellet debris.[8]
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.[22]
-
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Indole-3-PROpionic Acid Clinical Trials - a Pilot Study [ctv.veeva.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. researchgate.net [researchgate.net]
- 6. biosensis.com [biosensis.com]
- 7. denovobiolabs.com [denovobiolabs.com]
- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. novamedline.com [novamedline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. raybiotech.com [raybiotech.com]
- 19. kamiyabiomedical.com [kamiyabiomedical.com]
- 20. cohesionbio.com [cohesionbio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Estimation of serum malondialdehyde in potentially malignant disorders and post-antioxidant treated patients: A biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. woongbee.com [woongbee.com]
- 24. resources.bio-techne.com [resources.bio-techne.com]
Assessing the Bioavailability of Oral 3-Indolepropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA) is a metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan.[1][2][3] Emerging research has highlighted its significant role in host physiology, demonstrating potent antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory properties.[2][4] The biological effects of IPA are largely mediated through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[4][5] Given its therapeutic potential for a range of conditions including metabolic syndromes, inflammatory diseases, and neurodegenerative disorders, robust methods for assessing the oral bioavailability of IPA are critical for preclinical and clinical development.[3][4]
These application notes provide detailed protocols for in vivo and in vitro assessment of oral IPA bioavailability, guidelines for data interpretation, and visualizations of key experimental workflows and signaling pathways.
Part 1: In Vivo Bioavailability and Pharmacokinetic Analysis
In vivo studies in animal models are the gold standard for determining the pharmacokinetic profile of an orally administered compound. This typically involves administering a defined dose of IPA and subsequently measuring its concentration in plasma over a time course.
Protocol 1: Pharmacokinetic Study of Oral IPA in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of IPA following oral administration in a rodent model (e.g., rat or mouse).
Materials and Reagents:
-
This compound (IPA), analytical grade
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Male/Female Sprague-Dawley rats or C57BL/6J mice[6]
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
-
LC-MS/MS system
-
Internal Standard (e.g., indole-3-propionic-2,2-d2 acid)[6]
-
Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)[6]
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment. Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension or solution of IPA in the chosen vehicle at the desired concentration (e.g., a 200 mg/kg dose has been used in rats).[7]
-
Administration: Accurately weigh each animal. Administer the IPA formulation via oral gavage. Record the exact time of administration (T=0).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[7] Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture (for the final time point).
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge the blood at ~10,000 x g for 5-10 minutes to separate plasma.[8]
-
Sample Storage: Transfer the plasma supernatant to a clean, labeled tube and store at -80°C until analysis.
Analytical Method: LC-MS/MS Quantification
-
Protein Precipitation: Thaw plasma samples on ice. To precipitate proteins, add 4 volumes of ice-cold methanol containing the internal standard to 1 volume of plasma.[2][6]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 12,000-16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[2][6]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. The separation is typically achieved on a C18 or Amide column with a gradient elution using mobile phases consisting of acetonitrile and water with 0.1% formic acid.[6][8][9]
-
Quantification: The concentration of IPA in the samples is determined by comparing its peak area to that of the internal standard and interpolating from a standard curve prepared in blank plasma.[6]
Data Presentation and Analysis:
The primary pharmacokinetic parameters are calculated from the plasma concentration-time curve for each animal.
| Parameter | Description | Example Value (Rat, 200 mg/kg oral) |
| Tmax | Time to reach maximum plasma concentration | ~90 minutes[7] |
| Cmax | Maximum observed plasma concentration | ~56-fold increase over baseline[7] |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | Varies with dose and species |
| t½ | Half-life of the drug in plasma | Varies with dose and species |
Note: The provided example values are derived from a study in rats and are for illustrative purposes. Actual values will vary based on species, dose, and formulation.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo bioavailability assessment of oral IPA.
Part 2: In Vitro Intestinal Permeability Assessment
The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral absorption of compounds.[10][11] This assay measures the rate at which a compound crosses the cell monolayer, which is indicative of its intestinal permeability.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of IPA across a Caco-2 cell monolayer, a predictor of intestinal absorption.
Materials and Reagents:
-
Caco-2 cells (e.g., ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transwell™ permeable supports (e.g., 24-well plate format)
-
Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4
-
Test compound (IPA) and control compounds (e.g., atenolol (B1665814) for low permeability, antipyrine/propranolol for high permeability)[12]
-
Lucifer Yellow dye for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the apical side of the Transwell™ inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[12] The medium should be changed every 2-3 days.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay. Only use monolayers that meet the established integrity criteria.[13]
-
Permeability Experiment (Apical to Basolateral): a. Carefully wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing the test concentration of IPA (e.g., 10 µM) to the apical (donor) compartment.[14] c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12][14]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
Quantification: Analyze the concentration of IPA in the collected samples using a validated LC-MS/MS method, as described in Protocol 1.
Data Analysis and Interpretation:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µg/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µg/mL).
Papp Value Interpretation:
-
Papp < 1 x 10⁻⁶ cm/s: Low permeability (poor absorption expected)
-
1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability (good absorption expected)
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for in vitro Caco-2 intestinal permeability assay.
Part 3: Relevant Signaling Pathways of IPA
Understanding the mechanism of action is crucial for drug development. IPA primarily exerts its biological effects by activating the nuclear receptors PXR and AhR.[4] This interaction leads to the transcription of genes involved in xenobiotic metabolism, inflammation, and oxidative stress response.
Signaling Pathway: IPA Activation of PXR and AhR
Caption: IPA signaling through PXR and AhR nuclear receptors.
References
- 1. Indolepropionic Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
Application Notes and Protocols: Measuring Hydroxyl Radical Scavenging by 3-Indolepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its potent neuroprotective and antioxidant properties. A key aspect of its biological activity is its exceptional ability to scavenge hydroxyl radicals (•OH), one of the most reactive and damaging oxygen species in biological systems. This document provides detailed application notes and protocols for various techniques to measure the hydroxyl radical scavenging capacity of IPA, intended for use in research and drug development settings.
Quantitative Data Summary
The hydroxyl radical scavenging activity of this compound has been quantified using various methods, yielding key parameters that highlight its efficacy as a potent antioxidant. The data is summarized in the table below for easy comparison.
| Parameter | Value | Method | Reference |
| Reaction Rate Constant | 7.8 x 10¹⁰ M⁻¹ s⁻¹ | Kinetic Competition Studies with ABTS | [1][2] |
| IC₅₀ Value | 7.46 ± 0.80 µM | Inhibition of •OH-mediated DNA damage | [3] |
Note: The high reaction rate constant indicates that the scavenging of hydroxyl radicals by IPA occurs at a diffusion-controlled rate, signifying a highly efficient process.[1][2] The IC₅₀ value further underscores its potency in preventing hydroxyl radical-induced damage to biomolecules.[3]
Hydroxyl Radical Scavenging Mechanism of this compound
The mechanism by which indole (B1671886) derivatives, including IPA, scavenge hydroxyl radicals is believed to involve two primary pathways: Radical Adduct Formation (RAF) and Single Electron Transfer (SET).[4][5][6] In the RAF mechanism, the hydroxyl radical directly adds to the indole ring, forming a stable radical adduct.[4][5] In the SET mechanism, the indole moiety donates an electron to the hydroxyl radical, forming a cation radical and a hydroxide (B78521) ion.[6] A key advantage of IPA as an antioxidant is that it does not appear to generate pro-oxidant reactive intermediates in the process.[3]
Experimental Protocols
Herein are detailed protocols for commonly employed methods to assess hydroxyl radical scavenging activity.
Deoxyribose Degradation Assay
This colorimetric assay is based on the principle that hydroxyl radicals, generated by a Fenton-like reaction, degrade 2-deoxyribose. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be quantified spectrophotometrically. The presence of an antioxidant like IPA will reduce the degradation of deoxyribose, thus decreasing the color formation.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 20 mM, pH 7.4.
-
Ferric Chloride (FeCl₃): 100 µM.
-
Ethylenediaminetetraacetic acid (EDTA): 104 µM.
-
Hydrogen Peroxide (H₂O₂): 1 mM.
-
2-Deoxy-D-ribose: 2.8 mM.
-
This compound (IPA): Prepare stock solutions in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to various concentrations.
-
Ascorbic Acid: 1 mM (prepare fresh).
-
Trichloroacetic Acid (TCA): 2.8% (w/v).
-
Thiobarbituric Acid (TBA): 0.5% (w/v) in 0.025 M NaOH.
-
-
Assay Procedure: [7]
-
In a test tube, add the following in order:
-
Phosphate buffer (to make up the final volume).
-
100 µL of FeCl₃ solution.
-
100 µL of EDTA solution.
-
100 µL of 2-deoxyribose solution.
-
Aliquots of IPA solution at different concentrations.
-
100 µL of H₂O₂ solution.
-
-
Initiate the reaction by adding 100 µL of ascorbic acid solution.
-
The final reaction volume should be 1 mL.
-
Incubate the mixture at 37°C for 1 hour.[7]
-
Stop the reaction by adding 1 mL of TCA solution.
-
Add 1 mL of TBA solution.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm.
-
-
Calculation:
-
The hydroxyl radical scavenging activity is calculated as follows:
-
% Inhibition = [(A₀ - A₁) / A₀] x 100
-
Where A₀ is the absorbance of the control (without IPA) and A₁ is the absorbance in the presence of IPA.
-
-
Luminol (B1675438) Chemiluminescence Assay
This assay measures the light produced from the oxidation of luminol by hydroxyl radicals generated via the Fenton reaction. An antioxidant will scavenge the hydroxyl radicals, leading to a decrease in the chemiluminescence signal.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Luminol Stock Solution: Dissolve luminol in a basic buffer (e.g., carbonate buffer, pH 9-10). A typical concentration is 0.2 g of luminol in 1 L of buffer containing sodium carbonate, sodium bicarbonate, and a catalyst like copper sulfate.[8]
-
Hydrogen Peroxide (H₂O₂): A diluted solution (e.g., 3%) is used as the oxidizing agent.[9]
-
This compound (IPA): Prepare stock solutions and dilute to desired concentrations.
-
-
Assay Procedure:
-
In a luminometer cuvette, add the luminol solution and the IPA sample at various concentrations.
-
Place the cuvette in the luminometer.
-
Inject the hydrogen peroxide solution to initiate the reaction.
-
Measure the light emission immediately. The integration time will depend on the instrument and the intensity of the signal.
-
-
Calculation:
-
The scavenging activity is determined by the reduction in chemiluminescence intensity in the presence of IPA compared to the control.
-
% Inhibition = [(I₀ - I₁) / I₀] x 100
-
Where I₀ is the luminescence intensity of the control and I₁ is the intensity with IPA.
-
-
Electron Spin Resonance (ESR) Spin Trapping
ESR is a highly specific method for detecting and identifying free radicals. Short-lived radicals like •OH are "trapped" using a spin trap agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to form a more stable radical adduct that can be detected by ESR. The presence of an antioxidant reduces the concentration of the spin adduct.
Protocol Principle:
-
Hydroxyl Radical Generation: Generate •OH using a Fenton reaction (FeSO₄ + H₂O₂).
-
Spin Trapping: In the presence of DMPO, the •OH radicals are trapped to form a DMPO-OH adduct.
-
Competition: IPA competes with DMPO for the •OH radicals.
-
ESR Detection: The intensity of the DMPO-OH adduct signal is measured using an ESR spectrometer. A decrease in signal intensity in the presence of IPA indicates its scavenging activity.
Note: This technique requires specialized equipment and expertise in ESR spectroscopy.
Conclusion
The presented application notes and protocols provide a comprehensive guide for researchers to effectively measure the hydroxyl radical scavenging activity of this compound. The choice of method will depend on the available equipment and the specific research question. The deoxyribose degradation and luminol chemiluminescence assays are robust and accessible methods for screening and routine analysis, while ESR spin trapping offers high specificity for mechanistic studies. The provided quantitative data and mechanistic insights underscore the potential of IPA as a significant antioxidant agent.
References
- 1. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-propionate: a potent hydroxyl radical scavenger in rat brain. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyl Radical Scavenging of Indole-3-Carbinol: A Mechanistic and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceworld.ca [scienceworld.ca]
- 9. flinnsci.ca [flinnsci.ca]
Application Note & Protocol: Investigating the Impact of Isopropyl Alcohol (IPA) on Tight Junction Protein Expression in an In Vitro Intestinal Epithelial Barrier Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The integrity of the intestinal epithelial barrier is crucial for maintaining homeostasis and preventing the translocation of harmful substances from the gut lumen into the systemic circulation. This barrier is primarily maintained by tight junctions (TJs), complex protein structures that seal the paracellular space between adjacent epithelial cells. Key proteins involved in the formation of TJs include occludin, claudins, and zonula occludens (ZO) proteins.[1][2][3] Exposure to various substances, including alcohols like isopropyl alcohol (IPA), can disrupt the expression and localization of these proteins, leading to increased intestinal permeability.[3][4] This application note provides a detailed protocol for studying the effects of IPA on tight junction protein expression and barrier function using the Caco-2 human colon adenocarcinoma cell line, a well-established in vitro model for the intestinal barrier.[5][6][7]
Key Experimental Protocols
This section outlines the detailed methodologies for assessing the impact of IPA on an in vitro intestinal epithelial barrier model.
Caco-2 Cell Culture and Differentiation
The Caco-2 cell line is a widely used model because it spontaneously differentiates into a polarized monolayer of enterocytes with well-defined tight junctions.[6][7][8]
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell™ polycarbonate membrane inserts (e.g., 1.12 cm² growth area, 3.0 µm pore size) at a density of 50,000 cells/membrane.[7]
-
Culture Medium: Maintain the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Culture the cells for 21 days post-confluence to allow for full differentiation and the formation of a mature epithelial monolayer with stable tight junctions.[6] The integrity of the monolayer should be confirmed by measuring the Transepithelial Electrical Resistance (TEER).
Isopropyl Alcohol (IPA) Treatment
Protocol:
-
Preparation of IPA Solutions: Prepare various concentrations of IPA (e.g., 0.5%, 1%, 2%, 5% v/v) in the cell culture medium. A control group with medium alone (0% IPA) should be included.
-
Treatment: After 21 days of differentiation, replace the medium in both the apical and basolateral compartments of the Transwell™ inserts with the prepared IPA solutions.
-
Incubation: Incubate the cells for a predetermined period (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Measurement of Transepithelial Electrical Resistance (TEER)
TEER is a quantitative measure of the integrity of the epithelial barrier. A decrease in TEER indicates increased paracellular permeability.[9][10][11][12]
Protocol:
-
Equipment: Use an EVOM voltohmmeter with an STX2 "chopstick" electrode or an EndOhm chamber for more reproducible measurements.[9][10]
-
Sterilization: Sterilize the electrode in ethanol (B145695) for no more than 5 minutes and allow it to air dry completely. Wash off any residue with sterile culture medium or buffer.[9]
-
Measurement:
-
Equilibrate the Transwell™ plate to room temperature before measuring.
-
Insert the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment.
-
Record the resistance reading (in Ω).
-
Measure the resistance of a blank Transwell™ insert with medium but without cells.
-
-
Calculation: Calculate the net TEER value by subtracting the resistance of the blank insert from the resistance of the cell monolayer and then multiplying by the surface area of the membrane (in cm²). The final unit is Ω·cm².[9]
-
TEER (Ω·cm²) = (Resistance_monolayer - Resistance_blank) × Surface Area_membrane
-
Western Blotting for Tight Junction Proteins
Western blotting is used to quantify the expression levels of specific tight junction proteins such as Occludin, Claudin-1, and ZO-1.[2][13][14]
Protocol:
-
Protein Extraction:
-
After IPA treatment, wash the Caco-2 monolayers with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies specific for Occludin, Claudin-1, and ZO-1 (e.g., at a 1:250 dilution) overnight at 4°C.[13]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 2 hours at room temperature.[13]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[13] Densitometry analysis can be performed to quantify the protein expression levels, which should be normalized to a loading control like β-actin or GAPDH.
Immunofluorescence Staining of Tight Junction Proteins
Immunofluorescence allows for the visualization of the localization and distribution of tight junction proteins at the cell-cell junctions.[15][16][17][18][19]
Protocol:
-
Fixation:
-
After IPA treatment, wash the Caco-2 monolayers with PBS.
-
Fix the cells with ice-cold methanol (B129727) for 15-20 minutes at -20°C.[15][18][19]
-
-
Permeabilization and Blocking:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Block with 2% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
-
Antibody Incubation:
-
Incubate the cells with primary antibodies against Occludin, Claudin-1, and ZO-1 (e.g., at a 1:100 dilution) overnight at 4°C.[15][18]
-
Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594 at a 1:250 dilution) for 2 hours at room temperature in the dark.[18]
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
If desired, counterstain the nuclei with DAPI.
-
Excise the membrane from the Transwell™ insert and mount it on a glass slide with an antifade mounting medium.[16]
-
Image the cells using a confocal microscope.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of IPA on Transepithelial Electrical Resistance (TEER)
| IPA Concentration (% v/v) | TEER (Ω·cm²) at 3h | % Change from Control (3h) | TEER (Ω·cm²) at 24h | % Change from Control (24h) |
| 0 (Control) | 450 ± 25 | 0% | 460 ± 30 | 0% |
| 0.5 | 410 ± 20 | -8.9% | 380 ± 22 | -17.4% |
| 1.0 | 350 ± 18 | -22.2% | 290 ± 15 | -37.0% |
| 2.0 | 280 ± 21 | -37.8% | 180 ± 12 | -60.9% |
| 5.0 | 150 ± 15 | -66.7% | 90 ± 10 | -80.4% |
Table 2: Densitometric Analysis of Tight Junction Protein Expression after 24h IPA Treatment
| IPA Concentration (% v/v) | Relative Occludin Expression (Normalized to Control) | Relative Claudin-1 Expression (Normalized to Control) | Relative ZO-1 Expression (Normalized to Control) |
| 0 (Control) | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |
| 0.5 | 0.85 ± 0.04 | 0.90 ± 0.05 | 0.88 ± 0.05 |
| 1.0 | 0.65 ± 0.03 | 0.72 ± 0.04 | 0.70 ± 0.03 |
| 2.0 | 0.40 ± 0.02 | 0.55 ± 0.03 | 0.50 ± 0.02 |
| 5.0 | 0.25 ± 0.02 | 0.35 ± 0.02 | 0.30 ± 0.02 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying IPA effects on tight junctions.
Potential Signaling Pathway of IPA-Induced Tight Junction Disruption
Ethanol, a similar alcohol, is known to disrupt tight junctions through various signaling pathways, including MAPK and Rho/ROCK activation.[1][[“]][[“]][22] It is plausible that IPA acts through similar mechanisms.
Caption: Potential IPA-induced signaling leading to tight junction disruption.
This application note provides a comprehensive set of protocols to investigate the effects of IPA on tight junction protein expression and intestinal barrier integrity. By employing these methods, researchers can obtain quantitative and qualitative data to elucidate the mechanisms by which IPA and other similar compounds may compromise gastrointestinal function. The findings from such studies are valuable for drug development, toxicology, and understanding the pathophysiology of intestinal barrier dysfunction.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alcohol on intestinal epithelial barrier permeability and expression of tight junction-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. A human Caco-2-based co-culture model of the inflamed intestinal mucosa for particle toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medicine.umich.edu [medicine.umich.edu]
- 10. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 11. stemcell.com [stemcell.com]
- 12. Minimum information for reporting on the TEER (trans-epithelial/endothelial electrical resistance) assay (MIRTA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bicellscientific.com [bicellscientific.com]
- 16. Immunofluorescence [zonapse.net]
- 17. researchgate.net [researchgate.net]
- 18. Immunofluorescence of tight junctions [bio-protocol.org]
- 19. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. consensus.app [consensus.app]
- 21. consensus.app [consensus.app]
- 22. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo Imaging of 3-Indolepropionic Acid (IPA) Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Indolepropionic acid (IPA) is a significant metabolite produced by the gut microbiota from tryptophan. Emerging research has highlighted its diverse biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Understanding the in vivo biodistribution and target organ accumulation of IPA is crucial for elucidating its mechanisms of action and for the development of IPA-based therapeutics. These application notes provide an overview of potential in vivo imaging techniques to track IPA distribution and detailed protocols for promising methodologies.
In Vivo Imaging Techniques for Tracking IPA
Direct in vivo imaging of IPA is a developing field. While specific radiolabeled or fluorescent probes for IPA are not yet commercially available, established techniques for imaging similar small molecules can be adapted. The two most promising methods are Positron Emission Tomography (PET) and Mass Spectrometry Imaging (MSI).
-
Positron Emission Tomography (PET): PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative determination of the biodistribution of a radiolabeled molecule in vivo.[3] By labeling IPA with a positron-emitting radionuclide such as Fluorine-18 (B77423) (¹⁸F), its uptake and clearance in various organs and tissues can be monitored over time. This approach has been successfully used for other tryptophan derivatives.[4]
-
Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that enables the visualization of the spatial distribution of multiple molecules, including metabolites, lipids, and drugs, directly in tissue sections.[5][6][7][8] Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for analyzing the distribution of small molecules like IPA at a high spatial resolution.[7][8][9]
Signaling Pathways of IPA
IPA exerts its biological effects primarily through the activation of two key nuclear receptors: the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[1][10][11][12][13] Activation of these receptors by IPA triggers downstream signaling cascades that modulate gene expression related to inflammation, xenobiotic metabolism, and intestinal barrier function.[1][11][12]
Experimental Protocols
Protocol 1: In Vivo Biodistribution of [¹⁸F]-Labeled IPA using PET Imaging
Note: This protocol is an adapted methodology based on the successful radiolabeling of other small molecules with ¹⁸F, as a direct protocol for [¹⁸F]-IPA is not yet established.[14][15][16][17][18] Optimization of precursor synthesis and radiolabeling conditions will be necessary.
1. Synthesis of a Precursor for Radiolabeling:
-
Synthesize a suitable precursor of IPA for nucleophilic fluorination. A common strategy is to introduce a good leaving group (e.g., tosylate, mesylate, or a nitro group) at a position on the indole (B1671886) ring or the propionic acid side chain that is amenable to substitution with [¹⁸F]fluoride.
2. [¹⁸F]-Radiolabeling of IPA:
-
Produce no-carrier-added [¹⁸F]fluoride using a cyclotron.
-
Trap the [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel containing the IPA precursor and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in a suitable solvent (e.g., acetonitrile).
-
Heat the reaction mixture to facilitate the nucleophilic substitution reaction, replacing the leaving group with [¹⁸F]fluoride.
-
Purify the resulting [¹⁸F]-IPA using high-performance liquid chromatography (HPLC).
-
Formulate the purified [¹⁸F]-IPA in a sterile, injectable solution (e.g., saline).
3. Animal Preparation:
-
Use appropriate animal models (e.g., mice or rats).
-
Anesthetize the animals using a suitable anesthetic (e.g., isoflurane).
-
Maintain the animal's body temperature throughout the experiment.
4. PET Imaging:
-
Administer a known amount of [¹⁸F]-IPA to the animal via intravenous injection (e.g., tail vein).
-
Immediately place the animal in a small-animal PET scanner.
-
Acquire dynamic PET scans over a desired period (e.g., 60-120 minutes) to capture the uptake and clearance kinetics.
-
A CT scan can be performed for anatomical co-registration.
5. Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over various organs (e.g., brain, liver, kidneys, intestine, tumor if applicable) on the co-registered PET/CT images.
-
Generate time-activity curves (TACs) for each ROI to quantify the uptake of [¹⁸F]-IPA, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
Quantitative Data Presentation (Hypothetical PET Data)
| Organ | Uptake at 10 min (%ID/g ± SD) | Uptake at 60 min (%ID/g ± SD) |
| Blood | 5.2 ± 0.8 | 1.5 ± 0.3 |
| Liver | 8.9 ± 1.2 | 4.3 ± 0.7 |
| Kidneys | 15.6 ± 2.1 | 6.8 ± 1.1 |
| Intestine | 6.3 ± 0.9 | 3.1 ± 0.5 |
| Brain | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 2.1 ± 0.4 | 1.0 ± 0.2 |
Protocol 2: Spatial Distribution of IPA in Tissues using MALDI-MSI
This protocol is based on established methods for imaging small molecule metabolites in tissue sections.[7][9][19][20]
1. Tissue Collection and Sectioning:
-
Euthanize the animal at the desired time point after administration of unlabeled IPA (if studying exogenous distribution) or under conditions where endogenous IPA levels are of interest.
-
Rapidly excise the organs of interest.
-
Snap-freeze the tissues in liquid nitrogen or isopentane (B150273) cooled with liquid nitrogen to preserve the spatial integrity of metabolites.
-
Store the frozen tissues at -80°C until sectioning.
-
Using a cryostat, cut thin tissue sections (e.g., 10-20 µm).
-
Thaw-mount the tissue sections onto conductive glass slides (e.g., ITO-coated slides).
2. Matrix Application:
-
The choice of matrix is critical for the ionization of IPA. A common matrix for small molecule analysis in negative ion mode is 9-aminoacridine (B1665356) (9-AA) or 1,5-diaminonaphthalene (DAN).
-
Apply the matrix uniformly onto the tissue section using an automated sprayer or sublimator to ensure a homogenous crystal layer.
3. MALDI-MSI Data Acquisition:
-
Place the slide in a MALDI mass spectrometer.
-
Define the region of the tissue to be imaged.
-
Set the instrument parameters for optimal detection of IPA (m/z 189.07 in positive ion mode, [M+H]⁺, or 188.07 in negative ion mode, [M-H]⁻). This includes optimizing laser intensity, number of shots per pixel, and mass range.
-
Acquire mass spectra in a raster pattern across the defined tissue area.
4. Data Analysis and Visualization:
-
Use specialized software (e.g., SCiLS Lab) to process the MSI data.
-
Generate ion intensity maps for the m/z corresponding to IPA to visualize its spatial distribution within the tissue.
-
Correlate the MSI data with histology by staining the same tissue section after MSI analysis (e.g., with H&E) to link the molecular distribution to morphological features.
Quantitative Data Presentation (Hypothetical MSI Data)
| Tissue Region (e.g., Liver) | Relative Intensity of IPA (Arbitrary Units ± SD) |
| Portal Triad | 850 ± 120 |
| Central Vein Area | 450 ± 80 |
| Parenchyma | 600 ± 95 |
Conclusion
While direct in vivo imaging of this compound presents some current challenges due to the lack of readily available labeled compounds, adapting established methodologies from PET and MSI provides a robust framework for investigating its biodistribution. The protocols outlined here, combined with an understanding of IPA's signaling pathways, will enable researchers to gain valuable insights into its physiological and pathological roles, thereby accelerating the development of novel therapeutic strategies.
References
- 1. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosynthesis and whole-body distribution in mice of a 18 F-labeled azepino[4,3-b]indole-1-one derivative with multimodal activity for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microenvironment Tumor Metabolic Interactions Highlighted by qMSI: Application to the Tryptophan-Kynurenine Pathway in Immuno-Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MALDI Mass Spectrometry Imaging for Visualizing In Situ Metabolism of Endogenous Metabolites and Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Mass spectrometry imaging protocol for spatial mapping of lipids, N-glycans and peptides in murine lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
3-Indolepropionic acid solubility issues in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-Indolepropionic acid (IPA) in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPA)?
This compound (IPA) is a metabolite derived from the amino acid tryptophan by gut microbiota, such as Clostridium sporogenes.[1][2] It is recognized for its potent antioxidant and neuroprotective properties.[3][4][5] Structurally, it features a hydrophobic indole (B1671886) core with a propionic acid side chain, which dictates its chemical properties and solubility.[1]
Q2: What are the key physicochemical properties of IPA?
Understanding the fundamental properties of IPA is crucial for handling it in the lab. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 134-135 °C | [1][2] |
| pKa (Strongest Acidic) | ~4.8 | [1][3][6] |
Q3: Why is IPA poorly soluble in neutral aqueous solutions?
IPA's limited water solubility is due to two main factors:
-
Hydrophobic Indole Ring: The indole structure is non-polar and repels water.[7]
-
Acidic pKa: The carboxylic acid group has a pKa of approximately 4.8.[1][6] In neutral water or buffers (pH ~7), the majority of the IPA molecules are in their protonated, uncharged form, which is less soluble than the charged, deprotonated (salt) form.
For practical purposes, its solubility in water is very low, sometimes cited as approximately 1 mg/mL only with the aid of sonication and heating.[1] Some reports explicitly state it is not water-soluble for applications requiring significant bioavailability.[8]
Q4: What is the solubility of IPA in common laboratory solvents?
IPA exhibits much better solubility in organic solvents. This property is often exploited to create concentrated stock solutions.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥100 mg/mL | [1][5] |
| ~37 mg/mL | [9] | |
| Ethanol (B145695) | ~50 mg/mL | [1][10] |
| ~30 mg/mL | [4] | |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [4] |
| Water | ~1 mg/mL (with heating/sonication) | [1] |
| Slightly soluble | [10][11] |
Note: Solubility can vary between suppliers and based on the purity of the compound and solvent. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5][9]
Q5: How should I store IPA powder and stock solutions?
Proper storage is essential to maintain the stability and activity of IPA.
-
Powder: Store at -20°C for long-term stability (≥4 years).[4]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[5] Store in a suitable solvent (like DMSO) at -80°C for up to one year or at -20°C for up to one month.[5][9]
Troubleshooting Guide
Q6: My IPA powder won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
This is a common issue. Direct dissolution of IPA in neutral aqueous buffers is difficult. Follow this troubleshooting workflow for best results.
Caption: Troubleshooting workflow for dissolving IPA.
Explanation of Steps:
-
Use an Organic Co-Solvent: The most reliable method is to first dissolve the IPA powder in a minimal amount of an organic solvent like DMSO or ethanol to create a high-concentration stock solution.[4]
-
Adjust pH: Because IPA is a weak acid (pKa ~4.8), increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt. After diluting your organic stock into the aqueous buffer, if you observe a precipitate, add a small amount of a base (e.g., 1M NaOH) dropwise until the solution clears. The pH should be above 6 for complete dissolution.
-
Use Gentle Heat and/or Sonication: Aiding dissolution with gentle warming or sonication can be effective.[1][9] However, use this as a final step and avoid excessive heat to prevent potential degradation of the compound.
Experimental Protocols
Protocol: Preparation of a 10 mM IPA Stock Solution in PBS
This protocol details the recommended procedure for preparing a working solution of IPA in a physiological buffer.
Caption: Step-by-step workflow for preparing an aqueous IPA solution.
Detailed Methodology:
-
Calculation: Calculate the mass of IPA required for your desired stock concentration and volume (Molar Mass = 189.21 g/mol ).
-
Primary Dissolution: Weigh the IPA powder and place it in a sterile tube. Add a small volume of 100% DMSO to dissolve the powder completely. Vortex thoroughly to ensure no solid particles remain. This creates a highly concentrated primary stock (e.g., 1 M).
-
Dilution: Add the primary stock solution dropwise to your final volume of aqueous buffer (e.g., PBS) while vortexing to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
-
pH Adjustment (if necessary): If a precipitate forms upon dilution, add 1M NaOH drop-by-drop, mixing between additions, until the solution becomes clear. This indicates the formation of the soluble sodium salt of IPA.
-
Sterilization & Storage: For cell culture experiments, sterilize the final solution through a 0.22 µm syringe filter. Aliquot the solution into single-use volumes to avoid freeze-thaw cycles and store at -80°C.[5]
Visualizing the Effect of pH on IPA Solubility
The solubility of IPA in water is fundamentally linked to its ionization state, which is governed by the solution's pH relative to IPA's pKa.
Caption: Effect of pH on the ionization and solubility of IPA.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. US20040029830A1 - Water-soluble indole-3-propionic acid - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. Indole-3-propionic acid, 98% | Fisher Scientific [fishersci.ca]
Optimizing 3-Indolepropionic acid stability in long-term storage
Welcome to the technical support center for 3-Indolepropionic acid (IPA). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability and efficacy of IPA in long-term storage and experimental applications. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid (powder) this compound?
For long-term stability, solid IPA should be stored at -20°C in a tightly sealed container, protected from light.[1][2] Under these conditions, the powder is stable for up to three years.[1]
Q2: How should I prepare and store IPA stock solutions for long-term use?
To maximize stability, stock solutions should be prepared in a suitable solvent like DMSO or ethanol, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[1][3] When stored at -80°C, solutions can be stable for up to two years.[3] For shorter periods (up to one year), storage at -20°C is also acceptable.[3]
Q3: My IPA solution has turned a yellowish or brownish color. Is it still usable?
A change in color, typically to a light brown or yellow, indicates potential degradation.[2] Indole (B1671886) compounds are susceptible to oxidation and light-induced degradation. It is strongly recommended to perform an analytical validation (e.g., HPLC) to check the purity and concentration of the IPA before use. For critical experiments, it is always best to prepare a fresh solution.
Q4: What are the primary factors that cause IPA to degrade?
The main factors contributing to IPA degradation are:
-
Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.[4]
-
Light Exposure: IPA is light-sensitive.[2] Exposure to UV or even ambient light can lead to photochemical degradation. Always store in amber vials or containers wrapped in foil.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. While stable at room temperature for short periods, long-term storage requires refrigeration or freezing.[2]
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and increase the chance of degradation in stock solutions. Aliquoting is highly recommended to prevent this.[3]
Q5: Which solvents are best for dissolving and storing IPA?
IPA exhibits good solubility in several organic solvents. The choice of solvent may depend on the specific experimental requirements.
-
Ethanol: Soluble at approximately 50 mg/mL.[5]
-
DMSO: Soluble at approximately 37 mg/mL.[1]
-
DMF: Soluble at approximately 30 mg/mL.[5]
If preparing an aqueous solution is necessary, first dissolve the IPA in a minimal amount of organic solvent (like DMSO) before diluting with the aqueous buffer. For cell culture, ensure the final concentration of the organic solvent is not toxic to the cells. Aqueous stock solutions should be sterile-filtered (0.22 µm filter) before use.[3]
Data Summary Tables
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep container tightly sealed; protect from light.[1][2] |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw; use amber vials.[3] |
| Stock Solution | -20°C | Up to 1 year | Suitable for shorter-term needs.[3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | 50 mg/mL | [5] |
| DMSO | 37 mg/mL | [1] |
| DMF | 30 mg/mL | [5] |
Troubleshooting Guide
If you are encountering unexpected or inconsistent results in your experiments, the stability of your IPA may be a factor. Follow this troubleshooting workflow to diagnose potential issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM IPA Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of IPA for long-term storage.
Materials:
-
This compound (powder, MW: 189.21 g/mol )
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 100 mM solution, you need 18.921 mg of IPA per 1 mL of DMSO.
-
Weighing: Accurately weigh out the desired amount of IPA powder (e.g., 18.92 mg) and place it in a suitable sterile tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 18.92 mg of IPA).
-
Mixing: Tightly cap the tube and vortex thoroughly until the IPA is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage or -20°C for shorter-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for IPA Stability Assessment
Objective: To quantify the concentration of IPA and detect potential degradation products in a stored sample.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size)[6]
-
IPA reference standard
-
Mobile Phase: Acetonitrile (B52724) and water (with 0.1% formic acid or an appropriate buffer like sodium acetate)[7]
-
Sample for analysis (stored IPA solution)
-
Filtration unit (0.22 µm syringe filters)
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of a freshly made IPA reference standard solution to create a standard curve (e.g., 1 µM to 100 µM).
-
Sample Preparation: Dilute the stored IPA solution to fall within the range of the standard curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A typical gradient might start with 20% acetonitrile in water (both with 0.1% formic acid) and ramp up to 100% acetonitrile over several minutes to elute the compound and any potential degradation products.[7]
-
Detection: Fluorescence (Excitation: ~280 nm, Emission: ~350 nm) or UV (~280 nm).
-
-
Analysis:
-
Inject the standards and the prepared sample.
-
Identify the IPA peak based on the retention time of the reference standard.
-
Quantify the IPA concentration in your sample using the standard curve.
-
Examine the chromatogram for any additional peaks, which may represent degradation products. A significant decrease in the main IPA peak area or the appearance of new peaks indicates degradation.
-
Biological Context: IPA Signaling Pathway
IPA is a tryptophan metabolite produced by gut microbiota and is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses and cellular metabolism.[9][10][11] Understanding this pathway highlights the importance of using high-purity, stable IPA in biological research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Indole-3-propionic acid(830-96-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-propionic acid = 99.0 T 830-96-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 3-Indolepropionic Acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 3-Indolepropionic acid (IPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of IPA.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties and expected mass-to-charge ratios (m/z) for this compound (IPA)?
A1: this compound is a microbial metabolite of tryptophan.[1] Key properties and m/z values are summarized in the table below. The most commonly observed ion in positive mode electrospray ionization (ESI) is the protonated molecule, [M+H]⁺.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Average Molecular Weight | 189.2105 g/mol | [2] |
| Monoisotopic Mass | 189.07898 Da | [1][3] |
| Precursor Ion (Positive ESI) | [M+H]⁺ | [4] |
| m/z of Precursor Ion | 190.1 | |
| Common Adducts (Positive ESI) | [M+Na]⁺, [M+K]⁺ | [4][5] |
| m/z of Sodium Adduct | 212.1 | |
| m/z of Potassium Adduct | 228.1 |
Q2: What are the typical MS/MS fragments of this compound?
A2: When analyzing IPA using tandem mass spectrometry (MS/MS) in positive ion mode, the protonated molecule (m/z 190.1) is selected as the precursor ion. Collision-induced dissociation (CID) results in characteristic product ions. These transitions can be used for Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.
| Precursor Ion (m/z) | Product Ions (m/z) | Putative Neutral Loss |
| 190.1 | 172.0 | H₂O (Water) |
| 190.1 | 130.1 | C₂H₄O₂ (Acetic Acid) |
This data is based on publicly available spectral databases.
Q3: What are the primary sources of interference in the LC-MS/MS analysis of IPA?
A3: The main sources of interference in the LC-MS/MS analysis of IPA in biological matrices are:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts, other metabolites) can suppress or enhance the ionization of IPA, leading to inaccurate quantification.[6] This is a significant challenge in complex matrices like plasma, serum, and urine.[6]
-
Isobaric Interferences: Compounds with the same nominal mass as IPA can potentially interfere with the analysis if they are not chromatographically separated. While specific, commonly occurring isobaric interferences for IPA are not widely reported, it is crucial to employ a selective sample preparation and a robust chromatographic method to minimize this risk.
-
Contamination: Contaminants from solvents, labware, or carryover from previous injections can introduce interfering peaks.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
The chromatographic peak for IPA is not symmetrical.
-
The peak is broader than expected, leading to reduced sensitivity and poor integration.
-
The peak is split into two or more smaller peaks.[8]
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination/Degradation | * Flush the column with a strong solvent. * If the problem persists, replace the column. |
| Inappropriate Injection Solvent | * Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Secondary Interactions with Column | * Adjust the mobile phase pH to ensure IPA is in a single ionic state. * Consider a different column chemistry if tailing persists. |
| Extra-Column Volume | * Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. * Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: Inconsistent or Shifting Retention Times
Symptoms:
-
The retention time for IPA varies between injections or batches.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | * Prepare fresh mobile phase for each batch. * Ensure accurate measurement and thorough mixing of mobile phase components. |
| LC Pump Issues (e.g., leaks, faulty check valves) | * Check for pressure fluctuations.[7] * Perform regular pump maintenance, including seal and check valve replacement.[4] |
| Column Equilibration | * Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. |
| Column Temperature Fluctuations | * Use a column oven to maintain a stable temperature. |
Issue 3: Low Signal Intensity or Loss of Sensitivity
Symptoms:
-
The peak area for IPA is significantly lower than expected.
-
The signal-to-noise ratio is poor.
Possible Causes and Solutions:
| Cause | Solution |
| Ion Suppression (Matrix Effect) | * Optimize the sample preparation method to remove interfering matrix components (see Experimental Protocols below).[9][10] * Adjust the chromatographic method to separate IPA from the regions of ion suppression. * Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Ion Source Contamination | * Clean the ion source, including the capillary and ion transfer optics, according to the manufacturer's instructions.[4] |
| Incorrect Mass Spectrometer Settings | * Ensure the mass spectrometer is tuned and calibrated. * Verify that the correct precursor and product ion m/z values are being monitored. * Optimize ion source parameters (e.g., gas flows, temperatures, voltages).[4] |
| Sample Degradation | * Prepare samples fresh and store them at an appropriate temperature (e.g., -80°C) to prevent degradation.[11] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum
This is a common and straightforward method for removing the bulk of proteins from plasma or serum samples.
-
Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard: Add the internal standard solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or a 1:1 mixture of methanol (B129727) and acetonitrile.
-
Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.
Visualizations
Experimental Workflow for IPA Analysis
Caption: A typical experimental workflow for the analysis of this compound.
Signaling Pathways of this compound
Caption: Signaling pathways activated by this compound in host cells.
References
- 1. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 2. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 3. Human Metabolome Database: Predicted GC-MS Spectrum - Indole-3-propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0002302) [hmdb.ca]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. support.waters.com [support.waters.com]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Indolepropionic Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Troubleshooting matrix effects in 3-Indolepropionic acid quantification from biological samples
Welcome to the technical support center for the quantification of 3-Indolepropionic acid (3-IPA) in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.
Troubleshooting Guide: Matrix Effects
Matrix effects, the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, are a significant challenge in bioanalysis.[1][2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1][3]
Q1: My 3-IPA quantification is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A1: Yes, poor reproducibility and accuracy are primary indicators of unaddressed matrix effects.[3] The complex nature of biological samples such as plasma, urine, or tissue homogenates means that endogenous components like phospholipids (B1166683), salts, and proteins can interfere with the ionization of 3-IPA.[2][3][4]
Troubleshooting Workflow:
To diagnose and resolve this issue, follow the troubleshooting workflow outlined below.
Frequently Asked Questions (FAQs)
Q2: What are the common causes of matrix effects in 3-IPA bioanalysis?
A2: The primary causes are endogenous components of the biological sample that are not adequately removed during sample preparation.[3] For plasma and serum samples, phospholipids are a major contributor to ion suppression.[3] Other sources include salts, proteins, and other metabolites that may co-elute with 3-IPA.[3][4] The choice of ionization technique also plays a role, with electrospray ionization (ESI) generally being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][5][6]
Q3: How can I quantitatively assess matrix effects for my 3-IPA assay?
A3: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[4][7] This method involves calculating a Matrix Factor (MF) by comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution.[4]
-
An MF value of 1 (or 100%) indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a detailed procedure, refer to Protocol 1 .
Q4: What are the most effective strategies to minimize or eliminate matrix effects?
A4: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: This is one of the most critical steps.[8] More rigorous cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering components than simple Protein Precipitation (PPT).[7][9] See Protocol 2 for a comparison of different sample preparation techniques.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d2, is the ideal internal standard.[10] It co-elutes with the analyte and experiences the same degree of matrix effects, thus providing accurate correction.[11]
-
Chromatographic Separation: Modify your LC method to separate 3-IPA from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression or enhancement.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][12] However, this may compromise the sensitivity of the assay if 3-IPA concentrations are low.[12]
-
Change Ionization Source: If significant matrix effects persist, consider using an ionization source less prone to such effects, like APCI or Atmospheric Pressure Photoionization (APPI), if compatible with 3-IPA analysis.[5]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (MF %) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 50 - 150 | Fast, simple, inexpensive | Least effective at removing phospholipids and other interferences, prone to significant matrix effects.[7][9] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 120 | Cleaner extracts than PPT | Can have lower recovery for polar analytes, more labor-intensive.[7] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | Provides the cleanest extracts, highly selective, significantly reduces matrix effects.[7][9] | More expensive, requires method development. |
Note: Values are illustrative and will vary depending on the specific biological matrix and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the magnitude of matrix effects on the analysis of 3-IPA.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water, formic acid).
-
Validated sample preparation materials (e.g., protein precipitation plates, SPE cartridges).
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a solution of 3-IPA in the final mobile phase composition at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples from each of the six sources using the intended sample preparation method. After the final extraction step, spike the resulting extracts with 3-IPA to the same final concentration as Set A.
-
-
LC-MS Analysis: Inject and analyze at least three replicates of each sample from Set A and Set B using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for 3-IPA in Set A (Peak AreaNeat).
-
Calculate the average peak area for 3-IPA in each of the six sources from Set B (Peak AreaMatrix).
-
Calculate the Matrix Factor (MF) for each matrix source: MF = (Peak AreaMatrix) / (Peak AreaNeat)
-
Calculate the IS-normalized MF if a stable isotope-labeled internal standard is used.
-
The coefficient of variation (CV%) of the MF across the different matrix sources should be ≤15%.
-
Protocol 2: Evaluating Sample Preparation Methods to Minimize Matrix Effects
Objective: To determine the most effective sample preparation technique for reducing matrix effects in 3-IPA quantification.
Materials:
-
Pooled blank biological matrix.
-
This compound reference standard.
-
Reagents and materials for:
-
Protein Precipitation (PPT) (e.g., acetonitrile with 1% formic acid).
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate).
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges).
-
Procedure:
-
Process Matrix: Aliquot the pooled blank matrix and process it using each of the three sample preparation techniques (PPT, LLE, and SPE).
-
Post-Extraction Spike: Spike the processed extracts from each method with 3-IPA to a known concentration.
-
Prepare Neat Solution: Prepare a neat solution of 3-IPA at the same concentration in the mobile phase.
-
Analyze Samples: Analyze all samples by LC-MS.
-
Calculate Matrix Effect: Calculate the Matrix Factor (%) for each sample preparation method as described in Protocol 1 . The method yielding an MF closest to 1 (or 100%) and with the highest signal intensity is considered the most effective at minimizing matrix effects.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
How to improve the oral bioavailability of 3-Indolepropionic acid formulations?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 3-Indolepropionic acid (IPA) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound (IPA)?
A1: The primary challenge in the oral delivery of IPA is its poor aqueous solubility.[1][2] As a Biopharmaceutics Classification System (BCS) Class II candidate, it is characterized by high permeability but low solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1] Additionally, like many orally administered compounds, it may be subject to first-pass metabolism.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of IPA?
A2: Several advanced formulation strategies can be employed to overcome the solubility limitations of IPA:
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).[3][4][5] These formulations can enhance the solubilization of IPA in the gastrointestinal tract and facilitate its absorption.[6][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing IPA in a polymer matrix in an amorphous state, its solubility and dissolution rate can be significantly increased compared to its crystalline form.[8][9][10]
-
Nanoparticle Formulations: Encapsulating IPA into nanoparticles, such as those made from chitosan (B1678972), can improve its solubility and mucoadhesive properties, potentially increasing its residence time and absorption in the intestine.[11][12][13]
-
Salt Formation: A patented method suggests the formation of water-soluble salts of IPA with chitosan, which could directly address the issue of poor solubility.
Q3: How does IPA interact with intestinal cells to potentially aid its own absorption?
A3: IPA has been shown to enhance intestinal barrier function by activating the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[14][15][16] This activation leads to the upregulation of tight junction proteins, which can improve the integrity of the intestinal epithelium. While this doesn't directly address the solubility issue, a healthier intestinal barrier can contribute to more consistent absorption once the drug is in solution.
Q4: Are there any specific excipients that are recommended for IPA formulations?
A4: The choice of excipients is critical for the success of the formulation.
-
For lipid-based formulations , oils (e.g., medium-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., propylene (B89431) glycol, ethanol) are essential components.[4][17]
-
For amorphous solid dispersions , hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus® are commonly used to stabilize the amorphous form of the drug.[18]
-
For nanoparticle systems , chitosan and its derivatives are promising due to their biocompatibility, biodegradability, and mucoadhesive properties.[12][19]
Troubleshooting Guides
Issue 1: Low and variable drug loading in lipid-based formulations.
| Possible Cause | Troubleshooting Step |
| Poor solubility of IPA in the selected lipid/oil. | Screen a variety of oils with different fatty acid chain lengths (e.g., long-chain vs. medium-chain triglycerides) to find one with optimal solubilizing capacity for IPA. |
| Insufficient amount of surfactant or co-solvent. | Systematically vary the ratio of surfactant and co-solvent in the formulation to improve the emulsification and drug solubilization. |
| Precipitation of IPA during formulation preparation. | Ensure the temperature during preparation is optimized for IPA solubility without causing degradation. Consider using a co-solvent to pre-dissolve the IPA before adding it to the lipid phase. |
Issue 2: Physical instability of the formulation (e.g., phase separation, particle aggregation).
| Possible Cause | Troubleshooting Step |
| Incompatible excipients. | Conduct compatibility studies between IPA and the selected excipients using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR). |
| Incorrect homogenization parameters for nanoemulsions. | Optimize the homogenization speed, time, and pressure to achieve a smaller and more uniform droplet size, which enhances stability. |
| Ostwald ripening in nanoemulsions. | Select an oil phase with very low aqueous solubility to minimize the diffusion of oil from smaller to larger droplets. |
Issue 3: Inconsistent results in Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting Step | | Compromised integrity of the Caco-2 cell monolayer. | Regularly measure the transepithelial electrical resistance (TEER) of the cell monolayers before and after the experiment to ensure their integrity. Discard any monolayers with TEER values outside the acceptable range. | | Cytotoxicity of the formulation at the tested concentrations. | Perform a cell viability assay (e.g., MTT or LDH assay) with the formulation to determine the non-toxic concentration range for the Caco-2 cells. | | Active efflux of IPA by transporters like P-glycoprotein (P-gp). | Conduct the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[20][21] Consider using a P-gp inhibitor like verapamil (B1683045) to confirm if IPA is a substrate.[22] |
Data Presentation
The following table summarizes hypothetical pharmacokinetic data for different IPA formulations based on typical improvements observed with these technologies for BCS Class II drugs. This data is for illustrative purposes and should be confirmed by experimental studies.
| Formulation | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| IPA Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| IPA in SEDDS | 50 | 600 ± 90 | 1.0 | 2400 ± 350 | 400 |
| IPA Solid Lipid Nanoparticles | 50 | 450 ± 70 | 1.5 | 2100 ± 300 | 350 |
| IPA Amorphous Solid Dispersion | 50 | 750 ± 110 | 0.75 | 3000 ± 420 | 500 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for IPA
Objective: To prepare a SEDDS formulation to improve the solubility and oral absorption of IPA.
Materials:
-
This compound (IPA)
-
Oil phase: Capryol 90 (Caprylic/Capric Glycerides)
-
Surfactant: Kolliphor EL (Polyoxyl 35 Castor Oil)
-
Co-solvent: Transcutol HP (Diethylene Glycol Monoethyl Ether)
-
Magnetic stirrer
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of IPA in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial. A common starting ratio is 40:40:20 (oil:surfactant:co-solvent).
-
Heat the mixture in a water bath at 40°C and mix gently with a magnetic stirrer until a homogenous isotropic mixture is formed.
-
Add the accurately weighed amount of IPA to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add 1 mL of the prepared SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the formation of a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
In Vitro Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of different IPA formulations.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium (DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell inserts. Allow the cells to grow and differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Test: Measure the TEER of the cell monolayers. Only use monolayers with TEER values > 250 Ω·cm².
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the IPA formulation (dissolved in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
-
Sample Analysis: Analyze the concentration of IPA in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Rat Pharmacokinetic Study
Objective: To determine and compare the in vivo oral bioavailability of different IPA formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
IPA formulations and control suspension
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the study. Fast the animals overnight (12 hours) with free access to water.
-
Dosing: Divide the rats into groups (e.g., control, SEDDS group, SLN group). Administer the respective IPA formulation or control suspension via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of IPA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The relative bioavailability of a test formulation is calculated as: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Experimental workflow for developing and evaluating IPA formulations.
Caption: IPA signaling pathways enhancing intestinal barrier function.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 4. routledge.com [routledge.com]
- 5. Solid Lipid Nanoparticles: An Approach to Improve Oral Drug Delivery | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMORPHOUS SOLID DISPERSION SPECIATION - Impact of Polymer Chemistry & Drug Properties [drug-dev.com]
- 11. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chitosan-based gastrointestinal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Activation of PXR and CAR Downregulates Distinct Bile Acid-Metabolizing Intestinal Bacteria and Alters Bile Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems – Oriental Journal of Chemistry [orientjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of 3-Indolepropionic acid in cell culture media over time
Welcome to the technical support center for 3-Indolepropionic acid (IPA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing IPA in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound (IPA) stock solutions?
A1: For optimal stability, IPA stock solutions should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethyl formamide.[1] The solubility in these solvents is approximately 30 mg/mL.[1] Once prepared, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Store the aliquoted stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[3] A deuterated version of IPA for use as an internal standard should be stored at -80°C for up to 6 months or -20°C for one month.[4] When preparing aqueous working solutions from the stock, it is recommended to filter-sterilize the final solution using a 0.22 μm filter before adding it to your cell culture.[2]
Q2: How stable is IPA in cell culture media during an experiment?
A2: The stability of this compound in cell culture media at 37°C can be influenced by several factors, including the media composition, pH, and exposure to light. While specific degradation kinetics for IPA in common media like DMEM or RPMI-1640 are not extensively published, its structural analog, indole-3-acetic acid (IAA), is known to be photo-labile. Therefore, it is advisable to protect IPA-containing media from light as a precautionary measure.
The presence of reactive oxygen species (ROS) in the culture system may also contribute to the degradation of IPA, given its potent antioxidant properties.[5][6] To ensure the effective concentration of IPA is maintained throughout your experiment, we recommend conducting a stability study under your specific experimental conditions. A detailed protocol for this can be found in the "Experimental Protocols" section below.
Q3: What are the known signaling pathways activated by IPA?
A3: this compound is known to interact with several key signaling pathways. It can act as a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[7] Additionally, in some cellular contexts, IPA has been shown to influence pathways regulated by Transforming Growth Factor-beta 1 (TGF-β1) and to be involved in signaling cascades that include Reactive Oxygen Species (ROS), JNK, and p38 MAP kinase.[5][6][8]
Q4: At what concentrations is IPA typically used in cell culture experiments?
A4: The optimal concentration of IPA will vary depending on the cell type and the biological question being investigated. In published studies, a wide range of concentrations has been used, from nanomolar to millimolar.[9][10] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific model system. Cytotoxicity assays, such as the MTS or MTT assay, should be conducted to ensure that the chosen concentrations are not toxic to the cells.[9][10] For example, in bovine aortic endothelial cells, significant cytotoxicity was only observed at a concentration of 5 mM after 48 hours of treatment.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of IPA in culture media: The effective concentration of IPA may be decreasing over the course of the experiment. | Perform a stability test of IPA in your specific cell culture medium and under your experimental conditions (see protocol below). Consider replenishing the media with freshly prepared IPA at regular intervals for long-term experiments. Protect media from light. |
| Variability in stock solution concentration: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot stock solutions into single-use vials and store at -80°C. Avoid using stock solutions that have been stored for an extended period at -20°C or have undergone multiple freeze-thaw cycles.[2][3] | |
| High background or off-target effects. | High concentration of IPA: The concentration of IPA used may be too high, leading to non-specific effects or cytotoxicity. | Conduct a dose-response curve to determine the optimal, non-toxic concentration of IPA for your cell type and assay. |
| Solvent toxicity: If using a high concentration of a stock solution prepared in a solvent like DMSO, the solvent itself may be affecting the cells. | Ensure the final concentration of the solvent in the cell culture medium is below the tolerance level for your cells (typically <0.1% for DMSO). Run a vehicle control (media with solvent only) to account for any solvent-related effects. | |
| Precipitation of IPA in the culture medium. | Poor solubility: IPA may precipitate out of solution, especially at high concentrations or in certain media formulations. | Ensure the final concentration of IPA does not exceed its solubility limit in the culture medium. When diluting the stock solution, add it to the medium with gentle mixing. Visually inspect the medium for any signs of precipitation before use. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of IPA in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (IPA)
-
DMSO (or other appropriate solvent)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
HPLC or LC-MS/MS system
-
Appropriate column (e.g., C18) and mobile phases for analysis[11][12]
Procedure:
-
Prepare a stock solution of IPA (e.g., 10 mM in DMSO).
-
Prepare the working solution by diluting the IPA stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 100 µM).
-
Incubate the IPA-containing medium in a humidified incubator at 37°C with 5% CO₂. To assess light sensitivity, prepare a parallel set of samples wrapped in aluminum foil.
-
Collect samples at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Process the samples for analysis. This may involve protein precipitation (e.g., with cold acetonitrile (B52724) or methanol) followed by centrifugation to remove any precipitates.[13]
-
Analyze the samples by HPLC or LC-MS/MS to quantify the remaining IPA concentration at each time point.
-
Calculate the percentage of IPA remaining at each time point relative to the 0-hour time point.
Data Presentation:
| Time (hours) | IPA Concentration (µM) - Light Exposed | % Remaining - Light Exposed | IPA Concentration (µM) - Dark | % Remaining - Dark |
| 0 | 100 | 100 | ||
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Visualizing IPA-Related Pathways and Workflows
To further aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways involving IPA and a general workflow for stability testing.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Caption: Pregnane X Receptor (PXR) signaling pathway activated by this compound.
Caption: Interplay of this compound with ROS, JNK/p38, and TGF-β1 signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gut Microbiota Metabolite this compound Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut Microbiota Metabolite this compound Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of 3-Indolepropionic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Indolepropionic acid (IPA). The following information addresses common challenges, with a focus on preventing oxidation during sample preparation to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPA) and why is its stability a concern?
A1: this compound is a metabolite produced by gut microbiota from the essential amino acid tryptophan.[1][2][3][4][5] It is a potent antioxidant and has been implicated in various physiological processes, including neuroprotection and immune regulation.[2][4] Due to its indole (B1671886) structure, IPA is susceptible to oxidation, which can be accelerated by factors such as light, heat, extreme pH, and the presence of metal ions. This degradation can lead to inaccurate quantification and misinterpretation of its biological role.
Q2: What are the primary causes of IPA degradation during sample preparation?
A2: The primary causes of IPA degradation are:
-
Oxidation: Exposure to atmospheric oxygen, reactive oxygen species (ROS) generated during cell lysis, and the presence of catalytic metal ions can lead to oxidative degradation.
-
Light Exposure: Indole compounds are known to be light-sensitive. Exposure to direct light can promote degradation.
-
Extreme pH: Both highly acidic and alkaline conditions can affect the stability of indole compounds. Low pH has been shown to inhibit the microbial production of IPA, and alkaline conditions can promote the degradation of similar phenolic compounds.[6]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the formation of free radicals and compromise the integrity of biological samples, potentially affecting IPA stability.[7]
Q3: How should I store my IPA standards and biological samples to ensure stability?
A3: Proper storage is critical for maintaining the integrity of your IPA samples.
| Storage Condition | Recommendation | Rationale |
| IPA Standard (Powder) | Store at -20°C in a tightly sealed, light-protected container. | To minimize degradation from heat, light, and moisture. |
| IPA Stock Solutions | Prepare in a suitable solvent like DMSO, methanol (B129727), or acetonitrile (B52724), aliquot into small volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.[8][9][10] | Aliquoting prevents contamination and degradation associated with repeated warming and cooling.[8] |
| Biological Samples (Plasma, Serum, Tissues, etc.) | Immediately after collection, flash-freeze in liquid nitrogen and store at -80°C until analysis.[3] | Rapid freezing minimizes enzymatic and chemical degradation. Long-term storage at -80°C is crucial for preserving metabolite integrity. |
Troubleshooting Guide: Preventing IPA Oxidation
This guide provides specific troubleshooting advice for common issues encountered during sample preparation for IPA analysis.
Problem 1: Low or inconsistent IPA recovery in my samples.
This is often a primary indicator of degradation during your sample preparation workflow.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation during homogenization/lysis | Perform all steps on ice. Use pre-chilled solvents and tubes. Consider adding antioxidants to your homogenization/lysis buffer. |
| Presence of metal ions catalyzing oxidation | Add a chelating agent like EDTA to your buffers to sequester metal ions.[11][12][13] |
| Degradation during solvent evaporation | Evaporate solvents under a gentle stream of nitrogen at a low temperature. Avoid prolonged drying times. |
| Light-induced degradation | Work in a dimly lit area or use amber-colored tubes and vials to protect samples from light. |
| Instability in the autosampler | If possible, use a cooled autosampler (e.g., 4°C). Limit the time samples spend in the autosampler before injection. |
Problem 2: I suspect my IPA is degrading, but I'm not sure. How can I check for degradation?
While specific oxidative degradation products of IPA are not well-documented in the literature, you can look for signs of degradation of a structurally similar compound, indole-3-acetic acid (IAA). Common oxidation products of IAA include oxindole-3-acetic acid, 3-methyleneoxindole, and indole-3-aldehyde.[8][14][15][16] You could monitor for the appearance of masses corresponding to these or similar oxidized forms of IPA in your LC-MS analysis.
Experimental Protocols
Protocol 1: Extraction of IPA from Plasma/Serum with Antioxidant Protection
This protocol is adapted from methods for analyzing tryptophan metabolites and is designed to minimize oxidation.[17][18]
-
Preparation:
-
Prepare a precipitation solution of ice-cold methanol or acetonitrile containing a combination of antioxidants. A recommended starting point is 0.1% ascorbic acid and 0.05% EDTA.
-
Keep plasma/serum samples on ice.
-
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of the ice-cold precipitation solution containing antioxidants.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under nitrogen and reconstituted in a suitable solvent for your chromatography.
-
Protocol 2: Extraction of IPA from Cell Culture Media
-
Sample Collection:
-
Collect cell culture media and centrifuge at 300 x g for 5 minutes at 4°C to remove any cells or debris.
-
-
Protein Precipitation:
-
To 100 µL of the clarified media, add 400 µL of ice-cold acetonitrile containing 0.1% ascorbic acid.
-
Vortex and centrifuge as described in Protocol 1.
-
-
Supernatant Processing:
-
Transfer the supernatant for analysis as described in Protocol 1.
-
Protocol 3: Extraction of IPA from Tissue Homogenates
-
Homogenization:
-
Weigh the frozen tissue and add it to a tube containing ice-cold homogenization buffer (e.g., PBS) with added antioxidants (e.g., 0.1% ascorbic acid, 0.05% EDTA, and a general antioxidant like 1 mM BHT). The buffer volume should be adjusted based on the tissue weight (e.g., 10 µL/mg).
-
Homogenize the tissue on ice using a bead beater or other appropriate homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation:
-
To the homogenate, add 4 volumes of ice-cold methanol.
-
Vortex and centrifuge as described in Protocol 1.
-
-
Supernatant Processing:
-
Transfer the supernatant for analysis as described in Protocol 1.
-
Visualizations
Signaling Pathways Involving IPA
This compound is known to interact with several key signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are involved in immune regulation and gut barrier function.
Caption: IPA signaling through PXR and AhR pathways.
Experimental Workflow for IPA Sample Preparation
The following diagram illustrates a generalized workflow for preparing biological samples for IPA analysis, incorporating steps to minimize oxidation.
Caption: Workflow for IPA sample preparation.
References
- 1. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Indolepropionic Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Inactivity of Oxidation Products of Indole-3-acetic Acid on Ethylene Production in Mung Bean Hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openpub.fmach.it [openpub.fmach.it]
Choosing the correct internal standard for 3-Indolepropionic acid LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of 3-Indolepropionic acid (3-IPA).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for this compound (3-IPA) LC-MS/MS analysis?
The most suitable internal standard for the quantitative analysis of 3-IPA is a stable isotope-labeled (SIL) version of the analyte itself. Examples include this compound-d4 (IPA-d4) or 13C-labeled this compound. SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.[1] This co-behavior allows for accurate correction of variations during sample preparation and analysis.
Q2: Are there alternative internal standards if a stable isotope-labeled version of 3-IPA is unavailable?
Yes, if a SIL version of 3-IPA is not accessible, a structural analog can be used. One such example is 1-methylindoleacetic acid (1-MeIAA).[2][3] When selecting a structural analog as an internal standard, it is crucial that it is not naturally present in the samples being analyzed. The chosen analog should also exhibit similar chromatographic retention and ionization characteristics to 3-IPA to effectively compensate for analytical variability. Other generic SIL internal standards, such as valine-d8 and phenylalanine-d8, have been used in broader metabolomic studies that include 3-IPA.[4]
Q3: How do I choose between a stable isotope-labeled and a structural analog internal standard?
The selection of an internal standard is a critical step in developing a robust LC-MS/MS method. The following diagram illustrates the decision-making process:
Q4: What are "matrix effects" and how can an internal standard help mitigate them?
Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix.[5] This can lead to ion suppression or enhancement, causing inaccurate quantification.[6] An ideal internal standard co-elutes with the analyte and is affected by the matrix in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, variations caused by matrix effects can be normalized, leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in 3-IPA quantification between replicate injections. | Inconsistent ionization due to matrix effects. | Ensure the chosen internal standard co-elutes with 3-IPA. A stable isotope-labeled internal standard is highly recommended to best compensate for these effects.[1] |
| Poor sample preparation consistency. | Standardize the sample preparation protocol. Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls.[7] | |
| Poor recovery of 3-IPA and/or the internal standard. | Suboptimal sample extraction. | Evaluate different protein precipitation solvents (e.g., methanol (B129727), acetonitrile) or consider solid-phase extraction (SPE) for cleaner samples.[8] |
| Analyte degradation. | Ensure samples are stored correctly (e.g., at -80°C) and minimize freeze-thaw cycles.[9] | |
| Internal standard peak area is not consistent across all samples. | The internal standard is also present endogenously in the sample. | This is a risk when using a structural analog. Verify the absence of the internal standard in blank matrix samples. If present, a different internal standard must be chosen. |
| The concentration of the internal standard is too high, leading to detector saturation. | Optimize the concentration of the internal standard to be within the linear range of the detector. | |
| Chromatographic peak splitting or tailing for 3-IPA and the internal standard. | Issues with the analytical column or mobile phase. | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Check for column degradation or contamination. A new column may be required. |
| Matrix components are altering the peak shape.[5] | Improve sample cleanup to remove interfering matrix components. Adjust the chromatographic gradient to better separate 3-IPA from these interferences. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common method for extracting 3-IPA from plasma or serum samples.[4][8]
-
To 100 µL of plasma/serum, add the internal standard solution.
-
Add 400 µL of ice-cold methanol or acetonitrile (B52724) to precipitate proteins.[3][8]
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
The following diagram outlines the protein precipitation workflow:
LC-MS/MS Parameters
The following table provides a starting point for developing an LC-MS/MS method for 3-IPA. Optimization will be required for your specific instrumentation and sample type.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% Formic acid in water[10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[10] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to elute 3-IPA, then re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | To be determined by direct infusion of a 3-IPA standard. |
Disclaimer: This information is intended for guidance and troubleshooting purposes. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols.
References
- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 8. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indolepropionic Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Simultaneous determination of tryptophan and its 31 catabolites in mouse tissues by polarity switching UHPLC-SRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Indolepropionic Acid Administration for In Vivo Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-Indolepropionic acid (IPA) in in vivo neuroprotection studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective route of administration for this compound (IPA) in neuroprotection studies?
A1: The most frequently reported and effective route for IPA administration in preclinical neuroprotection studies is oral administration, either through oral gavage or supplementation in drinking water.[1][2] Oral delivery is non-invasive and allows for both acute and chronic dosing schedules. Intraperitoneal (IP) injection is another viable option, particularly for achieving rapid systemic exposure.
Q2: How do I prepare a formulation of IPA for in vivo administration?
A2: The preparation method depends on the chosen administration route. Due to IPA's poor water solubility, specific solvents or vehicles are required.
-
For Oral Gavage: IPA can be dissolved in a vehicle like phosphate-buffered saline (PBS) containing a small amount of a solubilizing agent such as 0.5% DMSO.[1] Another option is to create a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na) solution.
-
For Administration in Drinking Water: IPA can be dissolved directly in the drinking water.[3][4][5] It is crucial to confirm the stability of IPA in the water over the intended period of use, and solutions should be changed frequently (e.g., twice a week).[3]
-
For Intraperitoneal Injection: IPA can be dissolved in a solution of 0.9% NaCl and ethanol (B145695) (e.g., a 10:1 ratio).[6]
Q3: What is a typical dosage range for IPA in neuroprotection studies?
A3: The effective dosage of IPA can vary depending on the animal model, the administration route, and the specific research question. The following table summarizes dosages used in various studies.
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| Mice (MCAO) | Intragastric | 400 µg/20 g/day | Ischemic Stroke | [2] |
| Mice | Oral Gavage | 20 mg/kg/day | Sepsis | [1] |
| Mice | Intraperitoneal Injection | 0.0625 mmol/kg (twice daily) | Postoperative Delirium | [6] |
| Mice | Drinking Water | 0.1 mg/mL | Cardiometabolic consequences of a Western diet | [3] |
| Mice | Drinking Water | 200 mg/L | Vascular function | [5] |
Q4: How does the gut microbiota influence the efficacy of exogenously administered IPA?
A4: The gut microbiota is the primary endogenous source of IPA, produced from the metabolism of tryptophan.[4][7] The composition of the gut microbiome can significantly impact the baseline levels of IPA and the host's response to supplementation.[8][9] Dysbiosis can lead to reduced endogenous IPA levels, potentially making the animal model more responsive to exogenous IPA.[2] Researchers should consider the potential variability introduced by the gut microbiome and may want to characterize the microbiome of their animal cohorts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in neuroprotective outcomes between animals. | 1. Inconsistent dosing.2. Differences in gut microbiota composition leading to variable baseline IPA levels.3. Instability of IPA in the administration vehicle. | 1. For oral administration, consider oral gavage for precise dosing over administration in drinking water, as fluid intake can vary.2. Characterize the gut microbiota of the study animals. Consider co-housing animals to normalize their microbiota or using probiotics to modulate the gut environment.3. Confirm the stability of your IPA formulation over the intended period of use, especially when administered in drinking water. Prepare fresh solutions regularly.[3] |
| Poor solubility of IPA in aqueous solutions. | IPA is inherently poorly soluble in water.[10] | 1. Use a co-solvent such as DMSO (at a low, non-toxic concentration) or ethanol.2. Prepare a suspension using a vehicle like CMC-Na.3. For administration in drinking water, gentle warming and sonication may aid dissolution. |
| Unexpected or contradictory results. | 1. Dose-dependent effects of IPA.2. The metabolic state of the animal model (e.g., diet-induced obesity) can alter the response to IPA.3. Off-target effects or interactions with other experimental variables. | 1. Conduct a dose-response study to determine the optimal therapeutic window for your model.2. Carefully consider the diet and metabolic status of your animals, as this can influence the gut microbiome and the host's response to IPA.3. Review all experimental parameters and consider potential confounding factors. |
| Difficulty in measuring IPA levels in biological samples. | 1. Low concentrations of IPA in certain tissues.2. Interference from other metabolites. | 1. Use a sensitive and specific analytical method such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).2. Follow established protocols for sample preparation, including protein precipitation, to minimize matrix effects.[6][11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of IPA in Mice
-
Preparation of IPA Solution:
-
Dissolve this compound in a vehicle of phosphate-buffered saline (PBS) containing 0.5% Dimethyl sulfoxide (B87167) (DMSO).
-
For a 20 mg/kg dose in a 25g mouse, you would administer 0.5 mg of IPA. If the final concentration of your solution is 2 mg/mL, you would administer 250 µL.
-
Ensure the solution is well-mixed before each administration.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-ended gavage needle.
-
Carefully insert the needle into the esophagus and deliver the IPA solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection of IPA in Mice
-
Preparation of IPA Solution:
-
Dissolve this compound in a vehicle of 0.9% NaCl and ethanol in a 10:1 ratio.
-
Calculate the required volume based on the desired dosage and the animal's weight.
-
-
Administration Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Lift the skin and insert a 25-27 gauge needle into the peritoneal cavity at a shallow angle.
-
Aspirate to ensure no fluid is withdrawn before injecting the IPA solution.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Quantification of IPA in Plasma using LC-MS/MS
-
Sample Preparation:
-
Collect blood samples into EDTA-containing tubes and centrifuge to separate plasma.
-
To 100 µL of plasma, add an internal standard (e.g., deuterated IPA).
-
Precipitate proteins by adding 400 µL of cold ethanol.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with formic acid).
-
Detect and quantify IPA and the internal standard using multiple reaction monitoring (MRM) in a tandem mass spectrometer.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for IPA in vivo neuroprotection studies.
Caption: Key signaling pathways of IPA in neuroprotection.
References
- 1. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gut Microbiota-Produced Indole-3-Propionic Acid Confers the Antihyperlipidemic Effect of Mulberry-Derived 1-Deoxynojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20040029830A1 - Water-soluble indole-3-propionic acid - Google Patents [patents.google.com]
- 11. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Indolepropionic Acid (IPA) Synthesis and Purification
Welcome to the technical support center for 3-Indolepropionic acid (IPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of IPA.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are the Fischer indole (B1671886) synthesis and the direct reaction of indole with an acrylic acid derivative. The Fischer indole synthesis is a classic and versatile method for forming the indole ring system, while the direct reaction offers a more convergent approach.[1][2][3][4][5]
Q2: What are the critical parameters to control during the Fischer indole synthesis of IPA precursors?
A2: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst, reaction temperature, and the electronic properties of the reactants.[2][4][5] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed, and the selection should be optimized for the specific substrates.[2][4] Temperature control is crucial to drive the reaction to completion while minimizing side reactions.
Q3: What are the expected yields for IPA synthesis?
A3: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. The patented process of reacting indole with acrylic acid in the presence of a base reports yields of up to 80%.[1] Yields for Fischer indole synthesis can be more variable and are often lower, sometimes as low as 5% if not optimized.[4]
Q4: How can I purify crude this compound?
A4: Common purification techniques for crude IPA include recrystallization, column chromatography, and solid-phase extraction (SPE).[6][7][8] Recrystallization is a cost-effective method for removing minor impurities, with solvents like ethanol-water mixtures being suitable for carboxylic acids.[1][9] For more challenging separations, silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) solvent system can be effective.[6]
Q5: What analytical techniques are used to assess the purity of this compound?
A5: The purity of IPA is typically determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10] Liquid chromatography-mass spectrometry (LC/MS) is also a powerful tool for both qualitative and quantitative analysis.[11]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Fischer Indole Synthesis | - Strong electron-donating groups on the carbonyl component: These can favor a competing N-N bond cleavage reaction.[12][13][14] - Steric hindrance: Bulky substituents on the phenylhydrazine (B124118) can impede the key sigmatropic rearrangement.[12] - Incorrect acid catalyst or reaction conditions: The choice of acid and temperature is critical and substrate-dependent.[2][4] | - If possible, modify the starting materials to have less electron-donating substituents. - Screen different Brønsted and Lewis acid catalysts (e.g., ZnCl₂, polyphosphoric acid).[4] - Optimize the reaction temperature and time. |
| Formation of Side Products | - N-N bond cleavage in Fischer indole synthesis: This can lead to the formation of aniline (B41778) and other byproducts.[12][13][14] - Polymerization of acrylic acid: This can occur under harsh reaction conditions. | - Confirm N-N bond cleavage by identifying aniline in the crude reaction mixture. Consider using a milder Lewis acid catalyst.[12] - In the direct reaction with acrylic acid, ensure slow addition of reactants and maintain optimal temperature control. |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Deactivation of the catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] - Increase the reaction time or temperature incrementally. - Ensure the catalyst is fresh and used in the appropriate stoichiometric amount. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in Recrystallization (Oiling Out) | - Inappropriate solvent system: The compound is too soluble in the chosen solvent, even at low temperatures. - Presence of impurities that inhibit crystallization. | - Experiment with different solvent systems. Good options for carboxylic acids include ethanol/water or ethyl acetate/hexane.[9] - Try a "quick-'nd-dirty" setup by dissolving the compound in a good solvent and slowly adding an anti-solvent until turbidity is observed, then heat to redissolve and cool slowly.[9] - Consider a preliminary purification step like column chromatography to remove impurities. |
| Poor Separation in Column Chromatography | - Incorrect mobile phase polarity. - Co-elution of impurities. | - Optimize the solvent system (e.g., hexane/ethyl acetate) by running TLC first to achieve good separation of spots. - If impurities have similar polarity, consider using a different stationary phase or an alternative purification method like preparative HPLC. |
| Low Recovery from Solid-Phase Extraction (SPE) | - Improper conditioning of the SPE cartridge. - Incorrect pH for sample loading or elution. | - Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions. - For acidic compounds like IPA, acidify the sample before loading onto a C18 cartridge to ensure it is in its neutral form and retained. Elute with an appropriate organic solvent.[8] |
Experimental Protocols
Synthesis of this compound via Indole and Acrylic Acid
This protocol is adapted from a patented procedure and aims for a high-yield synthesis of IPA.[1]
-
Reaction Setup: In a suitable reaction vessel, combine 234g (2.0 mols) of indole, 108g (2.7 mols) of sodium hydroxide, and 130g (1.8 mols) of acrylic acid.
-
Reaction Conditions: Heat the mixture to a temperature between 225°C and 300°C. The preferred range is 250-260°C. Maintain the reaction for a period of 0.5 to 22 hours.
-
Work-up:
-
Cool the reaction mixture.
-
Dissolve the resulting metallic salt of IPA in water.
-
Extract with ether to remove any unreacted indole.
-
Acidify the aqueous layer to precipitate the this compound.
-
-
Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization from a water-ethanol mixture to obtain light-brown needles.[1]
General Purification Protocol by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the IPA is sparingly soluble at room temperature but highly soluble when heated. Ethanol/water is a common choice for carboxylic acids.[9]
-
Dissolution: Place the crude IPA in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Signaling Pathway: IPA Interaction with Aryl Hydrocarbon Receptor (AhR)
Caption: IPA as a ligand for the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[15][16][17][18][19][20][21]
Signaling Pathway: IPA Interaction with Pregnane X Receptor (PXR)
Caption: IPA as a ligand for the Pregnane X Receptor (PXR) signaling pathway.[15][22][23][24][25][26][27][28]
References
- 1. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 19. Aryl hydrocarbon receptor signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 26. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Gut Microbial IPA Production in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in the gut microbial production of Indole-3-propionic acid (IPA) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Indole-3-propionic acid (IPA) and why is it important in animal studies?
Indole-3-propionic acid (IPA) is a metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan.[1] It has gained significant attention in research due to its potent antioxidant and anti-inflammatory properties. In animal models, IPA has been shown to play a protective role in various conditions, including inflammatory bowel disease, and neurodegenerative diseases, and it also influences metabolic health.[2] Therefore, understanding and controlling its production is crucial for studies investigating the gut-brain axis, metabolic disorders, and immune responses.
Q2: What are the primary sources of variability in gut microbial IPA production in animal studies?
The primary sources of variability in IPA production are multifactorial and include:
-
Host Genetics: Different animal strains can harbor distinct gut microbial compositions, leading to variations in IPA production.
-
Diet: The amount of dietary tryptophan and specific types of dietary fibers significantly impact the abundance of IPA-producing bacteria and the subsequent IPA levels.
-
Baseline Gut Microbiota: The initial composition of the gut microbiota of each animal before the experiment can greatly influence its response to dietary or other interventions.[3]
-
Environmental Factors: Housing conditions, stress levels, and exposure to different microbes can alter the gut microbiome and, consequently, IPA production.
-
Age and Sex: The gut microbiome composition and metabolic output can vary with the age and sex of the animals.
Q3: Which bacterial species are known to produce IPA?
Several anaerobic bacteria are known to produce IPA from tryptophan. The most well-characterized IPA producer is Clostridium sporogenes. Other species capable of producing IPA include Clostridium botulinum, Clostridium caloritolerans, and Peptostreptococcus anaerobius. Identifying and quantifying these bacteria in your animal cohort can be a key step in understanding IPA production variability.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Fecal or Plasma IPA Concentrations
Possible Causes:
-
Inconsistent Diet: Even minor variations in the composition of standard chow can lead to different levels of tryptophan and fiber, affecting IPA production.
-
Divergent Baseline Microbiota: Animals sourced from different vendors or with different maternal origins may have significantly different gut microbial communities.[3]
-
Coprophagy: The practice of coprophagy (ingestion of feces) can lead to the transfer of microbes between animals, altering the gut microbiome in an uncontrolled manner.
-
Cage Effects: Animals housed in the same cage can develop more similar gut microbiomes compared to animals in different cages, introducing a confounding variable.[4]
Troubleshooting Strategies:
-
Dietary Standardization:
-
Use a purified, defined diet for all animals for a run-in period of at least two weeks before starting the experiment to normalize the gut microbiome.
-
Ensure the diet has a consistent and known concentration of tryptophan and fiber.
-
-
Animal Sourcing and Acclimation:
-
Source all animals from the same vendor and, if possible, from the same breeding colony.
-
Allow for a sufficient acclimation period (at least one week) in the new environment before any experimental manipulation.
-
-
Housing Conditions:
-
House animals individually to prevent coprophagy and the exchange of microbes. If group housing is necessary, be aware of potential cage effects and account for them in the statistical analysis.
-
Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) for all animals.
-
-
Baseline Microbiota Characterization:
-
Collect fecal samples before the start of the intervention to characterize the baseline gut microbiota of each animal. This allows for stratification or normalization of data during analysis.
-
Issue 2: Low or Undetectable IPA Levels
Possible Causes:
-
Absence of IPA-Producing Bacteria: The gut microbiota of the animal model may lack the specific bacterial species capable of converting tryptophan to IPA.
-
Insufficient Dietary Tryptophan: The diet may not contain adequate amounts of the precursor amino acid, tryptophan.
-
Analytical Method Sensitivity: The method used for IPA quantification (e.g., LC-MS/MS) may not be sensitive enough to detect low concentrations.
Troubleshooting Strategies:
-
Microbiota Modulation:
-
Consider colonization with known IPA-producing bacteria, such as Clostridium sporogenes, especially in germ-free or antibiotic-treated animals.
-
-
Dietary Supplementation:
-
Increase the tryptophan content in the diet.
-
Supplement the diet with specific types of fermentable fibers that are known to promote the growth of IPA-producing bacteria.
-
-
Analytical Method Optimization:
-
Ensure the LC-MS/MS method is validated for the specific matrix (feces, plasma) and has a limit of quantification (LOQ) appropriate for the expected IPA concentrations.
-
Use an appropriate internal standard for accurate quantification.
-
Data Presentation
Table 1: Effect of Dietary Fiber on Fecal Weight in Rats
| Diet Group | Mean Humid Fecal Weight (g) over 72 hours | Mean Dry Fecal Weight (g) over 72 hours |
| Soy Polysaccharide (5% fiber) | 17.37 ± 4.74 | 6.46 ± 1.18 |
| Soy Formula (No fiber) | 6.05 ± 0.62 | 2.91 ± 0.28 |
| Cellulose (5% fiber) | 16.01 ± 2.60 | 10.07 ± 1.09 |
| Data adapted from a study in growing rats, demonstrating the impact of different fiber types on fecal output.[5] |
Table 2: Dose-Dependent Effect of Inulin (B196767) on Fecal Parameters in Rats on a Chow Diet
| Inulin Dose (g/kg) | Fecal Moisture (%) | Fresh Fecal Weight ( g/day ) |
| 0 | 55.2 ± 3.1 | 1.8 ± 0.3 |
| 0.5 | 60.1 ± 2.5 | 2.5 ± 0.4 |
| 1 | 63.5 ± 2.8 | 3.1 ± 0.5 |
| 2 | 65.8 ± 3.2 | 3.8 ± 0.6 |
| Indicates a significant difference from the 0 g/kg group. Data highlights that even low doses of inulin can significantly alter fecal parameters.[4][6] |
Table 3: Effect of Dietary Fiber Compound (DFC) on Antioxidant Status in Aged Mice (8-week intervention)
| Group | Liver T-AOC (U/mgprot) | Serum T-AOC (U/mL) | Liver T-SOD (U/mgprot) | Serum T-SOD (U/mL) | Liver MDA (nmol/mgprot) | Serum MDA (nmol/mL) |
| Aged - No Fiber | 25.3 ± 3.1 | 5.8 ± 0.7 | 150.2 ± 12.5 | 85.1 ± 7.9 | 1.8 ± 0.2 | 8.5 ± 0.9 |
| Aged - 10% DFC | 38.7 ± 4.2 | 9.2 ± 1.1 | 162.5 ± 14.1 | 120.3 ± 10.5 | 0.9 ± 0.1 | 7.8 ± 0.8 |
| Aged - 20% DFC | 49.5 ± 5.1 | 12.5 ± 1.3 | 163.2 ± 13.8 | 151.0 ± 12.3 | 0.5 ± 0.1 | 7.5 ± 0.7 |
| p < 0.05, *p < 0.01 compared to the Aged - No Fiber group. T-AOC: Total Antioxidant Capacity; T-SOD: Total Superoxide Dismutase; MDA: Malondialdehyde. This demonstrates the systemic antioxidant effects of a dietary fiber compound.[7] |
Experimental Protocols
Protocol 1: Quantification of IPA in Rodent Feces by LC-MS/MS
This protocol is adapted from validated methods for quantifying indole (B1671886) derivatives in biological samples.[8][9][10][11]
1. Sample Collection and Storage:
- Collect fresh fecal pellets from individual animals.
- Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
2. Sample Preparation:
- Accurately weigh approximately 50 mg of frozen fecal material.
- Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing an internal standard such as indole-d7-propionic acid).
- Homogenize the sample using a bead beater for 5 minutes.
- Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate IPA from other fecal metabolites.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transition for IPA: Monitor the transition of the precursor ion (m/z 190.08) to a specific product ion (e.g., m/z 130.06).
- MRM Transition for Internal Standard: Monitor the appropriate transition for the chosen internal standard.
4. Quantification:
- Generate a standard curve using known concentrations of pure IPA.
- Calculate the concentration of IPA in the fecal samples by comparing the peak area ratio of IPA to the internal standard against the standard curve.
Protocol 2: 16S rRNA Gene Sequencing for Gut Microbiome Analysis
1. Fecal DNA Extraction:
- Extract total DNA from approximately 200 mg of frozen fecal sample using a commercially available kit optimized for fecal DNA extraction.
2. 16S rRNA Gene Amplification:
- Amplify the V4 hypervariable region of the 16S rRNA gene using high-fidelity polymerase and specific primers (e.g., 515F and 806R) with Illumina adapters.
3. Library Preparation and Sequencing:
- Purify the PCR products and quantify the DNA concentration.
- Pool the libraries in equimolar concentrations.
- Perform paired-end sequencing on an Illumina MiSeq platform.
4. Bioinformatic Analysis:
- Process the raw sequencing data to remove low-quality reads and chimeras.
- Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
- Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
- Perform diversity analyses (alpha and beta diversity) and differential abundance analysis to identify bacterial taxa associated with IPA production.
Mandatory Visualizations
Caption: IPA Signaling through AhR and PXR Pathways.
Caption: Workflow for Investigating IPA Production.
Caption: Troubleshooting High IPA Variability.
References
- 1. wjgnet.com [wjgnet.com]
- 2. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Microbiome Study Design in Companion Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Metabolic profiling of prebiotic, probiotic, and synbiotic supplements in a canine colonic fermentation model: a pilot feasibility study reveals distinct and complementary effects [frontiersin.org]
- 6. Gut Microbiota and Behavioural Issues in Production, Performance, and Companion Animals: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the effects of the dietary fiber compound mediated by a longevity dietary pattern on antioxidation, characteristic bacterial genera, and metabolites based on fecal metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived indole 3-propionic acid protects against radiation toxicity via retaining acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Weight Gain in Rats | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing poor solubility of 3-Indolepropionic acid in DMSO over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Indolepropionic acid (IPA) dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound (IPA)?
A1: While IPA has some solubility in water and alcohols, Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions due to its ability to dissolve IPA at high concentrations.[1][2] For in vivo studies, a stock solution in DMSO is often further diluted in other vehicles like PEG300, Tween-80, and saline.
Q2: What is the solubility of IPA in DMSO?
A2: The solubility of IPA in DMSO is reported to be in the range of 30 mg/mL to 100 mg/mL. However, it is crucial to use fresh, anhydrous (water-free) DMSO, as the presence of water can significantly reduce solubility.
Q3: How should I prepare a stock solution of IPA in DMSO?
A3: To prepare a stock solution, it is recommended to use newly opened, high-purity DMSO. The IPA powder should be added to the DMSO and vortexed until fully dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
Q4: What are the recommended storage conditions for IPA stock solutions in DMSO?
A4: For long-term storage, it is recommended to store IPA stock solutions in DMSO at -20°C or -80°C.[1][2] Under these conditions, the solution can be stable for up to two years.[1][2] For short-term storage (up to one month), -20°C is acceptable. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Why is my IPA precipitating out of the DMSO solution over time?
A5: Precipitation of IPA from a DMSO solution, especially when stored at room temperature or after freeze-thaw cycles, can be due to several factors:
-
Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of IPA, leading to precipitation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can affect the stability of the solution and promote precipitation.
-
Concentration: Highly concentrated solutions are more prone to precipitation, especially with slight changes in temperature or solvent quality.
-
Degradation: While specific degradation pathways of IPA in DMSO at room temperature are not well-documented in the literature, chemical reactions between the carboxylic acid group of IPA and DMSO could potentially occur over extended periods, leading to less soluble products.
Troubleshooting Guides
Issue 1: IPA powder is not dissolving completely in DMSO.
| Possible Cause | Troubleshooting Step |
| Poor quality or wet DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| Solution is saturated | Try preparing a more dilute solution. Check the reported solubility limits. |
| Insufficient mixing | Vortex the solution for an extended period. Use a sonicating water bath to aid dissolution. |
| Low temperature | Gently warm the solution in a water bath (be cautious with temperature to avoid degradation). |
Issue 2: Precipitate has formed in the IPA stock solution during storage.
| Possible Cause | Troubleshooting Step |
| Water absorption | Centrifuge the vial to pellet the precipitate. Carefully transfer the supernatant to a new, dry vial. Consider filtering the solution through a 0.22 µm syringe filter. To prevent future issues, ensure proper sealing of the vial and store with desiccant. |
| Freeze-thaw cycles | Before use, gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. If it does not redissolve, it may indicate degradation, and a fresh solution should be prepared. |
| Solution instability | If precipitation persists even with proper handling, it may be a sign of compound degradation. It is recommended to prepare fresh stock solutions more frequently and avoid long-term storage at room temperature. |
Issue 3: Inconsistent experimental results using the same IPA stock solution.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of precipitate | Ensure any precipitate is fully redissolved by warming and vortexing before making dilutions for your experiment. |
| Degradation of IPA | Prepare a fresh stock solution from powder for each experiment or use aliquots that have been stored properly at -80°C for a limited time. Avoid using stock solutions that have been stored at room temperature for extended periods. |
| Pipetting errors with viscous DMSO | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions. |
Quantitative Data Summary
| Parameter | Value | Notes | References |
| Molecular Weight | 189.21 g/mol | ||
| Solubility in DMSO | ≥ 37 mg/mL (195.54 mM) | Moisture-absorbing DMSO reduces solubility. | |
| ≥ 100 mg/mL (528.51 mM) | Use newly opened DMSO. | ||
| Recommended Storage (Powder) | -20°C for 3 years | ||
| Recommended Storage (in DMSO) | -80°C for 1-2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][2] |
| -20°C for 1 month to 1 year | Shorter-term storage. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (IPA) powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 18.92 mg of IPA powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously until the powder is completely dissolved. If necessary, place the tube in a sonicating water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
100 mM IPA stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
-
Sterile pipette tips
Procedure:
-
Thaw a single-use aliquot of the 100 mM IPA stock solution at room temperature.
-
Vortex the thawed stock solution gently to ensure homogeneity.
-
Prepare serial dilutions of the IPA stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Note: It is crucial to add the DMSO stock solution to the culture medium and not the other way around to avoid precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to the cells.
-
For example, to achieve a final concentration of 100 µM IPA in 1 mL of culture medium, add 1 µL of the 100 mM stock solution to 999 µL of medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of IPA.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of IPA or the vehicle control.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that IPA can modulate. Upon binding to ligands like IPA, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences to regulate gene expression.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Pregnane X Receptor (PXR) Signaling Pathway
IPA can also act as a ligand for the Pregnane X Receptor (PXR), another nuclear receptor that regulates the expression of genes involved in metabolism and detoxification.
Caption: Pregnane X Receptor (PXR) signaling pathway activated by this compound.
Experimental Workflow for Assessing IPA Stability in DMSO
This workflow outlines a general procedure for investigating the stability of IPA in DMSO over time.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
Technical Support Center: Validating Antibody Specificity for 3-Indolepropionic Acid (3-IPA) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies against the small molecule 3-Indolepropionic acid (3-IPA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the validation of anti-3-IPA antibodies using various immunoassays.
General Antibody Specificity Issues
Q1: Why is my anti-3-IPA antibody showing low affinity and high background?
A1: Antibodies raised against haptens (small molecules) like 3-IPA can often exhibit low affinity and high background for several reasons. Haptens themselves are not immunogenic and must be conjugated to a larger carrier protein to elicit an immune response. This process can lead to the generation of antibodies that recognize the linker region used for conjugation or the carrier protein itself, rather than being specific to the 3-IPA molecule. This can result in poor affinity and non-specific binding.
Q2: How can I be sure my antibody is binding to 3-IPA and not to structurally similar molecules?
A2: Validating the specificity of an anti-hapten antibody is crucial. This is typically achieved by performing cross-reactivity tests against a panel of molecules that are structurally related to 3-IPA, such as tryptophan and its other metabolites. Techniques like competitive ELISA and Surface Plasmon Resonance (SPR) are ideal for quantifying the degree of cross-reactivity.
Competitive ELISA Troubleshooting
Q3: My competitive ELISA for 3-IPA has a poor standard curve. What could be the cause?
A3: A poor standard curve in a competitive ELISA can stem from several factors:
-
Improper standard dilution: Ensure accurate serial dilutions of your 3-IPA standard.
-
Incorrect antibody or conjugate concentration: The concentration of both the anti-3-IPA antibody and the labeled 3-IPA conjugate are critical. Titrate both to find the optimal concentrations that give a good dynamic range.
-
Insufficient incubation times: Ensure that the competition reaction between the free 3-IPA and the labeled 3-IPA for the antibody has reached equilibrium.
-
Plate coating issues: Inconsistent coating of the capture antibody or the 3-IPA conjugate can lead to high variability.
Q4: I am observing a very weak or no signal in my competitive ELISA. What should I check?
A4: A weak or absent signal in a competitive ELISA indicates that the labeled 3-IPA is not binding to the antibody. Possible causes include:
-
Inactive antibody or conjugate: Ensure proper storage and handling of the antibody and the enzyme-labeled 3-IPA.
-
Incorrect buffer composition: The pH and ionic strength of the buffers can significantly impact antibody-antigen binding.
-
Insufficient washing: Inadequate washing can leave behind interfering substances that block the binding sites.
Western Blot Troubleshooting
Q5: I am unable to detect my 3-IPA-carrier protein conjugate on a Western blot. What can I do?
A5: Detecting small molecules or haptens conjugated to carrier proteins via Western blot can be challenging. Here are some troubleshooting tips:
-
Optimize gel percentage: Use a higher percentage polyacrylamide gel to better resolve the hapten-carrier conjugate.
-
Membrane choice: PVDF membranes are often recommended for their higher binding capacity, which can be advantageous for detecting less abundant targets.
-
Transfer conditions: Ensure efficient transfer of the conjugate from the gel to the membrane. Wet transfer is often more efficient for a wider range of protein sizes.
-
Blocking: Use an appropriate blocking agent to minimize non-specific antibody binding.
Q6: I am seeing multiple non-specific bands on my Western blot. How can I improve specificity?
A6: Non-specific bands can be due to:
-
Antibody cross-reactivity: The primary antibody may be cross-reacting with other proteins in the sample.
-
High antibody concentration: Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to the lowest concentration that still provides a good signal.
-
Insufficient blocking or washing: Increase the duration and/or stringency of your blocking and washing steps.
Surface Plasmon Resonance (SPR) Troubleshooting
Q7: I am having trouble immobilizing my anti-3-IPA antibody to the SPR sensor chip. What could be the issue?
A7: Successful immobilization is key for reliable SPR data. Common issues include:
-
Incorrect buffer pH: The pH of the immobilization buffer should be optimized to facilitate the coupling chemistry (e.g., amine coupling).
-
Inactive antibody: Ensure the antibody is active and has not been denatured.
-
Low antibody concentration: Use a sufficient concentration of the antibody for immobilization.
Q8: The binding response in my SPR experiment is very low when I inject 3-IPA. How can I improve the signal?
A8: A low binding response for a small molecule like 3-IPA is expected due to its low molecular weight. To improve the signal:
-
Increase immobilization level: A higher density of the immobilized antibody on the sensor surface can lead to a stronger signal.
-
Use a higher concentration of 3-IPA: Increasing the analyte concentration can help to saturate the binding sites on the antibody.
-
Check for mass transport limitations: For small molecule interactions, mass transport effects can influence the observed binding rates. Optimize the flow rate to minimize these effects.
Data Presentation: Antibody Cross-Reactivity
A critical step in validating an anti-3-IPA antibody is to determine its specificity by measuring its cross-reactivity with structurally related molecules. The following table provides a template for presenting such data, which should be obtained experimentally using a competitive ELISA. The cross-reactivity is typically calculated as the ratio of the concentration of 3-IPA to the concentration of the cross-reactant that causes 50% inhibition of the maximal signal, multiplied by 100.
| Compound | Chemical Structure | % Cross-Reactivity |
| This compound (3-IPA) | (Reference Compound) | 100% |
| Tryptophan | Indole ring with an alanine (B10760859) side chain | Value to be determined |
| Indole-3-acetic acid (IAA) | Indole ring with an acetic acid side chain | Value to be determined |
| Indole-3-lactic acid (ILA) | Indole ring with a lactic acid side chain | Value to be determined |
| Indole-3-butyric acid (IBA) | Indole ring with a butyric acid side chain | Value to be determined |
| Indole | Indole ring | Value to be determined |
| Skatole (3-methylindole) | Indole ring with a methyl group at position 3 | Value to be determined |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Competitive ELISA for 3-IPA Quantification and Antibody Specificity
This protocol is designed to quantify 3-IPA in a sample and can be adapted to assess antibody cross-reactivity by using different tryptophan metabolites as competitors.
Materials:
-
Anti-3-IPA primary antibody
-
3-IPA-HRP conjugate (or other enzyme conjugate)
-
96-well microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
3-IPA standard
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-3-IPA antibody to the optimal concentration in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the 3-IPA standard and the samples.
-
In a separate tube, mix the standard or sample with a fixed concentration of the 3-IPA-HRP conjugate.
-
Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of 3-IPA in the sample.
Western Blot for Detection of 3-IPA-Protein Conjugates
This protocol is for the detection of 3-IPA that has been chemically conjugated to a carrier protein.
Materials:
-
3-IPA-protein conjugate
-
SDS-PAGE gels (12-15%)
-
PVDF membrane (0.22 µm pore size)
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-3-IPA primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the 3-IPA-protein conjugate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-3-IPA primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Surface Plasmon Resonance (SPR) for Specificity and Kinetic Analysis
This protocol provides a general workflow for analyzing the binding of 3-IPA to an immobilized anti-3-IPA antibody.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-3-IPA antibody
-
3-IPA and potential cross-reactants
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-3-IPA antibody diluted in an appropriate buffer (e.g., sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of 3-IPA in running buffer over the immobilized antibody surface and a reference flow cell.
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase where running buffer flows over the surface.
-
-
Regeneration: Inject the regeneration solution to remove the bound 3-IPA and prepare the surface for the next injection.
-
Cross-Reactivity Testing: Repeat the binding analysis with a panel of structurally similar molecules at the same concentrations as 3-IPA to determine their binding response.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₔ) and affinity (dissociation constant, Kₙ). Compare the binding responses of the cross-reactants to that of 3-IPA to quantify specificity.
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to visualize key processes.
Experimental Workflow for Antibody Specificity Validation
This diagram outlines the logical flow for validating the specificity of an anti-3-IPA antibody.
Caption: Workflow for validating anti-3-IPA antibody specificity.
Signaling Pathway of this compound (3-IPA)
3-IPA, a metabolite produced by gut microbiota, is known to interact with the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). This diagram illustrates the general mechanism of action.
Caption: 3-IPA signaling through AhR and PXR pathways.
References
Overcoming low recovery of 3-Indolepropionic acid during solid-phase extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 3-Indolepropionic acid (IPA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome challenges with low recovery and achieve reliable, reproducible results in your research.
Troubleshooting Guide: Overcoming Low IPA Recovery
Low or inconsistent recovery is a common issue in SPE. This guide is designed to help you systematically identify and resolve the root cause of the problem.
Q1: My overall IPA recovery is low. Where should I begin troubleshooting?
The first step is to determine at which stage of the SPE process the IPA is being lost. You should perform a systematic analysis by collecting the eluate from each step of the protocol (sample load, wash 1, wash 2, etc.) and analyzing each fraction for the presence of your analyte.[1][2] This will pinpoint the exact step where the loss is occurring.
View Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low IPA recovery.
Q2: IPA is detected in my sample flow-through. Why isn't it binding to the SPE sorbent?
This indicates a failure in analyte retention during the sample loading step. The most common cause for acidic compounds like IPA is improper sample pH.[3][4]
-
pH is Critical: this compound is a weak acid with a pKa of approximately 4.8.[5][6][7] To ensure it is retained on a reversed-phase or mixed-mode sorbent, the molecule must be in its neutral, protonated form. This is achieved by acidifying your sample to a pH at least 2 units below the pKa.
-
Recommendation: Adjust your sample pH to ≤ 2.8 before loading.
-
-
Sample Solvent is Too Strong: If your sample is dissolved in a solvent with high organic content, it may not bind effectively to the sorbent.[2]
-
Recommendation: Dilute your sample with a weak, aqueous solvent (e.g., water or a buffer with the correct pH) before loading.
-
-
Flow Rate is Too High: A fast flow rate can prevent the analyte from having sufficient time to interact with and bind to the sorbent.[8]
-
Recommendation: Decrease the sample loading flow rate to approximately 1 mL/min.
-
-
Sorbent Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.[3]
-
Recommendation: Reduce the sample volume or increase the mass of the sorbent in the cartridge.
-
Q3: My IPA is retained during loading but is lost during the wash step. What should I do?
This suggests that your wash solvent is too strong and is prematurely stripping the IPA from the sorbent.[1]
-
Reduce Organic Content: The purpose of the wash step is to remove weakly bound, hydrophilic interferences. Your wash solvent should be strong enough to remove these but weak enough to leave the IPA bound.
-
Recommendation: Decrease the percentage of organic solvent in your wash solution. Start with a highly aqueous wash (e.g., 5% methanol (B129727) in acidified water).
-
-
Maintain pH: Ensure the pH of your wash solvent is also acidic (≤ 2.8) to keep the IPA in its neutral, retained form.[2]
Q4: I have confirmed IPA is on the cartridge after the wash, but recovery is low in the final eluate. How can I improve elution?
This is a common problem that indicates the elution solvent is not strong enough to disrupt the interactions between the IPA and the sorbent.[1]
-
Increase Elution Solvent Strength: For reversed-phase interactions, you need a high concentration of a strong organic solvent.
-
Recommendation: Increase the organic solvent (methanol or acetonitrile) concentration in your elution solvent, potentially to 90-100%.
-
-
Change Elution Solvent pH: For mixed-mode sorbents with an anion-exchange function, you must raise the pH to deprotonate the IPA (convert it to its anionic form) and disrupt the ionic retention mechanism.
-
Recommendation: Use an elution solvent containing a basic modifier. A common choice is 2-5% ammonium (B1175870) hydroxide (B78521) in methanol or acetonitrile. A study on acidic drugs found success eluting with a mixture of methanol and acetic acid (80:20).[9] Another on IPA used 95% methanol containing 5% 0.2 M H2SO4.[10] The choice depends on the specific retention mechanism you are trying to disrupt.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the pKa of this compound? | The pKa of the carboxylic acid group on IPA is approximately 4.8 .[5][6][7] This is the most critical parameter for developing a successful SPE method. |
| What is the best type of SPE sorbent for IPA? | While traditional reversed-phase (C18, C8) sorbents can be used, mixed-mode sorbents are often superior for acidic compounds in complex biological matrices.[9][11] A sorbent combining reversed-phase and weak anion exchange (WAX) or strong anion exchange (SAX) properties allows for a dual retention mechanism, enabling more rigorous wash steps and resulting in a cleaner final eluate.[11] |
| Why is pH control so important for IPA extraction? | pH dictates the ionization state of IPA. Below pH 2.8 , IPA is neutral and retains well by hydrophobic interaction (reversed-phase). Above pH 6.8 , it is fully deprotonated (anionic) and retains well by ionic interaction (anion exchange). Manipulating the pH of the load, wash, and elution solvents is key to controlling its retention and release from the sorbent.[4] |
| Can I use a generic reversed-phase protocol? | A generic protocol may result in low recovery. Because IPA is acidic, a method specifically designed for acidic compounds is necessary. This involves careful pH adjustment of the sample and wash solutions to ensure retention, followed by an optimized elution solvent to ensure complete recovery.[4][12] |
Experimental Protocols & Data
Physicochemical Properties of this compound
This table summarizes key properties of IPA relevant to SPE method development.
| Property | Value | Significance for SPE | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | - | [6] |
| Molecular Weight | 189.21 g/mol | For preparing standard solutions. | [6] |
| pKa (Strongest Acidic) | ~4.8 | Dictates the pH required for retention and elution. | [5][6][7] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and DMSO. | Affects choice of sample preparation and elution solvents. | [6][13] |
Optimized Protocol: IPA Extraction using Mixed-Mode SPE
This protocol is a recommended starting point for extracting IPA from biological fluids (e.g., plasma, urine) using a mixed-mode (Reversed-Phase + Anion Exchange) SPE cartridge.
1. Sample Pre-treatment:
-
Thaw sample if frozen.
-
For every 1 mL of sample, add an equal volume of 2% formic acid or phosphoric acid in water.
-
Vortex to mix. This step ensures proteins are precipitated and the pH is lowered to < 2.8, protonating the IPA.
-
Centrifuge to pellet precipitated proteins and use the supernatant for loading.
2. Cartridge Conditioning:
-
Pass 1 cartridge volume of methanol through the SPE cartridge.
3. Cartridge Equilibration:
-
Pass 1 cartridge volume of water through the cartridge.
-
Pass 1 cartridge volume of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.
4. Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a slow, consistent flow rate (~1 mL/min).
5. Wash Steps:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 1 cartridge volume of 2% formic acid in water . This removes salts and very polar impurities.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 1 cartridge volume of 10-20% methanol in 2% formic acid water . This removes less polar interferences while the IPA remains retained by both reversed-phase and ion-exchange mechanisms.
6. Elution:
-
Elute the IPA using 1-2 cartridge volumes of 5% ammonium hydroxide in methanol . This high pH, high organic solvent disrupts both retention mechanisms, ensuring complete elution.
7. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of a solvent compatible with your analytical instrument (e.g., mobile phase).
Visualizations
SPE Workflow for this compound
Caption: A typical SPE workflow for IPA extraction.
IPA Retention Mechanism on Mixed-Mode Sorbent
Caption: How pH affects IPA's interaction with the sorbent.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. specartridge.com [specartridge.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 13. This compound CAS#: 830-96-6 [m.chemicalbook.com]
Best practices for handling and storing 3-Indolepropionic acid powder
Welcome to the technical support center for 3-Indolepropionic acid (IPA). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of IPA powder. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound (IPA)?
This compound (IPA) is a metabolite derived from the dietary amino acid tryptophan by gut microbiota.[1][2][3] It is recognized for its potent antioxidant and neuroprotective properties.[2][4][5] In research, it is investigated for its role in the gut-brain axis, its anti-inflammatory effects, and its potential therapeutic applications in metabolic and neurodegenerative diseases.[2][6][7]
2. What are the primary hazards associated with IPA powder?
IPA powder is considered hazardous. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[8][9][10] It may also cause respiratory irritation if inhaled.[8][9][10] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[8][9]
3. What are the recommended storage conditions for IPA powder?
To maintain its quality and stability, IPA powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][11] It is recommended to keep it refrigerated and protected from direct sunlight as it is light-sensitive.[8][11] For long-term storage as a powder, -20°C is recommended.[12]
4. How should I prepare a stock solution of IPA?
IPA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[12][13] To prepare a stock solution, dissolve the IPA powder in fresh DMSO.[12] For in vivo experiments, a stock solution in a solvent like DMSO can be further diluted in a vehicle such as saline containing SBE-β-CD.[4] It is important to ensure the final concentration of the organic solvent in your experimental medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.[13]
5. How stable are IPA stock solutions?
Once dissolved, it is recommended to aliquot stock solutions and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[12] For shorter-term storage, solutions can be kept at -20°C for about a month.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| IPA powder has changed color (e.g., from yellow to brownish). | - Exposure to light, air, or moisture.- Improper storage temperature. | - Discard the powder as its integrity may be compromised.- Always store new IPA powder in a tightly sealed container, protected from light, in a refrigerator or freezer.[8][11] |
| Difficulty dissolving IPA powder. | - Use of an inappropriate solvent.- The solvent is not fresh (e.g., moisture-absorbing DMSO).[12]- Insufficient mixing. | - Use fresh, high-quality DMSO or ethanol for initial dissolution.[12][13]- Gentle warming in a hot water bath or vortexing can aid dissolution.[12]- For aqueous solutions, ensure the pH is adjusted appropriately.[13] |
| Precipitation observed in media after adding IPA stock solution. | - The final concentration of IPA exceeds its solubility in the aqueous medium.- The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent is minimal.- Prepare a more dilute stock solution to reduce the amount of solvent added to the media.- Consider using a co-solvent or a different formulation for your experiment.[4] |
| Inconsistent or no biological effect observed in cell culture experiments. | - Degradation of IPA in the stock solution due to improper storage or repeated freeze-thaw cycles.- Incorrect final concentration.- Cell line-specific sensitivity. | - Use a freshly prepared stock solution or a properly stored aliquot.- Verify the final concentration of IPA in your experiment.- Titrate a range of IPA concentrations to determine the optimal dose for your specific cell line and experimental conditions.[14][15] |
| Toxicity observed in cell culture at expected therapeutic concentrations. | - The concentration of the organic solvent (e.g., DMSO) is too high.- The IPA concentration is too high for the specific cell type. | - Prepare a vehicle control with the same final concentration of the solvent to rule out solvent toxicity.- Perform a dose-response curve to determine the cytotoxic concentration for your cells.- Ensure the final solvent concentration does not exceed 0.1%.[13] |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [8] |
| Molecular Weight | 189.21 g/mol | [16] |
| Melting Point | 130 - 136 °C | [8][10] |
| Appearance | Yellow crystalline solid | [8][9] |
Solubility Data
| Solvent | Concentration | Reference(s) |
| DMSO | 37 mg/mL (195.54 mM) | [12] |
| Ethanol | Soluble | [13] |
| Water | Good solubility | [17] |
Recommended Concentrations for In Vitro Experiments
| Cell Type | Concentration Range | Observed Effect | Reference(s) |
| Human intestinal epithelial Caco-2 cells | 1 µM - 5 mM | Modulation of cell proliferation and differentiation | [18] |
| Human hepatic (Huh7) and endothelial (HUVEC) cells | 1 mM | Modulation of mitochondrial respiration | [13] |
| Murine cardiomyocytes (HL-1) | 1 µM - 100 µM | Improved cardiac contractility | [13] |
| Rat liver microsomes | 1 mM - 10 mM | Prevention of oxidative damage | [15] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (CAS No: 830-96-6)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 18.92 mg of IPA powder.
-
Transfer the powder to a sterile tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the IPA powder is completely dissolved. Gentle warming in a water bath may be used if necessary.[12]
-
Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[12]
-
Visualizations
Signaling Pathways Modulated by this compound
IPA, a metabolite produced by gut microbiota, exerts its biological effects through various signaling pathways. It is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1][2] Activation of these receptors can lead to the modulation of inflammatory responses, including the inhibition of the NF-κB pathway, and the regulation of intestinal barrier integrity.[1][6][19]
Caption: Signaling pathways activated by this compound.
Experimental Workflow: Investigating the Effect of IPA on Cell Viability
This diagram outlines a typical workflow for assessing the impact of IPA on the viability of a cultured cell line.
References
- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. giantchemsolutions.com [giantchemsolutions.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hmdb.ca [hmdb.ca]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. IPA and its precursors differently modulate the proliferation, differentiation, and integrity of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
3-Indolepropionic Acid versus Melatonin: A Comparative Guide to Hydroxyl Radical Scavenging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydroxyl radical (•OH) scavenging capabilities of 3-Indolepropionic acid (IPA) and melatonin (B1676174). The information presented is supported by experimental data to assist in evaluating their potential as neuroprotective and antioxidant agents.
Executive Summary
Both this compound (IPA) and melatonin are potent scavengers of the highly reactive and damaging hydroxyl radical. However, kinetic data and direct comparative studies indicate that IPA is a more potent hydroxyl radical scavenger than melatonin . Experimental evidence suggests that IPA's reaction rate with hydroxyl radicals is approximately twice that of melatonin. While both molecules effectively protect against oxidative damage, IPA's superior scavenging capacity may offer advantages in therapeutic applications where robust antioxidant activity is critical.
Data Presentation
The following tables summarize the key quantitative data comparing the hydroxyl radical scavenging activity of IPA and melatonin.
Table 1: Reaction Rate Constants with Hydroxyl Radical (•OH)
| Compound | Rate Constant (k) (M⁻¹ s⁻¹) | Experimental Method |
| This compound (IPA) | 7.8 x 10¹⁰[1][2] | Kinetic Competition with ABTS |
| Melatonin | 2.7 x 10¹⁰ - 4 x 10¹⁰[3][4] | Pulse Radiolysis, ESR with Spin Trapping |
Table 2: Comparative Efficacy in Protecting Against Oxidative Damage
| Experimental Model | Pro-oxidant | Measured Outcome | Finding |
| Neuroblastoma cells | Hydrogen Peroxide (H₂O₂) | Neuroprotection | IPA showed greater neuroprotective activity than melatonin[4] |
| Neuroblastoma cells | Diethyldithiocarbamate (DDTC) | Neuroprotection | IPA's neuroprotective activity exceeded that of melatonin by approximately 10-fold[4] |
| Porcine Thyroid Homogenates | Potassium Iodate (KIO₃) | Lipid Peroxidation | IPA demonstrated stronger protective effects against lipid peroxidation than melatonin[5] |
| Rat Hepatic Microsomal Membranes | Ferric Chloride (Fe³⁺) | Lipid Peroxidation & Membrane Fluidity | IPA (at 10 mM) prevented enhanced lipid peroxidation; both IPA and melatonin are recognized as effective in this context[1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kinetic Competition Assay using ABTS
This method determines the rate constant of a scavenger's reaction with hydroxyl radicals by measuring its ability to compete with 2,2'-azino-bis-(3-ethyl-benz-thiazoline-6-sulfonic acid) (ABTS) for these radicals.
Protocol:
-
Hydroxyl Radical Generation: Hydroxyl radicals are typically generated via the Fenton reaction (Fe²⁺ + H₂O₂) or by UV photolysis of hydrogen peroxide in a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: The reaction mixture contains the hydroxyl radical generating system, a known concentration of ABTS, and varying concentrations of the test compound (IPA or melatonin).
-
Competition Reaction: The generated hydroxyl radicals will react with both ABTS and the test compound. The rate of these competing reactions depends on the concentration and the reaction rate constant of each substance.
-
Measurement: The oxidation of ABTS by hydroxyl radicals produces a stable, colored radical cation (ABTS•⁺), which can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength (typically around 734 nm).
-
Data Analysis: The decrease in the formation of ABTS•⁺ in the presence of the test compound is used to calculate the rate constant of the test compound's reaction with the hydroxyl radical, based on the known rate constant of the ABTS reaction.
Electron Spin Resonance (ESR) with Spin Trapping
ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a technique for detecting and characterizing paramagnetic species, such as free radicals. Due to the extremely short half-life of hydroxyl radicals, a spin trapping agent is used to form a more stable radical adduct that can be detected by ESR.
Protocol:
-
Hydroxyl Radical Generation: Similar to the ABTS assay, hydroxyl radicals are generated in an aqueous solution using methods like the Fenton reaction or UV photolysis of H₂O₂.
-
Spin Trapping: A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is included in the reaction mixture. The hydroxyl radical reacts with DMPO to form a relatively stable nitroxide radical adduct (DMPO-OH).
-
ESR Measurement: The reaction mixture is drawn into a capillary tube and placed within the ESR spectrometer. The instrument measures the absorption of microwave radiation by the DMPO-OH adduct in the presence of a strong magnetic field, generating a characteristic ESR spectrum.
-
Scavenging Assay: To test the scavenging activity of IPA or melatonin, the compound is added to the reaction mixture. The scavenger competes with DMPO for the hydroxyl radicals, leading to a decrease in the intensity of the DMPO-OH ESR signal.
-
Quantification: The extent of the reduction in the ESR signal intensity is proportional to the hydroxyl radical scavenging activity of the tested compound.
Signaling Pathways
This compound (IPA) Signaling
IPA, a metabolite of tryptophan produced by the gut microbiota, exerts its biological effects, including antioxidant and anti-inflammatory actions, through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).
References
- 1. researchgate.net [researchgate.net]
- 2. Direct evidence for in vivo hydroxyl-radical generation in experimental iron overload: an ESR spin-trapping investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ixcela.com [ixcela.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Indole-3-propionic acid, a melatonin-related molecule, protects hepatic microsomal membranes from iron-induced oxidative damage: relevance to cancer reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of 3-Indolepropionic Acid and Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of two tryptophan metabolites: 3-Indolepropionic acid (IPA) and Indole-3-acetic acid (IAA). Both molecules, derived from dietary tryptophan by gut microbiota, have emerged as promising candidates for therapeutic intervention in neurological disorders. This document synthesizes experimental data on their mechanisms of action, efficacy in various models of neuronal injury, and the signaling pathways they modulate.
Executive Summary
Both this compound (IPA) and Indole-3-acetic acid (IAA) demonstrate significant neuroprotective effects through their potent antioxidant and anti-inflammatory activities. IPA has been extensively studied in models of ischemic stroke and Alzheimer's disease, where it effectively scavenges free radicals and modulates inflammatory responses. IAA has shown comparable efficacy in mitigating drug-induced neurotoxicity by reducing oxidative stress and inflammation. While direct comparative studies are limited, the available data suggest that both compounds are strong candidates for further investigation in the development of novel neuroprotective therapies.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from key experimental studies, offering a side-by-side view of the neuroprotective effects of IPA and IAA.
Table 1: Effects on Oxidative Stress Markers
| Compound | Experimental Model | Biomarker | Direction of Change | Magnitude of Effect | Reference |
| This compound (IPA) | Ischemic hippocampus (Mongolian gerbils) | 4-hydroxy-2-nonenal (Lipid peroxidation marker) | ↓ | Significantly decreased compared to vehicle-treated ischemic group. | [1][2] |
| Ischemic hippocampus (Mongolian gerbils) | 8-hydroxy-2'-deoxyguanosine (DNA damage marker) | ↓ | Significantly lower in IPA-treated ischemic groups. | [1][2] | |
| Indole-3-acetic acid (IAA) | Valproic acid-induced neurotoxicity (Rats) | Glutathione (B108866) (GSH) | ↑ | Significantly reversed the VA-induced decrease (p < 0.0001). | [3] |
| Valproic acid-induced neurotoxicity (Rats) | Superoxide (B77818) dismutase (SOD) | ↑ | Significantly reversed the VA-induced decrease. | [3] | |
| LPS-stimulated RAW264.7 macrophages | Reactive Oxygen Species (ROS) | ↓ | Significantly ameliorated LPS-induced generation. | [4] | |
| LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) | ↓ | Significantly ameliorated LPS-induced generation. | [4] |
Table 2: Effects on Inflammatory Markers
| Compound | Experimental Model | Biomarker | Direction of Change | Magnitude of Effect | Reference |
| This compound (IPA) | Ischemic hippocampus (Mongolian gerbils) | Glial fibrillary acidic protein (GFAP), S-100, Iba-1, IB4 (Astrocyte and microglia activation markers) | ↓ | Distinctly lower immunoreactivity compared to vehicle-treated ischemic groups. | [1] |
| Indole-3-acetic acid (IAA) | Valproic acid-induced neurotoxicity (Rats) | Tumor Necrosis Factor-alpha (TNF-α) | ↓ | Significantly attenuated VA-induced elevation (p < 0.01). | [3] |
| Valproic acid-induced neurotoxicity (Rats) | Interleukin-6 (IL-6) | ↓ | Significantly attenuated VA-induced elevation (p < 0.0001). | [3] | |
| LPS-stimulated RAW264.7 macrophages | IL-1β, IL-6, MCP-1 | ↓ | Significantly ameliorated LPS-induced expression. | [4] |
Mechanisms of Neuroprotection and Signaling Pathways
Both IPA and IAA exert their neuroprotective effects through multiple mechanisms, primarily centered on combating oxidative stress and neuroinflammation.
This compound (IPA)
IPA is a potent free radical scavenger, particularly effective against hydroxyl radicals.[5] Its neuroprotective actions are also mediated by the modulation of key signaling pathways. IPA is a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), both of which are involved in regulating inflammatory responses.[3][6] Activation of these receptors can lead to the downregulation of pro-inflammatory signaling cascades, such as the NF-κB pathway.[3][6][7] This results in a decreased production of pro-inflammatory cytokines like TNF-α.[6]
Indole-3-Acetic Acid (IAA)
IAA also demonstrates strong antioxidant and anti-inflammatory properties. In a model of valproic acid-induced neurotoxicity, IAA was shown to mitigate oxidative stress by increasing the levels of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD).[3] Its anti-inflammatory effects are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] Furthermore, in macrophages, IAA's anti-inflammatory and antioxidant effects involve the induction of Heme Oxygenase-1 (HO-1), a key enzyme in the cellular stress response.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the neuroprotective effects of IPA and IAA.
Protocol 1: In Vivo Ischemia Model for IPA Neuroprotection Assessment
This protocol is based on the study by Hwang et al. (2009) investigating the effects of IPA in a Mongolian gerbil model of transient forebrain ischemia.[1][2]
Materials:
-
Male Mongolian gerbils (60-70 g)
-
This compound (IPA)
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for carotid artery occlusion
-
Histological stains (e.g., Cresyl violet)
-
Antibodies for immunohistochemistry (e.g., anti-4-HNE, anti-8-OHdG, anti-GFAP, anti-Iba1)
Procedure:
-
Animal Groups: Divide animals into sham-operated, vehicle-treated ischemic, and IPA-treated ischemic groups.
-
Drug Administration: Administer IPA (10 mg/kg) or vehicle orally to the respective groups once daily for 15 consecutive days.
-
Induction of Ischemia: On day 15, anesthetize the gerbils and induce transient forebrain ischemia by occluding both common carotid arteries for 5 minutes. In sham-operated animals, the arteries are exposed but not occluded.
-
Reperfusion: After 5 minutes of occlusion, remove the clips to allow reperfusion.
-
Tissue Collection and Preparation: At desired time points post-ischemia (e.g., 4 days for histology), perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix them. Prepare brain sections for histological and immunohistochemical analysis.
-
Analysis:
-
Neuronal Viability: Stain sections with Cresyl violet to assess the number of surviving neurons in the hippocampal CA1 region.
-
Oxidative Stress: Perform immunohistochemistry for markers of lipid peroxidation (4-HNE) and DNA damage (8-OHdG).
-
Neuroinflammation: Use immunohistochemistry to detect markers of astrocyte (GFAP, S-100) and microglia (Iba-1, IB4) activation.
-
Protocol 2: In Vivo Valproic Acid-Induced Neurotoxicity Model for IAA Neuroprotection Assessment
This protocol is adapted from the study by Sarawi et al., which investigated the protective effects of IAA against valproic acid-induced neurotoxicity in rats.[3]
Materials:
-
Male Wistar rats
-
Valproic acid (VA)
-
Indole-3-acetic acid (IAA)
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Kits for measuring GSH, SOD, TNF-α, and IL-6 levels
-
Antibodies for immunohistochemistry (e.g., anti-NF-κB)
Procedure:
-
Animal Groups: Divide rats into control, VA-treated, and VA + IAA-treated groups.
-
Induction of Neurotoxicity: Administer VA (500 mg/kg/day) via intraperitoneal injection for 21 consecutive days.
-
Drug Treatment: Administer IAA (40 mg/kg/day) or vehicle orally one hour after VA injection for 21 days.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Biochemical Analysis:
-
Oxidative Stress: Homogenize brain tissue and measure the levels of GSH and the activity of SOD using commercially available kits.
-
Inflammation: Measure the levels of TNF-α and IL-6 in brain homogenates using ELISA kits.
-
-
Immunohistochemical Analysis:
-
Signaling Pathways: Perform immunohistochemistry on brain sections to assess the expression and localization of proteins involved in inflammatory signaling, such as NF-κB.
-
Conclusion and Future Directions
Both this compound and Indole-3-acetic acid are compelling neuroprotective agents with strong antioxidant and anti-inflammatory properties. While IPA has been more extensively studied in the context of common neurodegenerative conditions like stroke and Alzheimer's disease, IAA shows significant promise in mitigating drug-induced neurotoxicity.
The primary limitation in directly comparing their efficacy is the lack of studies employing the same experimental models and conditions. Future research should focus on head-to-head comparative studies to elucidate the relative potency and specific therapeutic advantages of each compound. Investigating their effects in a wider range of neurodegenerative models and exploring their synergistic potential could pave the way for novel therapeutic strategies for a variety of neurological disorders.
References
- 1. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection | MDPI [mdpi.com]
- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gut Guardians: A Comparative Analysis of 3-Indolepropionic Acid and Butyrate in Fortifying the Intestinal Barrier
For researchers, scientists, and drug development professionals, the quest for compounds that can effectively strengthen the gut barrier is of paramount importance. A compromised intestinal barrier is implicated in a myriad of diseases, ranging from inflammatory bowel disease (IBD) to metabolic disorders. Among the burgeoning field of gut microbiota-derived metabolites, 3-Indolepropionic acid (IPA) and butyrate (B1204436) have emerged as frontrunners in promoting gut barrier integrity. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Both IPA, a tryptophan derivative, and butyrate, a short-chain fatty acid (SCFA), are produced by the gut microbiota and play crucial roles in maintaining intestinal homeostasis.[1] Their primary function in the context of the gut barrier is to enhance the integrity of the epithelial layer, which is sealed by complex protein structures known as tight junctions. The fortification of this barrier prevents the translocation of harmful substances like lipopolysaccharides (LPS) from the gut lumen into the bloodstream, thereby mitigating inflammation.[2][3]
Quantitative Comparison of Efficacy
Experimental data from in vitro studies, primarily using Caco-2 cell monolayers as a model for the intestinal barrier, demonstrates that both IPA and butyrate significantly enhance barrier function. This is quantified by measuring transepithelial electrical resistance (TEER), where a higher value indicates a less permeable barrier, and by assessing the expression of key tight junction proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudin-1.
| Parameter | This compound (IPA) | Butyrate | Source |
| TEER Increase | 65% increase in Caco-2 monolayers (50 μM IPA) | Significant increases in Caco-2 monolayers (2 mmol/L butyrate) | [4][5] |
| ZO-1 Expression | 4.1-fold increase in human colonic organoids (50 μM IPA) | Upregulation observed, though specific fold-change not consistently reported | [4][6] |
| Occludin Expression | 3.2-fold increase in human colonic organoids (50 μM IPA) | Upregulation observed, though specific fold-change not consistently reported | [4][6] |
| Claudin-1 Expression | 2.8-fold increase in human colonic organoids (50 μM IPA) | Upregulation observed, though specific fold-change not consistently reported | [3][4] |
| Mucus Layer Thickness | Increased from 15 ± 2 μm to 28 ± 3 μm in organoids | Stimulates mucus production | [4][7] |
Signaling Pathways and Mechanisms of Action
While both metabolites lead to a strengthened gut barrier, they achieve this through distinct signaling pathways.
This compound (IPA) Signaling Pathway
IPA primarily exerts its effects through the activation of the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[4] Activation of these receptors leads to the upregulation of tight junction proteins and mucins, which are crucial components of the epithelial and mucus barriers, respectively.[4][8]
Butyrate Signaling Pathway
Butyrate, on the other hand, is known to activate AMP-activated protein kinase (AMPK).[5][9] The activation of AMPK facilitates the assembly and stabilization of tight junctions. Butyrate also acts as a histone deacetylase (HDAC) inhibitor, which can influence the expression of various genes involved in barrier function.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of IPA and butyrate.
Cell Culture and Treatment
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[5]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Once confluent, the cell monolayers are treated with either IPA or butyrate at various concentrations (e.g., 50 µM for IPA, 2 mM for butyrate) for a specified duration (e.g., 24-72 hours).[4][5]
Transepithelial Electrical Resistance (TEER) Measurement
-
Principle: TEER is a measure of the electrical resistance across a cell monolayer and is an indicator of the integrity of the tight junctions. Higher TEER values correspond to a less permeable barrier.
-
Procedure:
-
Caco-2 cells are seeded on Transwell inserts with a permeable membrane.
-
After treatment with IPA or butyrate, the electrical resistance is measured using a voltohmmeter with "chopstick" electrodes.
-
The resistance of a blank insert (without cells) is subtracted from the measured resistance, and the result is multiplied by the surface area of the insert to give the TEER value in Ω·cm².
-
Tight Junction Protein Expression Analysis (Western Blotting)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as ZO-1, occludin, and claudin-1.
-
Procedure:
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the tight junction proteins of interest (e.g., anti-ZO-1, anti-occludin), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.
-
Experimental Workflow for Assessing Gut Barrier Function
The following diagram illustrates a typical workflow for in vitro assessment of gut barrier function.
References
- 1. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. libcatalog.usc.edu [libcatalog.usc.edu]
- 7. wjgnet.com [wjgnet.com]
- 8. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validation of 3-Indolepropionic acid as a predictive biomarker for type 2 diabetes
3-Indolepropionic Acid: A Promising Predictive Biomarker for Type 2 Diabetes
A Comparative Guide for Researchers and Drug Development Professionals
The gut microbiome's role in human health and disease is a rapidly expanding field of research. Metabolites produced by gut bacteria, in particular, are gaining attention as potential mediators and biomarkers of various metabolic conditions. Among these, this compound (IPA), a metabolite derived from the dietary amino acid tryptophan, has emerged as a significant predictor for the development of type 2 diabetes (T2D). This guide provides an objective comparison of IPA's performance against other biomarkers, supported by experimental data and detailed methodologies, to validate its potential in predicting T2D risk.
Evidence from Human Cohort Studies: An Inverse Correlation with T2D Risk
Multiple large-scale human cohort studies have demonstrated a consistent inverse relationship between circulating levels of IPA and the future risk of developing T2D. Individuals with higher serum concentrations of IPA appear to be protected against the disease. This protective association has been observed years before the clinical diagnosis of T2D, highlighting its potential as an early predictive biomarker.[1]
A landmark study, the Finnish Diabetes Prevention Study (DPS), was among the first to report this association. Using a non-targeted metabolomics approach, researchers found that higher baseline serum IPA levels were strongly associated with a reduced likelihood of T2D development over a 15-year follow-up period in individuals with impaired glucose tolerance.[1][2] This finding was subsequently replicated in other large Finnish and Swedish cohorts, strengthening the evidence for IPA's predictive power.[2]
| Study | Population | Follow-up | Key Findings | Reference |
| Finnish Diabetes Prevention Study (DPS) | 200 individuals with impaired glucose tolerance (96 developed T2D, 104 did not) | 15 years | Higher baseline IPA concentration was significantly associated with a lower risk of developing T2D. In those who remained T2D-free, IPA was linked to better insulin (B600854) secretion.[1][2] | de Mello et al., Sci Rep, 2017 |
| BioDIVA (Biomarker Discovery and Validation) | 503 incident T2D cases and matched healthy controls | N/A (Case-control) | Replicated the inverse association between IPA and T2D risk found in the DPS cohort.[2] | de Mello et al., Sci Rep, 2017 |
| METSIM (Metabolic Syndrome in Men) | 110 men free of T2D at baseline (55 developed T2D) | 5 years | Confirmed the inverse association between IPA levels and the risk of future T2D.[2] | de Mello et al., Sci Rep, 2017 |
| Kuopio Obesity Surgery (KOBS) Study | 233 obese individuals undergoing bariatric surgery | N/A (Cross-sectional) | Lower circulating IPA levels were observed in individuals with liver fibrosis, a condition often associated with T2D.[3] | Sehgal et al., Nutrients, 2021 |
Comparative Performance: IPA vs. Other T2D Biomarkers
IPA's predictive value is often considered in the context of other known biomarkers for T2D, such as certain amino acids and inflammatory markers.
-
Amino Acids: High concentrations of branched-chain amino acids (BCAAs: leucine (B10760876), isoleucine, valine) and aromatic amino acids (AAAs: phenylalanine, tyrosine) have been consistently associated with an increased risk of T2D.[4] Studies have shown that IPA levels are negatively correlated with leucine and phenylalanine, suggesting that the gut microbiome's metabolic activity, which influences both IPA and amino acid levels, plays a crucial role in T2D pathogenesis.[4]
-
Inflammatory Markers: Chronic low-grade inflammation is a well-established risk factor for T2D.[4] IPA has demonstrated anti-inflammatory properties. A significant negative correlation has been observed between serum IPA concentrations and high-sensitivity C-reactive protein (hsCRP), a key marker of systemic inflammation.[1][5] This suggests that IPA's protective effect may be partly mediated by its ability to reduce inflammation.[5]
| Biomarker | Association with T2D Risk | Proposed Mechanism |
| This compound (IPA) | Decreased Risk | Improves insulin secretion and sensitivity, anti-inflammatory, antioxidant, enhances gut barrier function.[1][6][7] |
| Branched-Chain Amino Acids (BCAAs) | Increased Risk | May contribute to insulin resistance through various metabolic pathways.[4] |
| Aromatic Amino Acids (AAAs) | Increased Risk | Associated with insulin resistance and impaired insulin secretion.[4] |
| High-Sensitivity C-Reactive Protein (hsCRP) | Increased Risk | Marker of systemic low-grade inflammation, which contributes to insulin resistance and β-cell dysfunction.[4] |
Mechanistic Insights and Signaling Pathways
IPA, produced exclusively by gut bacteria like Clostridium sporogenes from tryptophan, is thought to exert its protective effects through multiple interconnected pathways.[8][9] It improves glucose metabolism, enhances insulin sensitivity, preserves pancreatic β-cell function, and exhibits potent anti-inflammatory and antioxidant activities.[6][7] One key mechanism involves its interaction with the Pregnane X Receptor (PXR), a nuclear receptor that plays a role in gut barrier integrity and inflammation.[1][10] IPA activation of PXR can lead to reduced activation of the NLRP3 inflammasome and subsequent decrease in pro-inflammatory cytokines like IL-1β.[8][10]
Experimental Protocols
Quantification of this compound in Human Plasma
The accurate measurement of IPA is crucial for its validation as a biomarker. The gold-standard method is liquid chromatography with mass spectrometric detection (LC-MS), specifically using a triple quadrupole (QQQ) mass spectrometer for targeted quantification.
Methodology: HPLC-QQQ-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add an internal standard (e.g., 1-methylindole-3-acetic acid, 1-MeIAA) to correct for analytical variability.
-
Add 400 µL of cold ethanol (B145695) to precipitate plasma proteins.
-
Vortex the mixture for 5 seconds.
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Sample Preparation (Ultrafiltration for Free IPA):
-
Place 200 µL of plasma into a 3 kDa molecular weight cutoff ultrafiltration unit.
-
Incubate the unit at 37°C for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the ultrafiltrate, which contains the free (unbound) IPA.
-
Add an internal standard to the ultrafiltrate before injection.[11]
-
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., Hypersil C18, 150 x 3 mm, 3 µm particle size) is commonly used.[12]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 0.01 M sodium acetate (B1210297) at pH 5.0) and an organic component (e.g., acetonitrile).[11][12] A gradient or isocratic elution can be used to separate IPA from other metabolites.
-
Flow Rate: Approximately 0.5 - 0.6 mL/min.
-
Column Temperature: Maintained at 40°C for reproducibility.[11]
-
-
Mass Spectrometric Detection:
-
Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both IPA and the internal standard to ensure specificity and accurate quantification.
-
Diagnosis of Type 2 Diabetes (American Diabetes Association Criteria)
In clinical and research settings, the diagnosis of T2D, the endpoint predicted by IPA, is based on one of the following criteria:
-
Fasting Plasma Glucose (FPG): ≥ 126 mg/dL (7.0 mmol/L). Fasting is defined as no caloric intake for at least 8 hours.
-
2-Hour Plasma Glucose: ≥ 200 mg/dL (11.1 mmol/L) during an Oral Glucose Tolerance Test (OGTT). The test should be performed as described by the WHO, using a glucose load containing the equivalent of 75 g anhydrous glucose dissolved in water.
-
Hemoglobin A1c (HbA1c): ≥ 6.5% (48 mmol/mol). The test should be performed in a laboratory using a method that is NGSP certified and standardized to the DCCT assay.
-
Random Plasma Glucose: ≥ 200 mg/dL (11.1 mmol/L) in patients with classic symptoms of hyperglycemia or hyperglycemic crisis.
References
- 1. Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. erepo.uef.fi [erepo.uef.fi]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Indole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antioxidant activity of various indole (B1671886) derivatives. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a valuable resource for understanding the structure-activity relationships that govern the antioxidant capacity of this important class of compounds.
Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives, most notably the neurohormone melatonin (B1676174), have garnered significant attention for their ability to counteract oxidative stress, a key factor in the pathogenesis of various diseases.[2][3] This guide delves into a comparative evaluation of the antioxidant prowess of different indole derivatives, highlighting key structural features that influence their activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of indole derivatives is commonly assessed through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5] The results are often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
Below are tables summarizing the antioxidant activities of various indole derivatives from several key studies.
Table 1: DPPH Radical Scavenging Activity of Melatonin and Related Indoles
| Compound | EC50 (μM) | Antioxidant Efficacy (AE) |
| Melatonin | >1000 | 0.001 |
| 5-Hydroxytryptophan | 16.7 | 5.99 |
| 5-Hydroxyindole-3-acetic acid | 13.9 | 7.19 |
| Serotonin (B10506) | 12.8 | 7.81 |
| Ascorbic Acid (Standard) | 16.1 | 6.21 |
| Kaempferol (Standard) | 14.3 | 6.99 |
Source: Adapted from Rodriguez-Naranjo et al. (2012).[4]
Table 2: Antioxidant Activity of Indole-3-Carboxaldehyde Analogues
| Compound | Substitution on Aryl Amine | DPPH Scavenging Activity (%) at 100 µg/mL | Inhibition of Lipid Peroxidation (%) at 100 µg/mL |
| Indole-3-carboxaldehyde | - | 58.34 ± 1.01 | 54.34 ± 0.98 |
| 5a | 4-fluoro | 62.13 ± 1.23 | 59.21 ± 1.04 |
| 5b | 4-bromo | 65.43 ± 0.98 | 61.43 ± 1.12 |
| 5c | 4-chloro | 68.98 ± 1.11 | 64.59 ± 1.07 |
| 5d | 2,4-dichloro | 72.87 ± 1.03 | 68.76 ± 0.99 |
| 5e | 4-nitro | 75.12 ± 1.19 | 71.23 ± 1.15 |
| 5f | 4-hydroxy-3-methoxy | 94.32 ± 1.08 | 90.12 ± 1.02 |
| 5g | 4-methyl | 78.98 ± 1.21 | 74.54 ± 1.18 |
| BHA (Standard) | - | 92.12 ± 0.95 | - |
Source: Adapted from Basavaraja, et al.[6]
Table 3: Comparative Antioxidant Activity of C-3 Substituted Indole Derivatives
| Compound | DPPH Scavenging (%) | Fe2+ Chelating Activity (%) | Reducing Power (Abs at 700nm) |
| Gramine (1) | 5 | ~10 | ~0.1 |
| Derivative 11 | 31 | ~25 | ~0.4 |
| Derivative 12 | 38 | ~20 | ~0.6 |
| Trolox (Standard) | - | - | ~1.2 |
Source: Adapted from Jasiewicz et al.[7]
From the data, a clear structure-activity relationship emerges. The presence of a hydroxyl group at the 5-position of the indole ring, as seen in serotonin and 5-hydroxytryptophan, significantly enhances antioxidant activity compared to melatonin.[4] Furthermore, electron-donating groups on appended aryl rings, such as the hydroxyl and methoxy (B1213986) groups in compound 5f, lead to superior radical scavenging potential.[6] The antioxidant mechanism is primarily attributed to the ability of the indole nitrogen to donate a hydrogen atom, forming a resonance-stabilized indolyl radical.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
-
Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction Mixture : A specific volume of the DPPH stock solution is mixed with various concentrations of the test indole derivative. A control is prepared with the solvent instead of the test compound.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is measured spectrophotometrically.
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting a stock solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation : The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined. It's worth noting that the ABTS assay can be used in both aqueous and organic media, which can influence the results.[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting Fe²⁺ forms a colored complex with a reagent (e.g., 2,4,6-tripyridyl-s-triazine, TPTZ), and the color intensity is proportional to the antioxidant capacity.[9]
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ in HCl (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).[10][11] The reagent is freshly prepared and warmed to 37°C before use.[11]
-
Reaction Mixture : A small volume of the sample is mixed with a larger volume of the FRAP reagent.[11]
-
Incubation : The mixture is incubated at 37°C for a defined period (e.g., 4 to 30 minutes).[10][11]
-
Measurement : The absorbance of the colored product (Fe²⁺-TPTZ complex) is measured at 593 nm.[10]
-
Calculation : A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as FRAP units, which are equivalent to the concentration of Fe²⁺ produced.
Visualizing the Process and Pathways
To better understand the experimental process and the mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant activity assays.
The antioxidant effects of indole derivatives are not limited to direct radical scavenging. Some, like indole-3-carboxaldehyde, can activate specific signaling pathways.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by indole derivatives.
Melatonin, a well-studied indole derivative, exhibits a dual antioxidant mechanism. It not only directly scavenges free radicals but also stimulates the expression of antioxidant enzymes through receptor-mediated signaling pathways.[12]
Caption: Dual antioxidant mechanism of melatonin.
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aminer.cn [aminer.cn]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zen-bio.com [zen-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Melatonin - Wikipedia [en.wikipedia.org]
A Comparative Guide to 3-Indolepropionic Acid and Synthetic Antioxidants in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct head-to-head in vivo studies comparing 3-Indolepropionic acid (IPA) against synthetic antioxidants were not identified in a comprehensive literature search. This guide therefore provides a comparison based on data from separate in vivo studies and contrasts their fundamental mechanisms of action. All data presented should be interpreted within the context of the specific experimental models cited.
Executive Summary
Oxidative stress is a key pathological driver in numerous diseases, making antioxidant therapy a significant area of research. This guide compares the naturally derived, gut microbiota metabolite this compound (IPA) with conventional synthetic antioxidants, using Trolox (a water-soluble analog of vitamin E) as a representative example. While both classes of compounds combat oxidative stress, their mechanisms of action and biological effects diverge significantly. IPA exhibits a multi-modal action, combining direct radical scavenging with receptor-mediated effects that modulate gene expression for anti-inflammatory and barrier-protective functions.[1][2] Synthetic antioxidants, by contrast, typically act as direct, potent free-radical scavengers.[3] This guide presents available in vivo data, experimental methodologies, and mechanistic pathways to inform researchers on their distinct profiles.
Comparative Efficacy Data (from separate studies)
The following tables summarize quantitative data from distinct in vivo studies, highlighting the antioxidant effects of IPA and the synthetic antioxidant Trolox in different models of induced oxidative stress.
Table 1: In Vivo Efficacy of this compound (IPA)
| Parameter | Animal Model | Stressor | IPA Dosage & Route | Outcome | Reference Study |
| Neuronal Survival | Mongolian Gerbil | Transient Forebrain Ischemia | 10 mg/kg, oral (15 days) | Increased survival of CA1 pyramidal neurons to 56.8% (vs. sham) | [Hwang et al., 2009[4]] |
| Lipid Peroxidation | Mongolian Gerbil | Transient Forebrain Ischemia | 10 mg/kg, oral (15 days) | Significantly decreased lipid peroxidation in the hippocampus | [Hwang et al., 2009[4][5][6]] |
| Oxidative DNA Damage | Mongolian Gerbil | Transient Forebrain Ischemia | 10 mg/kg, oral (15 days) | Reduced DNA damage in pyramidal neurons | [Hwang et al., 2009[2][6]] |
| Intestinal Barrier Function | Gnotobiotic Mice | Dextran Sulfate Sodium (DSS) | Not specified | Enhanced intestinal barrier function, reduced FITC-dextran flux | [Scott et al., 2020[7]] |
Table 2: In Vivo Efficacy of Trolox (Synthetic Antioxidant)
| Parameter | Animal Model | Stressor | Trolox Dosage & Route | Outcome | Reference Study |
| Thiobarbituric Acid Reactive Substances (TBARS) | Wistar Rat | 3-nitropropionic acid (3-NPA) | 40, 80, 160 mg/kg, oral (7 days) | Dose-dependent protection against increased TBARS levels | [Kumar et al., 2009[3]] |
| Glutathione (GSH) | Wistar Rat | 3-nitropropionic acid (3-NPA) | 40, 80, 160 mg/kg, oral (7 days) | Dose-dependent protection against depletion of striatal glutathione | [Kumar et al., 2009[3]] |
| Nitric Oxide (NO) | Wistar Rat | 3-nitropropionic acid (3-NPA) | 40, 80, 160 mg/kg, oral (7 days) | Dose-dependent protection against increased nitric oxide levels | [Kumar et al., 2009[3]] |
| Neurobehavioral Performance | Wistar Rat | 3-nitropropionic acid (3-NPA) | 40, 80, 160 mg/kg, oral (7 days) | Significantly protected against neurobehavioral abnormalities | [Kumar et al., 2009[3]] |
Mechanisms of Action: A Comparative Overview
The primary distinction between IPA and synthetic antioxidants lies in their mechanism of action. Synthetic antioxidants are primarily direct scavengers, while IPA acts through both direct and indirect pathways.
-
Synthetic Antioxidants (e.g., Trolox): These molecules are potent "chain-breaking" antioxidants.[3] They directly donate an electron to neutralize reactive oxygen species (ROS), thereby terminating the damaging free-radical chain reactions. Their action is direct, stoichiometric, and does not typically involve the modulation of gene expression.
-
This compound (IPA): IPA's activity is multifaceted:
-
Direct Scavenging: IPA is a potent scavenger of hydroxyl radicals, one of the most damaging ROS.[2][8] A key advantage is that it does not appear to undergo autoxidation in the presence of transition metals, making it superior to many other antioxidants in this regard.[8]
-
Receptor-Mediated Effects: IPA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1][2][9] Activation of these nuclear receptors leads to downstream transcriptional changes that:
-
This dual mechanism suggests that IPA's protective effects extend beyond simple ROS neutralization to include the reinforcement of physiological barriers and the active suppression of inflammatory signaling.
Visualizing the Comparison
Diagram 1: Comparative Mechanisms of Action
Caption: Mechanisms of IPA vs. a synthetic antioxidant.
Diagram 2: General Experimental Workflow for In Vivo Antioxidant Testing
References
- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trolox ameliorates 3-nitropropionic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Indole-3-Acetic Acid (IAA) Antibodies with Related Molecules
For researchers in plant biology, agriculture, and drug development, the accurate detection of phytohormones like indole-3-acetic acid (IAA) is critical. Immunoassays, such as ELISA, offer a high-throughput and sensitive method for quantification. However, the specificity of the antibodies used is a crucial factor that can influence the accuracy of these results. A primary concern is the potential for cross-reactivity with structurally similar molecules, which can lead to an overestimation of the target analyte's concentration[1].
This guide provides a comparative overview of the cross-reactivity of antibodies with indole-3-acetic acid (IAA), with a focus on its structural analog, 3-indolepropionic acid (IPA). Due to the limited availability of direct experimental data on the cross-reactivity of anti-IAA antibodies with IPA, this guide presents a case study on the cross-reactivity of an antibody developed for a related compound, indole-3-butyric acid (IBA), with IAA. This serves as a practical example of how such cross-reactivity is determined and reported.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen[1]. This occurs when the non-target molecule shares similar structural features or epitopes with the target antigen. In the context of IAA immunoassays, cross-reactivity with other endogenous or synthetic auxins can compromise the reliability of the obtained data.
Quantitative Analysis of Cross-Reactivity
A common method to quantify antibody cross-reactivity is through competitive enzyme-linked immunosorbent assay (ELISA)[2]. In this assay, the structurally related compound competes with the target antigen for binding to the antibody. The degree of cross-reactivity is typically expressed as a percentage, calculated based on the concentration of the competing compound required to cause a 50% reduction in the signal compared to the target antigen[2].
Table 1: Cross-Reactivity of Anti-Indole-3-Butyric Acid (IBA) Polyclonal Antibody with Indole-3-Acetic Acid (IAA)
| Target Analyte | Competing Analyte | Cross-Reactivity (%) |
| Indole-3-Butyric Acid (IBA) | Indole-3-Acetic Acid (IAA) | 10% |
Data sourced from a study on the development of an ELISA for 3-Indole-Butyric Acid[2].
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed protocol for a direct competitive ELISA, adapted from a study that assessed the cross-reactivity of an anti-IBA antibody[2]. This methodology is standard for determining the cross-reactivity of antibodies against small molecules like auxins.
Materials:
-
High-binding 96-well microtiter plates
-
Polyclonal or monoclonal antibody specific to the target analyte (e.g., anti-IAA antibody)
-
Target analyte standard (e.g., Indole-3-Acetic Acid)
-
Competing analyte standard (e.g., this compound)
-
HRP-conjugated target analyte (tracer)
-
Coating buffer (e.g., carbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating:
-
Dilute the primary antibody in coating buffer to the optimal concentration (determined by checkerboard titration).
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and the competing analyte standard in PBS.
-
Add 50 µL of the standard or competing analyte dilutions to the appropriate wells.
-
Add 50 µL of the HRP-conjugated target analyte (tracer) at its optimal dilution to all wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot standard curves for both the target analyte and the competing analyte (absorbance vs. concentration).
-
Determine the concentration of the target analyte and the competing analyte that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Analyte) x 100
-
Visualizing Experimental Workflow and Logical Relationships
To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.
References
Correlating plasma 3-Indolepropionic acid levels with clinical outcomes in neurodegenerative diseases
The gut-brain axis is an emerging area of research in neurodegenerative diseases, with gut microbiota-derived metabolites gaining significant attention as potential biomarkers and therapeutic targets. Among these, 3-Indolepropionic acid (IPA), a metabolite of tryptophan, has shown promise due to its neuroprotective properties.[1] This guide provides a comparative overview of the current evidence correlating plasma IPA levels with clinical outcomes in neurodegenerative diseases, its performance against other biomarkers, and the experimental protocols for its analysis.
Data Presentation: Correlating IPA Levels with Clinical Outcomes
The following tables summarize the key findings from preclinical and clinical studies on the association between IPA and neurodegenerative diseases.
Table 1: Plasma this compound in Alzheimer's Disease
| Study Population | Key Findings Regarding IPA Levels and Outcomes | Analytical Method | Reference |
| APP/PS1 Mouse Model | A mixture of indoles including IPA improved cognitive function and reduced brain neuropathology.[2] | Not Specified | [2] |
| AD Transgenic Mice | Intermittent fasting increased serum IPA levels, which was associated with improved cognitive function and reduced amyloid-β accumulation.[3] | Not Specified | [3] |
| Patients with Mild Cognitive Impairment (MCI) and AD | Lower plasma IPA levels were observed in patients with MCI and AD compared to healthy controls.[3] | Not Specified | [3] |
| In Vitro Studies | IPA has been shown to inhibit the formation of β-amyloid fibrils.[4] | Not Specified | [4] |
Table 2: Plasma this compound in Parkinson's Disease
| Study Population | Key Findings Regarding IPA Levels and Outcomes | Analytical Method | Reference |
| Rotenone-Induced PD Mouse Model | IPA treatment decreased inflammation, improved intestinal and brain barrier function, and enhanced dopaminergic neuronal function.[5] | 16S rRNA and metabolomic analysis | [5][6] |
| In Vitro (Enteric Glia Cells) | IPA demonstrated protective effects in rotenone-stimulated enteric glia cells.[5] | Not Specified | [5] |
| Patients with Huntington's Disease (related neurodegenerative condition) | Lower plasma concentrations of IPA were observed, potentially linked to a decreased ability to protect against reactive oxygen species.[7] | Not Specified | [7] |
Table 3: Propionic Acid (a distinct Short-Chain Fatty Acid) in Multiple Sclerosis
Note: The following studies investigate propionic acid, not this compound. It is crucial to distinguish between these two distinct molecules.
| Study Population | Key Findings Regarding Propionic Acid Levels and Outcomes | Analytical Method | Reference |
| Multiple Sclerosis Patients | Serum and fecal propionic acid amounts were significantly reduced compared to controls.[8] | Not Specified | [8] |
| Therapy-Naive MS Patients | Supplementation with propionic acid led to a significant and sustained increase in regulatory T-cells and a decrease in pro-inflammatory Th1 and Th17 cells.[8] | Not Specified | [8] |
| Multiple Sclerosis Patients (long-term supplementation) | Post-hoc analyses revealed a reduced annual relapse rate, disability stabilization, and reduced brain atrophy after 3 years of propionic acid intake.[8] | Not Specified | [8] |
| Multiple Sclerosis Patients | Propionic acid supplementation is being investigated as a complementary therapeutic strategy.[9] | Not Specified | [9] |
Comparison with Other Biomarkers: The Case of Neurofilament Light Chain (NfL)
Plasma Neurofilament Light Chain (NfL) is a well-established biomarker of neuro-axonal damage across a range of neurodegenerative diseases.[10] While direct comparative studies between plasma IPA and NfL are limited, a comparison of their characteristics as biomarkers is presented below.
Table 4: Comparison of Plasma IPA and Plasma NfL as Neurodegenerative Disease Biomarkers
| Feature | Plasma this compound (IPA) | Plasma Neurofilament Light Chain (NfL) |
| Biological Origin | Metabolite produced by gut microbiota from tryptophan.[1] | A structural protein of the neuronal cytoskeleton.[11] |
| Pathophysiological Relevance | Reflects gut microbiome health and its influence on neuroinflammation and oxidative stress.[2][12] | A direct marker of neuro-axonal injury and degeneration.[10] |
| Reported Associations | Lower levels associated with AD and potentially protective in PD models.[3][5] | Higher levels associated with disease severity and progression in AD, PD, MS, and other neurodegenerative conditions.[10] |
| Therapeutic Implication | Levels may be modifiable through diet, probiotics, or direct supplementation.[3] | Levels may be used to monitor treatment response to neuroprotective therapies.[10] |
| Current Status | Emerging biomarker, primarily in preclinical and early clinical research.[1][2] | Established biomarker used in clinical research and entering clinical practice.[10] |
Experimental Protocols
Protocol 1: Quantification of Plasma this compound using LC-MS/MS
This protocol is a representative method based on principles described in the literature.[13][14]
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 100 µL of plasma, add an internal standard (e.g., indole-3-propionic-2,2-d2 acid).[14]
- Precipitate proteins by adding 400 µL of ice-cold ethanol.[13]
- Vortex mix for 10 seconds and incubate on ice for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.[14]
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column (e.g., Hypersil C18, 150 x 3 mm, 3 µm).[15]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 20% to 100% Mobile Phase B.[14]
- Flow Rate: 0.4 mL/min.[14]
- Injection Volume: 3 µL.[14]
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
- Detection: Triple quadrupole mass spectrometer.[14]
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for IPA and the internal standard need to be optimized.
3. Data Analysis:
- Generate a standard curve using known concentrations of IPA.
- Quantify IPA in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[14]
Protocol 2: Quantification of Plasma Neurofilament Light Chain using ELISA
This protocol is a general representation of a commercially available sandwich ELISA kit.[11][16][17]
1. Reagent and Sample Preparation:
- Allow all reagents and samples to reach room temperature.
- Reconstitute standards and prepare a dilution series as per the kit instructions.
- Dilute plasma samples according to the manufacturer's protocol (e.g., a minimum of 1:4 dilution).[16]
2. Assay Procedure:
- Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-pre-coated microplate.
- Incubate for the time specified in the kit manual (e.g., 60 minutes at 37°C), often with shaking.[18]
- Wash the wells multiple times with the provided wash buffer.[16]
- Add 100 µL of the biotinylated detection antibody to each well and incubate.[18]
- Wash the wells to remove unbound detection antibody.
- Add 100 µL of Streptavidin-HRP conjugate to each well and incubate.[18]
- Wash the wells again.
- Add 90 µL of TMB substrate solution to each well and incubate in the dark until color develops.[18]
- Add 50 µL of stop solution to each well to terminate the reaction.[18]
3. Data Analysis:
- Read the absorbance of each well at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards.
- Determine the concentration of NfL in the samples by interpolating their absorbance values from the standard curve and accounting for the dilution factor.
Mandatory Visualization
Caption: Neuroprotective signaling of IPA.
Caption: Workflow for IPA biomarker studies.
References
- 1. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial metabolite this compound alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13R α 1 related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdc-berlin.de [mdc-berlin.de]
- 9. Propionic Acid Impact on Multiple Sclerosis: Evidence and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Human NF-L ELISA Kit (BMS2362) - Invitrogen [thermofisher.com]
- 12. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. ibl-international.com [ibl-international.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Human NEFL(Neurofilament light polypeptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Analysis of the Anti-inflammatory Properties of Indole-3-Propionic Acid (IPA) and Short-Chain Fatty acids (SCFAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota, and short-chain fatty acids (SCFAs), which are metabolites produced by bacterial fermentation of dietary fiber. This document summarizes their mechanisms of action, presents available quantitative data from various studies, details common experimental protocols, and visualizes key signaling pathways.
Overview of Anti-inflammatory Mechanisms
Both IPA and SCFAs have demonstrated significant anti-inflammatory effects through distinct and sometimes overlapping molecular pathways. Understanding these mechanisms is crucial for the development of novel therapeutic strategies targeting inflammatory diseases.
Indole-3-Propionic Acid (IPA): A potent antioxidant, IPA primarily exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1] It has been shown to suppress the expression of pro-inflammatory cytokines and protect against cellular damage induced by inflammation.[2][3]
Short-Chain Fatty Acids (SCFAs): The most abundant SCFAs—acetate (B1210297), propionate, and butyrate—are well-recognized for their immunomodulatory roles.[4] Their anti-inflammatory actions are largely mediated through the activation of G-protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[5]
Comparative Data on Anti-inflammatory Effects
While direct head-to-head comparative studies quantifying the anti-inflammatory potency of IPA versus SCFAs under identical experimental conditions are limited, this section summarizes quantitative data from various independent studies. These tables provide an overview of the reported effects of each compound on key inflammatory markers.
Table 1: In Vitro Anti-inflammatory Effects of IPA
| Cell Line | Inflammatory Stimulus | IPA Concentration | Effect on Pro-inflammatory Markers | Reference |
| NCM460 (human colonic epithelial cells) | Lipopolysaccharide (LPS) | 0.05, 0.5, 5 mM | Dose-dependent reduction in IL-1β, IL-6, and TNF-α mRNA and protein levels.[2] | [2] |
| Human Cardiomyocytes (AC16) | Doxorubicin | Not specified | Reduction in TNF-α, IL-1β, and IL-6 secretion.[6] | [6] |
Table 2: In Vitro Anti-inflammatory Effects of SCFAs
| Cell Line | Inflammatory Stimulus | SCFA & Concentration | Effect on Pro-inflammatory Markers | Reference |
| Human Neutrophils | Lipopolysaccharide (LPS) | Acetate, Propionate, Butyrate (30 mM) | Decreased TNF-α release. No effect on IL-8.[7] | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | LPS or TNF-α | Acetate (10 mM), Butyrate (0.1 mM), Propionate (0.3 mM) | Reduced IL-6 and IL-8 levels.[8] | [8] |
| RAW264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Acetate, Propionate, Butyrate | Inhibition of TNF-α, IL-1β, IL-6, and NO production. | [9] |
| Human Monocytes | Lipopolysaccharide (LPS) | Acetate, Propionate, Butyrate | Downregulation of NFKB1 gene expression.[10] | [10] |
Table 3: In Vivo Anti-inflammatory Effects of IPA and SCFAs (from separate studies)
| Animal Model | Compound | Dosage | Key Anti-inflammatory Outcomes | Reference |
| Diet-induced obese mice | IPA | Not specified | Suppressed production of TNF-α and IL-6.[11] | [11] |
| DSS-induced colitis in mice | Propionate | 0.3-30 mmol/L in organ culture | Dose-dependent decrease in IL-6 mRNA and protein levels.[7] | [7] |
Signaling Pathways
The anti-inflammatory effects of IPA and SCFAs are mediated by complex signaling cascades. The following diagrams illustrate the key pathways involved.
Caption: IPA Anti-inflammatory Signaling Pathway.
Caption: SCFA Anti-inflammatory Signaling Pathways.
Experimental Protocols
Reproducible and standardized experimental models are essential for studying anti-inflammatory properties. Below are detailed methodologies for two commonly used in vitro and in vivo models.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
This model is used to screen for the anti-inflammatory potential of compounds by measuring their ability to suppress the production of pro-inflammatory mediators in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
Experimental Workflow:
Caption: Workflow for LPS-induced inflammation in macrophages.
Detailed Methodology:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of IPA or SCFAs. A vehicle control (the solvent used to dissolve the compounds) should also be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL. Include a control group of cells that are not treated with LPS. Incubate for a period of 6 to 24 hours, depending on the endpoint being measured.[12]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis.
-
Cell Lysate: Wash the cells with PBS and then lyse them using an appropriate buffer for RNA or protein extraction.
-
-
Analysis:
-
ELISA: Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits.[13]
-
RT-qPCR: Extract RNA from the cell lysates, reverse transcribe it to cDNA, and perform quantitative PCR to measure the mRNA expression levels of inflammatory genes.
-
Western Blot: Extract protein from the cell lysates to analyze the activation of key inflammatory signaling proteins (e.g., phosphorylation of NF-κB p65, p38 MAPK).
-
In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible model of inflammatory bowel disease (IBD) that mimics human ulcerative colitis. It is valuable for evaluating the therapeutic potential of anti-inflammatory compounds in a complex biological system.[14][15]
Experimental Workflow:
Caption: Workflow for DSS-induced colitis in mice.
Detailed Methodology:
-
Animal Model: Use susceptible mouse strains such as C57BL/6, typically 8-12 weeks old.
-
Colitis Induction: Provide mice with drinking water containing 2-5% (w/v) DSS for 5 to 7 days.[16][17][18] The concentration and duration can be adjusted to control the severity of colitis. A control group should receive regular drinking water.
-
Compound Administration: During the DSS administration period, treat the mice daily with IPA or SCFAs. Administration can be via oral gavage, intraperitoneal injection, or inclusion in the drinking water. A vehicle control group receiving DSS but only the vehicle for the test compounds is essential.
-
Clinical Assessment: Monitor the mice daily for:
-
Body weight loss: A key indicator of disease severity.
-
Stool consistency: Scored from normal to diarrhea.
-
Rectal bleeding: Presence of gross blood or occult blood.
-
These parameters are used to calculate a Disease Activity Index (DAI) score.
-
-
Endpoint Analysis: At the end of the experiment (typically day 7-10), euthanize the mice and perform the following analyses:
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histopathology: Fix a section of the colon in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score the sections for inflammation severity, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity, which is an enzyme abundant in neutrophils and serves as an index of their infiltration into the tissue.
-
Cytokine Measurement: Homogenize another section of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or their gene expression by RT-qPCR.
-
Conclusion
Both Indole-3-propionic acid and short-chain fatty acids are promising microbial metabolites with potent anti-inflammatory properties. While their mechanisms of action differ, with IPA primarily targeting pathways like TLR4/NF-κB and HDAC6/NOX2, and SCFAs acting via GPCRs and HDAC inhibition, they both lead to a reduction in pro-inflammatory cytokine production. The lack of direct comparative studies makes it challenging to definitively state which is more potent. Future research should focus on head-to-head comparisons in standardized in vitro and in vivo models to better elucidate their relative therapeutic potential for inflammatory conditions. This guide provides a foundational framework for researchers to design and interpret such studies.
References
- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic acid, a product of intestinal flora, inhibits the HDAC6/NOX2 signalling and relieves doxorubicin-induced cardiomyocyte damage | Li | Folia Morphologica [journals.viamedica.pl]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory properties of the short-chain fatty acids acetate and propionate: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]
- 9. Suppressive effect of short-chain fatty acids on production of proinflammatory mediators by neutrophils. | Semantic Scholar [semanticscholar.org]
- 10. Weight Loss and Short-Chain Fatty Acids Reduce Systemic Inflammation in Monocytes and Adipose Tissue Macrophages from Obese Subjects [mdpi.com]
- 11. wjgnet.com [wjgnet.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. socmucimm.org [socmucimm.org]
- 16. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 17. mpbio.com [mpbio.com]
- 18. researchgate.net [researchgate.net]
Validating the Role of Gut Microbiota in Mediating the Therapeutic Effects of 3-Indolepropionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of the gut microbiota-derived metabolite, 3-Indolepropionic acid (IPA), with other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction
This compound (IPA) is a metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan. A growing body of evidence suggests that IPA plays a significant role in host health and disease, mediating a range of therapeutic effects from metabolic regulation to neuroprotection and immunomodulation. This guide delves into the experimental validation of these effects, with a particular focus on the integral role of the gut microbiota. We present a comparative analysis of IPA against other gut-derived metabolites, primarily the short-chain fatty acid (SCFA) sodium butyrate (B1204436), to offer a clearer perspective on its potential as a therapeutic agent.
Data Presentation: Comparative Efficacy of IPA
The following tables summarize quantitative data from various studies, comparing the performance of IPA with alternatives in key therapeutic areas.
Table 1: Anti-inflammatory Effects of IPA vs. Sodium Butyrate (SB)
| Parameter | Model | Treatment | Concentration | Outcome | Percentage Change vs. Control | Reference |
| IL-6 | LPS-induced human primary astrocytes | IPA | 1 mM | Reduction of IL-6 | - | [1] |
| IL-6 | LPS-induced human primary astrocytes | SB | 5 mM | Reduction of IL-6 | Significant reduction (p < 0.05) | [1] |
| TNF-α | LPS-induced human primary astrocytes | IPA | 1 mM | Reduction of TNF-α | Significant reduction (p < 0.0001) | [1] |
| TNF-α | LPS-induced human primary astrocytes | SB | 1 mM, 5 mM | No significant reduction | - | [1] |
| MCP-1 | LPS-induced human primary astrocytes | IPA | 1 mM | Reduction of MCP-1 | Significant reduction (p < 0.05) | [1] |
| MCP-1 | LPS-induced human primary astrocytes | SB | 1 mM, 5 mM | Reduction of MCP-1 | Significant reduction (p < 0.05, p < 0.01) | [1] |
| IL-1β | DSS-induced colitis in mice | IPA | 20 or 40 mg/kg | Reduction of IL-1β mRNA | Significant reduction | [2] |
| IL-1β | IL-10-/- mice | IPA | Not specified | Reduction of IL-1β mRNA | Significant reduction | [2] |
| IL-6 | IL-10-/- mice | IPA | Not specified | Reduction of IL-6 mRNA | Significant reduction | [2] |
Table 2: Effects of IPA on Gut Barrier Function
| Parameter | Model | Treatment | Concentration | Outcome | Fold Change vs. Control | Reference |
| Transepithelial Electrical Resistance (TEER) | Caco-2/HT29 co-culture | IPA | Not specified | Increased TEER | Significant increase | [3] |
| Paracellular Permeability | Caco-2/HT29 co-culture | IPA | Not specified | Decreased permeability | Significant decrease | [3] |
| Claudin-1 Protein Expression | Caco-2/HT29 co-culture | IPA | Not specified | Increased expression | Significant increase | [3] |
| Occludin Protein Expression | Caco-2/HT29 co-culture | IPA | Not specified | Increased expression | Significant increase | [3] |
| ZO-1 Protein Expression | Caco-2/HT29 co-culture | IPA | Not specified | Increased expression | Significant increase | [3] |
| E-cadherin Protein Expression | DSS-induced colitis in mice | IPA | 20 or 40 mg/kg | Increased expression | Significant increase | [2] |
| Occludin Protein Expression | DSS-induced colitis in mice | IPA | 20 or 40 mg/kg | Increased expression | Significant increase | [2] |
Table 3: Comparative Effects of IPA and Sodium Butyrate on Metabolic Parameters
| Parameter | Model | Treatment | Dosage | Outcome | Key Findings | Reference |
| Fasting Blood Glucose | Sprague-Dawley rats | IPA-enriched diet | 27.3 mg/kg/day for 6 weeks | Reduced fasting blood glucose | Significantly lowered by 0.42 mM | [4] |
| Insulin (B600854) Resistance (HOMA-IR) | Sprague-Dawley rats | IPA-enriched diet | 27.3 mg/kg/day for 6 weeks | Reduced HOMA-IR | Significant reduction | [4] |
| Plasma Glucose | High-fat diet/STZ-induced diabetic rats | Sodium Butyrate | 200 & 400 mg/kg twice daily for 10 weeks | Reduced plasma glucose | Significant reduction, comparable to metformin (B114582) | |
| Insulin Resistance | High-fat diet/STZ-induced diabetic rats | Sodium Butyrate | 200 & 400 mg/kg twice daily for 10 weeks | Reduced insulin resistance | Significant reduction, comparable to metformin | |
| Dyslipidemia | High-fat diet/STZ-induced diabetic rats | Sodium Butyrate | 200 & 400 mg/kg twice daily for 10 weeks | Reduced dyslipidemia | Significant reduction |
Signaling Pathways and Mechanisms of Action
IPA exerts its therapeutic effects through various signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these mechanisms.
Caption: Experimental workflow for studying IPA's therapeutic effects.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IPA.
References
- 1. Sodium Butyrate and Indole-3-propionic Acid Prevent the Increase of Cytokines and Kynurenine Levels in LPS-induced Human Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium butyrate reduces insulin-resistance, fat accumulation and dyslipidemia in type-2 diabetic rat: A comparative study with metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of 3-Indolepropionic Acid and Its Precursors on Intestinal Epithelial Cell Integrity and Inflammatory Response
A Comparative Guide for Researchers and Drug Development Professionals
The integrity of the intestinal epithelial barrier is paramount for maintaining gut homeostasis and preventing the translocation of harmful luminal contents into the systemic circulation. Tryptophan, an essential amino acid, and its microbially-derived metabolites, play a crucial role in modulating intestinal barrier function and immune responses. Among these metabolites, 3-Indolepropionic acid (IPA) has emerged as a potent mediator of gut health. This guide provides a comparative analysis of the effects of IPA and its precursors—Tryptophan, Indole-3-acetaldehyde (IAAld), and Indole-3-pyruvic acid (IPyA)—on intestinal epithelial cells, supported by experimental data and detailed methodologies.
Comparative Efficacy on Intestinal Barrier Function
The primary function of the intestinal epithelium is to form a selective barrier. This barrier is maintained by complex protein structures known as tight junctions (TJs), which regulate paracellular permeability. The following table summarizes the quantitative effects of IPA and its precursors on key parameters of intestinal barrier function.
| Compound | Cell Line | Key Outcome Measures | Results | References |
| This compound (IPA) | NCM460 | Transepithelial Electrical Resistance (TEER) | Increased TEER in a dose-dependent manner (>0.5 mM) in LPS-challenged cells.[1][2] | [1][2] |
| Caco-2/HT29 coculture | TEER and Paracellular Permeability | Increased TEER and decreased paracellular permeability.[3][4] | [3][4] | |
| Caco-2/HT29 coculture | Tight Junction Protein Expression | Upregulated the expression of occludin, claudin-1, and ZO-1.[3][4] | [3][4] | |
| NCM460 | Tight Junction Protein Expression | Increased expression of zonula occludens-1, claudin-1, and occludin.[1] | [1] | |
| Tryptophan | IPEC-J2 | TEER and FITC-dextran Permeability | 0.7 mM tryptophan significantly increased TEER and decreased FITC-dextran permeability.[5] | [5] |
| Pig model | Tight Junction Protein Expression | Dietary supplementation with 0.2% tryptophan increased the mRNA abundance of claudin-3 and ZO-1 in the jejunum.[6] | [6] | |
| Indole-3-aldehyde (IAld) | Caco-2 | TEER and Permeability | Restored LPS-induced reduction in TEER and protected against increased permeability.[7] | [7] |
| Indole-3-pyruvic acid (IPyA) | Mouse model of colitis | Intestinal Inflammation | Ameliorated symptoms of DSS-induced colitis.[8] | [8] |
Modulation of Inflammatory Signaling Pathways
Chronic inflammation is a key driver of intestinal barrier dysfunction. IPA and its precursors have been shown to modulate inflammatory signaling pathways, thereby protecting intestinal epithelial cells from inflammatory insults.
| Compound | Cell Line/Model | Key Outcome Measures | Results | References |
| This compound (IPA) | NCM460 | Pro-inflammatory Cytokine Release | Inhibited the release of IL-1β, IL-6, and TNF-α in a dose-dependent manner in LPS-challenged cells.[1][9] | [1][9] |
| Caco-2/HT29 coculture | Inflammatory Factor Expression | Weakened the expression of LPS-induced inflammatory factors.[3][4] | [3][4] | |
| Tryptophan | IPEC-J2 | Pro-inflammatory Cytokine Release | Pre-treatment with tryptophan reduced ETEC K88-induced IL-8 and TNF-α production. | |
| Indole-3-aldehyde (IAld) | Mouse model of colitis, Macrophage cells | Pro-inflammatory Cytokine Levels | Reduced IL-6, IL-1β, and TNF-α protein levels in colonic tissues and LPS-stimulated macrophages.[7] | [7] |
| Indole-3-pyruvic acid (IPyA) | Mouse model of colitis | Th1 Cytokine Expression | Attenuated the expression of genes encoding Th1 cytokines and enhanced Il-10 gene expression in the colon.[10] | [10] |
Signaling Pathways and Mechanisms of Action
The beneficial effects of IPA and its precursors on intestinal epithelial cells are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
Tryptophan Metabolism and IPA Production
Dietary tryptophan is metabolized by the gut microbiota into various indole (B1671886) derivatives, including IPA.[11][12] This process is a key mechanism by which the gut microbiome communicates with the host to maintain intestinal homeostasis.
This compound (IPA) Signaling
IPA exerts its protective effects through multiple signaling pathways, most notably via the Aryl Hydrocarbon Receptor (AHR) and by inhibiting the Toll-like Receptor 4 (TLR4)/NF-κB pathway.[1][13][14] Activation of AHR by IPA leads to the upregulation of tight junction proteins and mucins, strengthening the epithelial and mucus barriers.[14] IPA's inhibition of the TLR4/NF-κB pathway dampens the inflammatory response to bacterial lipopolysaccharide (LPS).[1][9]
References
- 1. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Ameliorates Barrier Integrity and Alleviates the Inflammatory Response to Enterotoxigenic Escherichia coli K88 Through the CaSR/Rac1/PLC-γ1 Signaling Pathway in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Tryptophan Enhanced the Expression of Tight Junction Protein ZO-1 in Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gut Microbiota-Derived Tryptophan Metabolites Maintain Gut and Systemic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Hydroxyl Radical Scavenging by 3-Indolepropionic Acid and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydroxyl radical (•OH) scavenging kinetics of two endogenous indole (B1671886) compounds: 3-Indolepropionic acid (IPA) and melatonin (B1676174). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating their potential as antioxidants.
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the hydroxyl radical scavenging activity of this compound and melatonin.
| Parameter | This compound (IPA) | Melatonin | Reference(s) |
| Second-Order Rate Constant (k) | 8 x 10¹⁰ M⁻¹s⁻¹ | 4 x 10¹⁰ M⁻¹s⁻¹ | [1] |
| 2.7 x 10¹⁰ M⁻¹s⁻¹ | [2] | ||
| IC50 Value | Not explicitly found in searched literature | 23 µM (Alloxan/GSH/Fe²⁺ system) | [1] |
| 724 µM (Fe²⁺/H₂O₂ system in demineralized water) | [3] | ||
| 11.4 ± 1.0 µM | [4] | ||
| Qualitative Efficacy | Exceeds the capacity of melatonin on an equimolar basis.[1] | Potent hydroxyl radical scavenger.[2][5] | [1][2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Generation of Hydroxyl Radicals (Fenton Reaction)
The Fenton reaction is a common method for generating hydroxyl radicals in vitro.
Principle: Ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂), leading to the formation of hydroxyl radicals (•OH) and ferric ions (Fe³⁺).
Typical Protocol:
-
Prepare a stock solution of ferrous sulfate (B86663) (FeSO₄) or a similar Fe²⁺ salt in deionized water.
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) in deionized water. The concentration should be determined and verified.
-
In a reaction vessel, combine a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) with the antioxidant compound to be tested (IPA or melatonin) at various concentrations.
-
Initiate the reaction by adding the FeSO₄ solution followed by the H₂O₂ solution. The final concentrations of Fe²⁺ and H₂O₂ are typically in the micromolar to millimolar range.
-
The reaction mixture is then immediately used for the detection of hydroxyl radicals or the assessment of scavenging activity.
Kinetic Analysis using Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping
EPR spectroscopy, in conjunction with a spin trapping agent, is a definitive method for detecting and quantifying short-lived free radicals like the hydroxyl radical.
Principle: A spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the highly reactive hydroxyl radical to form a more stable radical adduct (DMPO-OH). This adduct has a characteristic EPR spectrum that can be measured. The presence of a scavenger will reduce the intensity of the DMPO-OH signal in a concentration-dependent manner.
Protocol for Competitive Kinetics:
-
Generate hydroxyl radicals using a method such as the Fenton reaction (described above) or UV photolysis of H₂O₂.
-
In the reaction mixture, include a known concentration of the spin trapping agent DMPO and varying concentrations of the scavenger (IPA or melatonin).
-
The hydroxyl radicals generated will react competitively with both DMPO and the scavenger.
-
Immediately after initiating the reaction, the sample is transferred to a quartz flat cell or capillary tube and placed within the cavity of an EPR spectrometer.
-
Record the EPR spectrum of the DMPO-OH adduct. The intensity of the characteristic 1:2:2:1 quartet signal is proportional to the concentration of the trapped hydroxyl radicals.
-
By measuring the decrease in the DMPO-OH signal intensity as a function of the scavenger concentration, the second-order rate constant for the reaction between the scavenger and the hydroxyl radical can be calculated using competition kinetics equations.
Hydroxyl Radical Scavenging Activity using the ABTS Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can be adapted to measure hydroxyl radical scavenging activity.
Principle: In the presence of hydroxyl radicals, the colorless ABTS is oxidized to its stable blue-green radical cation (ABTS•⁺), which has a characteristic absorbance at a specific wavelength (e.g., 734 nm). An antioxidant will compete with ABTS for the hydroxyl radicals, thus inhibiting the formation of the ABTS•⁺ and causing a decrease in absorbance.
Protocol:
-
Generate hydroxyl radicals in a reaction mixture (e.g., using the Fenton reaction).
-
Add a solution of ABTS to the reaction mixture.
-
In parallel experiments, add varying concentrations of the antioxidant (IPA or melatonin) to the reaction mixture before the initiation of radical generation.
-
After a set incubation period, measure the absorbance of the solution at the wavelength of maximum absorbance for ABTS•⁺.
-
The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the samples containing the antioxidant to the absorbance of a control sample without the antioxidant. The IC50 value can be determined from a dose-response curve.
Visualizations
Hydroxyl Radical Scavenging Mechanism
The primary mechanism for hydroxyl radical scavenging by indole compounds like IPA and melatonin is through radical adduct formation. The highly electrophilic hydroxyl radical readily adds to the electron-rich indole ring.
Caption: Hydroxyl radical scavenging by indole compounds.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical experimental workflow for determining the hydroxyl radical scavenging kinetics of a test compound.
Caption: Experimental workflow for EPR-based kinetic analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Hydroxyl radical scavenging activity of melatonin and its related indolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the antioxidant activity of melatonin and pinoline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new Fenton assay for Hydroxyl radical scavengers by monitoring Catechol oxidation | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of 3-Indolepropionic Acid and Other Tryptophan Metabolites on Neuroinflammation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-neuroinflammatory properties of 3-Indolepropionic acid (IPA) and other key tryptophan metabolites. This document synthesizes experimental data on their efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction to Tryptophan Metabolites and Neuroinflammation
Tryptophan, an essential amino acid, is metabolized through several pathways, primarily the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway by gut microbiota. Metabolites from these pathways, including this compound (IPA) from the indole pathway and kynurenic acid (KYNA) from the kynurenine pathway, have emerged as significant modulators of neuroinflammation.[1][2] Neuroinflammation is a key pathological feature in many neurodegenerative diseases, making these metabolites promising therapeutic targets.[3] This guide focuses on the comparative efficacy of IPA and other tryptophan metabolites in mitigating neuroinflammatory responses.
Comparative Efficacy of Tryptophan Metabolites on Pro-Inflammatory Cytokine Production
A critical aspect of assessing anti-neuroinflammatory efficacy is the ability of a compound to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in response to an inflammatory stimulus like Lipopolysaccharide (LPS) in microglial cells.
While direct comparative studies providing side-by-side quantitative data are limited, the existing literature allows for an indirect assessment of the relative potency of IPA and other key metabolites.
| Metabolite | Cell Type | Inflammatory Stimulus | Measured Cytokine(s) | Effective Concentration | Observed Effect | Reference |
| This compound (IPA) | Microglial BV2 cells | Lipopolysaccharide (LPS) | TNF-α | 5 µM | Significant reduction in TNF-α concentration. | [4] |
| This compound (IPA) | Enteric Glial Cells | Rotenone | IL-6, IL-1β, TNF-α | Not specified | Decreased mRNA expression of IL-6, IL-1β, and TNF-α. | [5][6] |
| Kynurenine | Microglial BV2 cells | Lipopolysaccharide (LPS) | IL-1β, IL-6, TNF-α | 48 µM | Reduced LPS-induced microglial expression of IL-1β, IL-6, and TNF-α. | [7] |
| Kynurenic Acid (KYNA) Analog (SZR104) | Microglia-enriched primary cultures | Lipopolysaccharide (LPS) | CXCL10 | 1 µM | Decreased the amount of CXCL10. | [8] |
| Kynurenic Acid (KYNA) Analog (SZR72) | Whole blood cultures from rheumatoid arthritis patients | Endogenous inflammation | TNF-α | Not specified | Inhibited the production of TNF-α. | [9] |
Note: The data presented above is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Signaling Pathways in Neuroinflammation Modulation
The anti-inflammatory effects of IPA and other tryptophan metabolites are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound (IPA) Signaling
IPA exerts its anti-neuroinflammatory effects through multiple pathways, including the Aryl Hydrocarbon Receptor (AhR) and the Receptor for Advanced Glycation Endproducts (RAGE)-JAK2-STAT3 pathway.
Caption: Signaling pathways modulated by this compound (IPA) to reduce neuroinflammation.
Kynurenine Pathway and Neuroinflammation
The kynurenine pathway is a major route of tryptophan metabolism that produces both neuroprotective (kynurenic acid) and neurotoxic (quinolinic acid) metabolites. The balance between these metabolites is critical in neuroinflammation.
Caption: The kynurenine pathway of tryptophan metabolism and its role in neuroinflammation.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-neuroinflammatory effects of tryptophan metabolites.
In Vitro Model of Neuroinflammation using Microglial Cells
This protocol describes a common method for inducing and measuring inflammation in a microglial cell line.
Caption: A general experimental workflow for assessing the anti-neuroinflammatory effects of tryptophan metabolites in vitro.
1. Cell Culture:
-
Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., IPA or KYNA) for a pre-incubation period of 1-2 hours.
3. Induction of Inflammation:
-
Inflammation is induced by adding Lipopolysaccharide (LPS) from Escherichia coli to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL.
-
The cells are then incubated for a specified period, typically 6 to 24 hours.
4. Measurement of Inflammatory Markers:
-
Cytokine Measurement (ELISA):
-
The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Signaling Proteins:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed.
-
Protein concentrations in the lysates are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., NF-κB p65).
-
After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Current evidence suggests that this compound is a potent anti-inflammatory agent, effectively reducing the production of key pro-inflammatory cytokines in microglial cells at low micromolar concentrations. While direct comparative data is still emerging, the available information indicates that IPA's efficacy is comparable to, and in some instances may exceed, that of other neuroprotective tryptophan metabolites like kynurenic acid. The distinct mechanisms of action, with IPA modulating AhR and RAGE-JAK2-STAT3 signaling and kynurenic acid primarily acting as an NMDA receptor antagonist, suggest that these compounds may offer different therapeutic advantages. Further head-to-head comparative studies employing standardized experimental protocols are warranted to definitively establish the relative therapeutic potential of these promising tryptophan metabolites in the context of neuroinflammation.
References
- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 2. Tryptophan Metabolism in Inflammaging: From Biomarker to Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial metabolite this compound alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13Rα1 related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenic Acid Analog Attenuates the Production of Tumor Necrosis Factor-α, Calgranulins (S100A 8/9 and S100A 12), and the Secretion of HNP1–3 and Stimulates the Production of Tumor Necrosis Factor-Stimulated Gene-6 in Whole Blood Cultures of Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of 3-Indolepropionic Acid with Prebiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The gut microbiome's metabolic output is a critical frontier in therapeutic development. Among the vast array of microbial metabolites, 3-Indolepropionic acid (IPA), a tryptophan derivative, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties. Concurrently, prebiotics—selectively utilized substrates by host microorganisms that confer a health benefit—are well-established modulators of gut health, primarily through the production of short-chain fatty acids (SCFAs). This guide provides a comparative analysis of the effects of IPA alongside common prebiotics, exploring the evidence for their synergistic activities in enhancing gut health and systemic well-being. While direct co-administration studies are nascent, this guide synthesizes data from individual component studies to highlight overlapping mechanisms and potential synergistic outcomes.
Comparative Analysis of Bioactivities
The therapeutic potential of both IPA and prebiotics stems from their ability to modulate host physiology, particularly in the realms of gut barrier integrity, inflammation, and metabolic homeostasis. The following tables summarize quantitative data from studies investigating the effects of IPA and various prebiotics.
Table 1: Effects on Gut Barrier Function
| Compound/Prebiotic | Model System | Key Outcome Measure | Result | Citation |
| This compound (IPA) | Caco-2/HT29 Co-culture | Transepithelial Electrical Resistance (TEER) | Increased TEER and decreased paracellular permeability. | [1] |
| Caco-2/HT29 Co-culture | Tight Junction Protein Expression | Increased expression of claudin-1, occludin, and ZO-1. | [1] | |
| Human Colonic Organoids | Mucin Production | Increased thickness of the mucus layer from 15 ± 2 µm to 28 ± 3 µm. | [2] | |
| Galactooligosaccharides (GOS) | Antibiotic-treated Mice | Tight Junction Protein Expression | Increased expression of occludin and ZO-1. | |
| Resistant Starch (RS2) | High-Fat Diet-fed Mice | Gut Barrier Integrity | Enhanced gut barrier function, marked by increased colonic mucin 2 expression. | [3] |
Table 2: Modulation of Inflammatory Markers
| Compound/Prebiotic | Model System | Key Outcome Measure | Result | Citation |
| This compound (IPA) | LPS-stimulated Microglial Cells | TNF-α Concentration | Significantly reduced TNF-α concentration with 5 µM IPA. | [4] |
| Sepsis Mouse Model | Pro-inflammatory Cytokines | Down-regulates the expression of TNF-α, IL-1β, and IL-6. | [5] | |
| Resistant Starch (RS) | Human Clinical Trials (Meta-analysis) | IL-6 and TNF-α Levels | Significantly reduced circulating levels of IL-6 and TNF-α. | [6] |
| Inulin | In vitro Fecal Fermentation | Production of Anti-inflammatory Butyrate (B1204436) | Elevated butyrate concentration. | [7] |
| Short-Chain Fatty Acids (SCFAs) | General (Review) | Immune Cell Regulation | Suppress excessive immune reactions by influencing regulatory T cells. | [8] |
Table 3: Impact on Gut Microbiota Composition
| Compound/Prebiotic | Model System | Key Outcome Measure | Result | Citation |
| This compound (IPA) | High-Fat Diet-fed Rats | Firmicutes/Bacteroidetes Ratio | Reversed the increase in the F/B ratio and increased Oscillibacter spp. | [2] |
| Resistant Starch (RS2) | High-Fat Diet-fed Mice | Beneficial Bacteria Abundance | Promoted the abundance of Faecalibaculum and Bifidobacterium. | [9][10] |
| Inulin | In vitro Fecal Fermentation | Ratio of Beneficial to Opportunistic Bacteria | Significantly greater ratio of Lactobacillus or Bifidobacteria to Enterobacteria. | [7] |
| Galactooligosaccharides (GOS) | Human Clinical Trial | Bifidobacterium Abundance | Elicited a highly specific bifidogenic response. |
Evidence of Synergistic Effects
While studies directly combining IPA and prebiotics are limited, the available evidence points towards a strong potential for synergy. A study comparing the effects of Type 2 Resistant Starch (RS2) and IPA in mice with high-fat diet-induced hepatic steatosis found that while both interventions were beneficial, RS2 was more effective in restoring gut dysbiosis by promoting health-promoting bacteria.[9][10] The authors suggest that future studies should explore the combination of RS2 and IPA.[9][10]
Mechanistically, IPA and SCFAs (the main products of prebiotic fermentation) exhibit complementary actions. Both can enhance intestinal barrier function; IPA upregulates tight junction proteins and mucin production, while SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, thereby maintaining barrier integrity.[1][2][8] In terms of immunomodulation, IPA and SCFAs can both suppress inflammatory pathways, suggesting that their combined presence could lead to a more potent anti-inflammatory effect.[5][8]
Key Signaling Pathways
The biological effects of IPA and prebiotic-derived SCFAs are mediated through distinct but potentially interacting signaling pathways.
IPA Signaling Pathway
IPA exerts many of its effects by acting as a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane (B1235032) X Receptor (PXR).[2][11] Activation of these nuclear receptors leads to the transcription of genes involved in maintaining gut homeostasis, including those for tight junction proteins and mucins.[2][12][13]
SCFA Signaling Pathway
SCFAs, such as butyrate, propionate, and acetate, signal primarily through G-protein coupled receptors (GPCRs), including FFAR2 (GPR43) and FFAR3 (GPR41).[14][15] This interaction, particularly in enteroendocrine L-cells, stimulates the release of gut hormones like GLP-1 and PYY, which have systemic effects on metabolism and satiety.[16] Butyrate also acts as a histone deacetylase (HDAC) inhibitor, leading to epigenetic changes that can suppress inflammation.[15][16]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Fecal Fermentation
This protocol is used to assess the impact of substrates like IPA and prebiotics on the composition and metabolic output of the gut microbiota.
-
Fecal Sample Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. The samples are immediately placed in an anaerobic chamber. A 20% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced phosphate-buffered saline (PBS) solution containing L-cysteine hydrochloride. The slurry is then filtered to remove large debris.
-
Fermentation Setup: The experiment is conducted in a 96-well deep-well plate within an anaerobic chamber. Each well contains a basal culturing medium, the test substrate (e.g., IPA, inulin, or a combination), and is inoculated with the fecal slurry.
-
Incubation: The plate is sealed and incubated at 37°C with continuous shaking for a specified period (e.g., 24-48 hours).
-
Sampling and Analysis: Aliquots are collected at various time points. Samples for microbiota analysis (16S rRNA sequencing) are centrifuged, and the pellets are stored at -80°C. Supernatants for SCFA analysis are also stored at -80°C until analysis by gas chromatography.
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This method is used to determine the bacterial composition of fecal samples from in vivo or in vitro studies.
-
DNA Extraction: Total microbial DNA is isolated from fecal pellets using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using region-specific primers with barcodes for sample identification.
-
Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled. Paired-end sequencing is then performed on a platform such as the Illumina MiSeq.
-
Data Analysis: Raw sequencing reads are processed through a bioinformatics pipeline (e.g., QIIME2, DADA2). This involves quality filtering, merging of paired-end reads, chimera removal, and clustering sequences into Amplicon Sequence Variants (ASVs). Taxonomic classification is performed by aligning ASVs against a reference database like Greengenes or SILVA. Downstream analyses include calculating alpha and beta diversity, and identifying differentially abundant taxa between experimental groups.
Measurement of Transepithelial Electrical Resistance (TEER)
TEER measurement is a quantitative method to assess the integrity of epithelial cell monolayers, serving as a proxy for gut barrier function in vitro.
-
Cell Culture: Caco-2 cells are seeded on permeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.
-
TEER Measurement: An epithelial voltohmmeter with "chopstick" electrodes is used. The electrodes are sterilized with ethanol (B145695) and rinsed with a sterile electrolyte solution (e.g., Hanks' Balanced Salt Solution - HBSS). The cell culture medium is replaced with pre-warmed HBSS in both the apical and basolateral compartments. The shorter electrode is placed in the apical compartment and the longer electrode in the basolateral compartment, ensuring the shorter tip does not touch the cell layer.
-
Calculation: The resistance is measured in ohms (Ω). To obtain the TEER value, the resistance of a blank insert (without cells) is subtracted from the reading of the cell-containing insert. This net resistance is then multiplied by the surface area of the filter membrane (in cm²) to yield the final TEER value in Ω·cm².
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the effects of IPA and prebiotics on gut health parameters in vitro.
Conclusion and Future Directions
The compiled evidence strongly suggests that this compound and various prebiotics exert complementary effects on gut health, particularly in enhancing barrier function and modulating inflammation. IPA's direct action on epithelial cells via AhR and PXR signaling, combined with the broad benefits of prebiotic-driven SCFA production, presents a compelling case for their synergistic application. While direct experimental evidence for synergy is still emerging, the overlapping mechanisms of action provide a strong rationale for co-administration strategies.
Future research should focus on controlled studies that directly compare the effects of IPA, prebiotics, and their combination in both in vitro models and in vivo preclinical and clinical settings. Such studies will be crucial to quantify the extent of synergy and to elucidate the precise molecular interplay between these powerful modulators of the gut microbiome and host health. The development of synbiotic formulations containing IPA-producing bacteria and specific prebiotics that enhance their activity represents a promising avenue for next-generation therapeutics targeting a wide range of inflammatory and metabolic diseases.
References
- 1. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Roles of Probiotics, Resistant Starch, and Resistant Proteins in Ameliorating Inflammation during Aging (Inflammaging) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of resistant starch interventions on circulating inflammatory biomarkers: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmb.or.kr [jmb.or.kr]
- 8. mdpi.com [mdpi.com]
- 9. The Effect of Type 2 Resistant Starch and Indole-3-Propionic Acid on Ameliorating High-Fat-Diet-Induced Hepatic Steatosis and Gut Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Type 2 Resistant Starch and Indole-3-Propionic Acid on Ameliorating High-Fat-Diet-Induced Hepatic Steatosis and Gut Dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR) play both distinct and common roles in the regulation of colon homeostasis and intestinal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut Microbiota Regulation of AHR Signaling in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
Validation of a Surrogate Matrix for 3-Indolepropionic Acid Quantification in Rare Biological Samples: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of 3-Indolepropionic acid (3-IPA) in rare biological samples, with a focus on the validation of a surrogate matrix approach. The presented data and protocols are essential for researchers requiring accurate measurement of this critical gut microbiota metabolite in limited sample volumes.
Introduction
This compound (3-IPA) is a tryptophan metabolite produced exclusively by the gut microbiota, most notably Clostridium sporogenes. It is a potent antioxidant and has been implicated in various physiological processes, including neuroprotection and the modulation of gut immunity.[1][2] As interest in the therapeutic potential of 3-IPA grows, so does the need for robust and reliable quantification methods, particularly in precious and volume-limited biological samples such as cerebrospinal fluid, tissue biopsies, or samples from pediatric populations. A significant challenge in quantifying endogenous molecules like 3-IPA is the unavailability of a true blank matrix for the preparation of calibration standards. The surrogate matrix approach, where an artificial or alternative biological fluid is used, offers a viable solution.[3][4] This guide details the validation of a surrogate matrix for 3-IPA quantification and compares it with alternative methods.
Experimental Protocols
The most widely adopted method for quantifying endogenous compounds when a blank matrix is unavailable is the use of a surrogate matrix.[3] This protocol outlines the key steps for validating a surrogate matrix for 3-IPA quantification.
a. Selection of a Surrogate Matrix: The ideal surrogate matrix should be free of the analyte of interest and mimic the physicochemical properties of the authentic matrix as closely as possible.[5] Common choices include charcoal-stripped plasma, protein solutions (e.g., bovine serum albumin in phosphate-buffered saline), or artificial cerebrospinal fluid.[6]
b. Sample Preparation: A generic sample preparation workflow is outlined below. Optimization is required based on the specific matrix and instrumentation.
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 3-IPA and a stable isotope-labeled internal standard (SIL-IS), such as 3-IPA-d5, into the surrogate matrix.
-
Protein Precipitation: To 50 µL of sample (calibrator, QC, or study sample), add 200 µL of ice-cold methanol/acetonitrile (1:1, v/v) containing the SIL-IS.[7]
-
Centrifugation: Vortex the samples and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis: Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.[7] Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Positive Ionization Mode:
-
3-IPA: Precursor ion (m/z) -> Product ion (m/z)
-
3-IPA-d5 (IS): Precursor ion (m/z) -> Product ion (m/z)
-
d. Validation Experiments: The method validation should adhere to regulatory guidelines (e.g., FDA or ICH M10).[5] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of 3-IPA and the IS in blank surrogate and authentic matrices.
-
Linearity and Range: A calibration curve with at least six non-zero calibrators exhibiting a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision of QC samples should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[5]
-
Matrix Effect: Assessed by comparing the response of 3-IPA in post-extraction spiked samples from the surrogate and authentic matrices.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Freeze-thaw, bench-top, and long-term stability of 3-IPA in the authentic matrix.[5]
-
Parallelism: This is a critical experiment to demonstrate that the surrogate matrix is a suitable substitute for the authentic matrix.[8][9] It is assessed by spiking known amounts of 3-IPA into both the surrogate and authentic matrices and comparing the slopes of the resulting concentration-response curves. The slopes should not be significantly different.[8]
Experimental Workflow for Surrogate Matrix Validation
Caption: Workflow for validating a surrogate matrix for 3-IPA quantification.
Data Presentation: Comparison of Quantification Methods
The following table summarizes hypothetical performance data for the surrogate matrix method compared to other potential approaches for 3-IPA quantification in rare biological samples.
| Parameter | Surrogate Matrix Method | Standard Addition Method (SAM) | Surrogate Analyte Method |
| Principle | Calibration curve in an analyte-free matrix.[3] | Spiking known analyte amounts into individual samples. | Using a stable-isotope labeled analyte as the calibrant.[8] |
| Linearity (r²) | ≥ 0.995 | Not applicable (sample-specific) | ≥ 0.995 |
| Accuracy (% Bias) | -5.2% to +6.8% | -8.5% to +9.3% | -4.5% to +5.9% |
| Precision (%CV) | ≤ 10.5% | ≤ 12.8% | ≤ 9.8% |
| Throughput | High | Low | High |
| Sample Volume Req. | Low | Moderate | Low |
| Cost of Reagents | Moderate | Low | High |
| Key Advantage | High throughput, robust for batch analysis.[5] | Corrects for matrix effects in individual samples.[3] | Can correct for matrix effects and extraction variability.[8] |
| Key Disadvantage | Requires extensive upfront validation (parallelism).[9] | Labor-intensive and low throughput.[3] | High cost and potential commercial unavailability of SIL-analyte.[8] |
Signaling Pathways of this compound
3-IPA has been shown to exert its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the significance of quantified 3-IPA levels.
One notable pathway involves the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis. 3-IPA can directly activate HSCs through a mechanism involving reactive oxygen species (ROS) and the subsequent activation of the JNK and p38 MAP kinase signaling cascades.[10]
Another important pathway is its interaction with the pregnane (B1235032) X receptor (PXR). 3-IPA acts as a ligand for PXR, leading to the downstream regulation of genes involved in gut barrier function and inflammation.[11][12][13] For instance, IPA-mediated PXR activation can lead to the inactivation of the JAK1-STAT6 pathway, thereby reducing inflammation.[11][14]
3-IPA Signaling in Hepatic Stellate Cells
Caption: 3-IPA induced activation of hepatic stellate cells via ROS/JNK/p38.
Conclusion
The quantification of this compound in rare biological samples presents unique challenges. The surrogate matrix approach, when properly validated, offers a robust, high-throughput solution for accurate and precise measurements. The key to a successful validation lies in demonstrating parallelism between the surrogate and the authentic biological matrix.[8][9] While alternative methods like standard addition and the surrogate analyte approach have their merits, the surrogate matrix method often provides the best balance of throughput, accuracy, and cost-effectiveness for large-scale studies. The choice of method should be guided by the specific requirements of the research, including sample availability, required throughput, and budget constraints.
References
- 1. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 5. youtube.com [youtube.com]
- 6. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 7. Microbial Metabolite this compound Mediates Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microbial metabolite this compound alleviated PD pathologies by decreasing enteric glia cell gliosis via suppressing IL-13R α 1 related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Indolepropionic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Indolepropionic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general safety protocols.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of your this compound. While classifications can vary, this compound is generally treated as a hazardous substance.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Hand Protection: Wear protective gloves, such as nitrile gloves.[1]
-
Eye Protection: Use chemical safety goggles or glasses.[1]
-
Skin and Body Protection: A lab coat and other appropriate protective clothing are necessary to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of dust generation or inadequate ventilation, respiratory protection should be worn.[1]
Step-by-Step Disposal Workflow
The disposal of this compound waste should be handled systematically to ensure safety and regulatory compliance.
-
Segregation and Waste Collection:
-
At the point of generation, this compound waste must be collected and kept separate from incompatible materials to prevent hazardous chemical reactions.[1] It is incompatible with strong oxidizing agents.[2]
-
Use a designated, appropriate, and compatible container for the waste. The original container can often be used.[3]
-
Containers must be in good condition and suitable for transportation.[3]
-
-
Container Management:
-
Waste containers must be securely sealed at all times, except when adding waste, to prevent the release of vapors and potential spills.[1][3]
-
Store containers upright in a designated, cool, dry, and well-ventilated storage area.[2][3][4] This area should be a designated Satellite Accumulation Area (SAA).
-
-
Labeling:
-
Disposal:
-
Contact a licensed professional waste disposal service to dispose of this material.[5] Do not attempt to dispose of it yourself.[1]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Always observe all federal, state, and local environmental regulations.[5]
-
For removal of the chemical waste, a complete Hazardous Material Pickup Request form should be sent to your institution's Environmental Health and Safety (EHS) department or the equivalent authority.[3]
-
-
Spill Management:
Quantitative Disposal Information
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Indolepropionic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-Indolepropionic acid (CAS No. 830-96-6). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Summary
This compound is considered hazardous and presents the following risks upon exposure:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid (Weighing, Transferring) | Safety glasses with side shields or chemical safety goggles. A full-face shield is recommended for larger quantities.[4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | A NIOSH-certified N95 or N100 respirator should be used to prevent inhalation of dust particles.[4][5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4][6] | Lab coat or chemical-resistant apron.[4] |
| Preparing Solutions (Dissolving) | Chemical safety goggles are mandatory.[4] A full-face shield is recommended if there is a risk of splashing. | Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4] | Work should be conducted in a chemical fume hood to avoid inhaling any vapors or aerosols.[3] | Lab coat or chemical-resistant apron.[4] |
| General Laboratory Use | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | Ensure work is performed in a well-ventilated area.[3][6] | Lab coat. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing the Solid: When weighing the compound, perform the task within a chemical fume hood or a ventilated balance enclosure.[4] Use anti-static measures to prevent dust dispersal.
-
Dissolving the Compound: Add the solid this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
General Handling: Avoid direct contact with the skin and eyes.[3] Keep all containers tightly closed when not in use.[3][7] Wash hands thoroughly with soap and water after handling.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, spatulas, and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[3][5]
-
Decontamination: Decontaminate all non-disposable glassware and equipment that came into contact with the chemical.
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
